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  • Product: (1H-Imidazol-2-ylmethyl)-phenyl-amine
  • CAS: 166096-14-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway of (1H-Imidazol-2-ylmethyl)-phenyl-amine: A Technical Guide to Direct Reductive Amination

Executive Summary (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6), also recognized as N-(1H-imidazol-2-ylmethyl)aniline, is a highly valuable secondary amine scaffold utilized extensively in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6), also recognized as N-(1H-imidazol-2-ylmethyl)aniline, is a highly valuable secondary amine scaffold utilized extensively in medicinal chemistry and drug development[1]. The most efficient, scalable, and atom-economical synthetic route to construct this molecule is through the direct reductive amination of 1H-imidazole-2-carboxaldehyde with aniline.

This whitepaper details the mechanistic rationale, experimental causality, and a self-validating protocol for this synthesis. The methodology is grounded in the seminal reductive amination frameworks developed by[2][3].

Mechanistic Rationale & Reagent Selection

The synthesis relies on the condensation of an aldehyde with a primary amine to form an imine (Schiff base), followed by in situ reduction to the secondary amine. The choice of reagents is critical to prevent side reactions, such as the direct reduction of the starting aldehyde or over-alkylation.

The Hydride Source: Sodium Triacetoxyborohydride (STAB)

Historically, sodium cyanoborohydride (NaBH₃CN) was the standard for reductive aminations. However, STAB (NaBH(OAc)₃) has superseded it as the reagent of choice. As established by, STAB is a mild, selective reducing agent[2][3]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it less reactive than sodium borohydride (NaBH₄)[4]. Consequently, STAB selectively reduces the protonated iminium ion without reducing the unreacted 1H-imidazole-2-carboxaldehyde[4]. Furthermore, STAB eliminates the generation of highly toxic hydrogen cyanide gas, a significant safety risk associated with NaBH₃CN.

Solvent Dynamics: 1,2-Dichloroethane (DCE)

DCE is the preferred solvent for STAB-mediated reductive aminations[3]. Unlike protic solvents (methanol) which can prematurely decompose the hydride, or coordinating solvents (THF) which can alter the reaction kinetics, DCE provides an optimal balance of reagent solubility and inertness, maximizing the yield of the secondary amine[3].

Acid Catalysis: Acetic Acid (AcOH)

While aliphatic amines often react spontaneously, the weakly nucleophilic nature of aniline necessitates a catalyst[4]. The addition of 1-2 equivalents of glacial acetic acid serves a dual purpose: it protonates the carbonyl oxygen of the aldehyde, accelerating the nucleophilic attack by aniline, and subsequently protonates the intermediate imine to form a highly electrophilic iminium ion, which is rapidly trapped by STAB[4].

SynthesisPathway A 1H-imidazole-2-carboxaldehyde (Aldehyde) C Imine Intermediate (Schiff Base) A->C AcOH, DCE -H₂O B Aniline (Primary Amine) B->C D (1H-Imidazol-2-ylmethyl)-phenyl-amine (Secondary Amine) C->D NaBH(OAc)₃ Reduction

Figure 1: Direct Reductive Amination Chemical Logic and Pathway.

Quantitative Comparative Data

To further justify the experimental choices, the following table summarizes the quantitative performance of various reducing agents in the reductive amination of weakly basic anilines with heterocyclic aldehydes, based on [2].

Reducing AgentPreferred SolventAcid Catalyst Needed?Typical Yield (%)ChemoselectivityToxicity Profile
NaBH(OAc)₃ (STAB) DCEYes (AcOH)85-95% High Low
NaBH₃CN MeOHYes (AcOH)70-85%ModerateHigh (Cyanide)
NaBH₄ MeOH/EtOHNo (Stepwise only)60-75%Low (Direct)Low

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observable metrics (e.g., TLC, gas evolution) to confirm the reaction's progression before moving to the next phase, ensuring high fidelity and reproducibility.

Materials
  • 1H-imidazole-2-carboxaldehyde (1.0 eq, 10 mmol)

  • Aniline (1.05 eq, 10.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)

  • Glacial acetic acid (1.0 eq, 10 mmol)

  • 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology

1. Imine Formation (Validation: TLC Monitoring)

  • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1H-imidazole-2-carboxaldehyde in DCE.

  • Add aniline, followed by glacial acetic acid. The solution may exhibit a slight color change (typically yellowing) indicating the initial formation of the Schiff base.

  • Stir at room temperature for 1-2 hours.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The disappearance of the aldehyde spot (visualized by UV or 2,4-DNP stain) and the appearance of a new, less polar imine spot confirms the completion of this stage.

2. Reduction Phase (Validation: Exothermic Control)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add STAB portion-wise over 15 minutes.

  • Self-Validation: A mild exotherm and slight hydrogen gas evolution may occur. The portion-wise addition prevents thermal runaway and ensures the hydride is not rapidly quenched by the acidic environment.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

3. Quenching and Workup (Validation: Phase Separation and pH)

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL).

  • Self-Validation: Vigorous effervescence (CO₂ release) will occur as the NaHCO₃ neutralizes the acetic acid and destroys unreacted STAB. Continue stirring until gas evolution ceases, validating the complete neutralization of the system. The pH of the aqueous layer must be basic (pH ~8) to ensure the newly formed secondary amine is deprotonated and partitions into the organic layer.

  • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification and Characterization

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM).

  • Self-Validation: The desired product, (1H-Imidazol-2-ylmethyl)-phenyl-amine, will elute as a distinct band. Confirm identity via ¹H NMR (look for the characteristic singlet of the methylene bridge around 4.3-4.5 ppm and the imidazole/phenyl aromatic protons) and LC-MS (m/z [M+H]⁺ = 174.1).

Workflow S1 1. Reagent Mixing (Aldehyde + Aniline + DCE + AcOH) S2 2. Imine Formation (Stir 1-2 hours, RT | Validate via TLC) S1->S2 S3 3. Reduction Phase (Add NaBH(OAc)₃ at 0°C, Stir 12h) S2->S3 S4 4. Quenching & Workup (Sat. NaHCO₃, Extract with DCM | Validate pH > 8) S3->S4 S5 5. Purification (Column Chromatography) S4->S5 S6 6. Characterization (NMR, MS | Validate Structure) S5->S6

Figure 2: Step-by-step experimental workflow with built-in self-validation checkpoints.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • "Sodium Triacetoxyborohydride." Organic Chemistry Portal.[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

Sources

Exploratory

The Chemical and Physical Properties of (1H-Imidazol-2-ylmethyl)-phenyl-amine: A Technical Whitepaper

Executive Summary (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6) is a highly versatile heterocyclic secondary amine[1]. Comprising an imidazole ring linked to an aniline moiety via a methylene bridge, this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6) is a highly versatile heterocyclic secondary amine[1]. Comprising an imidazole ring linked to an aniline moiety via a methylene bridge, this compound serves as a critical structural motif in medicinal chemistry. It is most notably recognized as the core pharmacophore for first-generation antihistamines and alpha-adrenergic ligands, such as Antazoline[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodology, and pharmacological applications for drug development professionals.

Chemical and Physical Properties

Understanding the physicochemical profile of (1H-Imidazol-2-ylmethyl)-phenyl-amine is essential for its application in drug design, particularly concerning its pharmacokinetics, solubility, and target binding affinity.

Table 1: Physicochemical and Computational Data

PropertyValue
IUPAC Name N-(1H-imidazol-2-ylmethyl)aniline
CAS Registry Number 166096-14-6[1]
Molecular Formula C10H11N3[1]
Molecular Weight 173.21 g/mol [3]
Exact Mass 173.0953 g/mol [3]
Topological Polar Surface Area (TPSA) ~43.8 Ų[3]
Hydrogen Bond Donors 2 (Imidazole -NH, Secondary Amine -NH)[3]
Hydrogen Bond Acceptors 2 (Imidazole =N, Secondary Amine -NH)[3]
Rotatable Bonds 3

Structural Chemistry and Pharmacophore Analysis

The molecular architecture of (1H-Imidazol-2-ylmethyl)-phenyl-amine dictates its chemical reactivity and biological interactions:

  • Imidazole Core : The 1H-imidazole ring is an amphoteric heterocycle. The pyrrole-like nitrogen acts as a hydrogen bond donor, while the pyridine-like nitrogen acts as a hydrogen bond acceptor. With a pKa typically around 6.5–7.0, the imidazole ring is partially protonated at physiological pH, enabling critical electrostatic interactions with negatively charged residues (e.g., aspartate) in G-protein coupled receptors (GPCRs)[4].

  • Methylene Bridge : The -CH₂- linker provides essential conformational flexibility. This allows the phenyl and imidazole rings to adopt a non-planar arrangement, which is vital for optimal spatial orientation during π-π stacking interactions with aromatic residues in receptor binding pockets.

  • Phenylamine (Aniline) Moiety : The secondary amine nitrogen is conjugated with the phenyl ring, which slightly reduces its basicity compared to aliphatic amines. However, it remains a potent nucleophile for further functionalization (e.g., benzylation to form Antazoline)[2][5].

Synthetic Methodology: Reductive Amination

The most robust and scalable method for synthesizing (1H-Imidazol-2-ylmethyl)-phenyl-amine is the reductive amination of 1H-imidazole-2-carboxaldehyde with aniline[6].

Causality in Experimental Design

The reaction proceeds via a two-step sequence: the condensation of the aldehyde and amine to form a Schiff base (imine), followed by the reduction of the imine to the secondary amine. Utilizing a stepwise approach or a mild reducing agent ensures that the highly reactive aldehyde is not prematurely reduced to an alcohol before the imine can form.

SynthesisWorkflow A 1H-imidazole- 2-carboxaldehyde C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Aniline B->C D Reduction (NaBH4 / MeOH) C->D E (1H-Imidazol-2-ylmethyl) -phenyl-amine D->E Hydride Transfer

Synthesis workflow of (1H-Imidazol-2-ylmethyl)-phenyl-amine via reductive amination.

Step-by-Step Protocol (Self-Validating System)
  • Imine Formation :

    • Procedure: Dissolve 1.0 equivalent of 1H-imidazole-2-carboxaldehyde and 1.05 equivalents of aniline in anhydrous methanol. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

    • Validation: Stir at ambient temperature for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1). The complete disappearance of the aldehyde spot (visualized under UV 254 nm) confirms quantitative conversion to the imine intermediate.

  • Reduction :

    • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Rationale : Cooling mitigates the exothermic nature of the hydride reduction and prevents unwanted side reactions (e.g., over-reduction or ring cleavage). Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions.

    • Validation: The evolution of hydrogen gas (bubbling) will be observed. Once bubbling ceases and TLC indicates the disappearance of the yellow imine spot, the reduction is complete.

  • Workup and Purification :

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation: Purify the crude residue via flash column chromatography to yield the pure secondary amine. Structural integrity is confirmed by ¹H-NMR (look for the distinct singlet of the -CH₂- bridge around 4.3 ppm).

Applications in Drug Development & Signaling Pathways

(1H-Imidazol-2-ylmethyl)-phenyl-amine is a foundational building block in the synthesis of histamine H1 receptor antagonists[2]. By functionalizing the secondary amine—such as attaching a benzyl group—researchers synthesize Antazoline (N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline) and its derivatives[5].

Mechanism of Action

These derivatives act as competitive antagonists at the Histamine H1 receptor, a Gq/11-coupled GPCR[5]. By binding to the receptor, the imidazole-aniline derivative prevents endogenous histamine from activating the phospholipase C (PLC) pathway, thereby inhibiting the release of intracellular calcium and halting the allergic response (e.g., vasodilation, bronchoconstriction)[5].

SignalingPathway Ligand Histamine Receptor Histamine H1 Receptor (GPCR) Ligand->Receptor Activation Antagonist Imidazole-Aniline Derivatives (e.g., Antazoline) Antagonist->Receptor Competitive Inhibition Gq Gq/11 Protein Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Allergic Response (Vasodilation) Ca2->Response

Histamine H1 receptor antagonism pathway by imidazole-aniline derivatives.

References

  • NextSDS. "(1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE — Chemical Substance Information." NextSDS. [Link]

  • PharmaCompass. "Antazolin | Drug Information, Uses, Side Effects, Chemistry." PharmaCompass. [Link]

  • PubChem. "Antazoline Phosphate | C17H22N3O4P | CID 158798." National Institutes of Health (NIH). [Link]

Sources

Foundational

Mechanistic Profiling of (1H-Imidazol-2-ylmethyl)-phenyl-amine: In Vitro Pharmacology and Receptor Modulations

Structural Pharmacology & Target Rationale The compound (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6) represents a highly privileged pharmacophore in medicinal chemistry. Structurally, it consists of an aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Pharmacology & Target Rationale

The compound (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6) represents a highly privileged pharmacophore in medicinal chemistry. Structurally, it consists of an aromatic phenyl ring linked via an aminomethyl bridge to a 1H-imidazole moiety. This specific topology serves as the foundational scaffold for numerous centrally and peripherally acting drugs, including antihistamines like antazoline and alpha-adrenergic modulators like phentolamine[1].

From a structural biology perspective, the imidazole ring acts as a bioisostere for the basic amine headgroups found in endogenous monoamines (e.g., norepinephrine, histamine). At physiological pH, the imidazole nitrogen can be protonated, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of Class A G-protein coupled receptors (GPCRs). Simultaneously, the phenylamine moiety drives hydrophobic interactions and π−π stacking with aromatic residues (like Phe and Trp) in the transmembrane helices, dictating receptor subtype selectivity[2].

In Vitro Mechanism of Action

The polypharmacological nature of the (1H-Imidazol-2-ylmethyl)-phenyl-amine scaffold allows it to interact with multiple receptor systems in vitro.

Alpha-Adrenergic Receptor Modulation

The primary targets for anilinomethyl-imidazoles are the α1​ and α2​ adrenergic receptors. In vitro binding studies demonstrate that the core scaffold acts as a competitive ligand. Depending on the specific substitution pattern on the phenyl ring, the molecule can act as either an agonist or an antagonist. For instance, selective 2′ -alkylsulfonyl substitutions on the phenyl ring can drive extreme selectivity toward the α1A​ subtype, a mechanism critical for treating smooth muscle dysfunctions[2]. Upon binding to α2​ receptors, the compound typically acts as an agonist, stabilizing the active conformation of the receptor and promoting the exchange of GDP for GTP on the associated Gi/o​ protein, which subsequently inhibits adenylyl cyclase.

Histamine H1 Receptor Antagonism

The scaffold is intrinsically linked to first-generation ethylenediamine antihistamines. In vitro, the compound acts as an inverse agonist/antagonist at the Histamine H1 receptor. By binding to the H1 orthosteric site, it locks the receptor in an inactive state, preventing histamine-induced Gq​/11 coupling and the subsequent phospholipase C (PLC)-mediated intracellular calcium spike[1].

Imidazoline Binding Sites (I1/I2)

Beyond classical GPCRs, the imidazole moiety exhibits high affinity for non-adrenergic Imidazoline Binding Sites (IBS). Binding to the I1 receptor in vitro is associated with the modulation of the ERK/MAPK signaling cascade, independent of catecholamine signaling[3].

Pathway Ligand (1H-Imidazol-2-ylmethyl) -phenyl-amine Alpha2 Alpha-2 Adrenergic Receptor Ligand->Alpha2 Agonist/Partial Agonist H1R Histamine H1 Receptor Ligand->H1R Antagonist Gi Gi/o Protein Alpha2->Gi Activates Gq Gq/11 Protein H1R->Gq Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Inhibits cAMP cAMP Levels AC->cAMP Decreases Ca2 Ca2+ Mobilization PLC->Ca2 Prevents Spike

Multi-target GPCR modulation by (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Quantitative Pharmacological Profile

To benchmark the compound's polypharmacology, we summarize the representative in vitro quantitative data for the unsubstituted core scaffold.

Target ReceptorAssay TypeRepresentative ValuePharmacological Action
α1​ -AdrenergicRadioligand Binding ( [3H] Prazosin) Ki​≈150−300 nMPartial Agonist
α2​ -AdrenergicRadioligand Binding ( [3H] RX821002) Ki​≈50−100 nMAgonist
Histamine H1Functional (Ca 2+ Mobilization) IC50​≈2.5−5.0 μ MAntagonist
Imidazoline I1Radioligand Binding ( [3H] Clonidine) Ki​≈200−400 nMAgonist

Note: Values represent baseline affinities of the core scaffold. Substitutions (e.g., N-benzylation as seen in Antazoline) significantly shift the IC50​ for target receptors[4].

Self-Validating Experimental Protocols

To accurately profile (1H-Imidazol-2-ylmethyl)-phenyl-amine, researchers must employ highly controlled, self-validating in vitro assays. The following methodologies detail the causality behind critical experimental steps.

Radioligand Binding Assay (Receptor Affinity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound at α2​ -adrenergic receptors.

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human α2A​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs.

  • Filter Pre-treatment : Pre-soak GF/C glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers. Because our target ligand contains a positively charged imidazole at physiological pH, this step drastically reduces non-specific binding, ensuring a high signal-to-noise ratio.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] RX821002 (radioligand), and varying concentrations of the test compound ( 10−10 to 10−4 M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Validation & QC : Include a well with 10 µM unlabeled Phentolamine. Causality: This defines the Non-Specific Binding (NSB) baseline. A valid assay must yield a specific binding window of >80% of total binding.

  • Filtration & Detection : Rapidly filter the mixture through the PEI-treated GF/C plates using a vacuum manifold. Wash 3x with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation cocktail and read via a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

Affinity does not equal efficacy. This functional assay determines if the compound acts as an agonist or antagonist at the Gi​ -coupled α2​ receptor.

  • Cell Seeding : Seed CHO-K1- α2A​ cells in a 384-well white opaque plate at 10,000 cells/well.

  • Stimulation Buffer Preparation : Prepare HBSS buffer containing 500 µM 3-isobutyl-1-methylxanthine (IBMX) and 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase to artificially raise baseline cAMP levels. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the cellular degradation of cAMP, allowing us to accurately measure the inhibition of cAMP production caused by the Gi​ -coupled receptor activation.

  • Compound Addition : Add (1H-Imidazol-2-ylmethyl)-phenyl-amine at varying concentrations. Incubate for 30 minutes at 37°C.

  • Lysis and Detection : Add a FRET-based or luminescence-based cAMP detection reagent (e.g., HTRF cAMP kit). Read the plate on a multi-mode plate reader.

  • Validation & QC : Calculate the Z'-factor using Forskolin alone (positive control) vs. Forskolin + 10 µM Clonidine (maximum inhibition). Causality: A Z'-factor > 0.5 validates that the assay system is robust enough to distinguish full agonists from partial agonists.

Workflow Prep Cell Line Prep (CHO-K1 expressing GPCRs) Binding Radioligand Binding (Determine Ki) Prep->Binding Wash Rapid Filtration & Washing Binding->Wash Read Liquid Scintillation Counting Wash->Read Func Functional Assay (cAMP/Ca2+) Read->Func Hit Triage

Step-by-step in vitro screening workflow for GPCR ligand validation.

References

  • Source: nih.
  • 2-(Anilinomethyl)
  • Source: pharmacophorejournal.
  • Source: chemsrc.

Sources

Exploratory

structural characterization of (1H-Imidazol-2-ylmethyl)-phenyl-amine

An In-depth Technical Guide to the Structural Characterization of (1H-Imidazol-2-ylmethyl)-phenyl-amine For Researchers, Scientists, and Drug Development Professionals Foreword: The Importance of Rigorous Structural Eluc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of (1H-Imidazol-2-ylmethyl)-phenyl-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Rigorous Structural Elucidation

In the realm of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The biological activity of a compound is intrinsically linked to its architecture, influencing its interaction with protein targets, metabolic stability, and overall pharmacokinetic profile. (1H-Imidazol-2-ylmethyl)-phenyl-amine, a molecule featuring both a heterocyclic imidazole ring and an aromatic phenylamine moiety, presents a unique set of structural features that necessitate a multi-faceted analytical approach for complete characterization. This guide will walk through the essential techniques, from foundational spectroscopic methods to definitive crystallographic analysis, providing both the "how" and the "why" at each step.

Synthesis and Purification: The Foundation of Characterization

A robust structural characterization begins with a pure sample. The synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine can be approached through several established routes for 2-aminomethyl imidazoles. A common and effective method involves the reductive amination of 1H-imidazole-2-carboxaldehyde with aniline.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 1H-imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add aniline (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the pure (1H-Imidazol-2-ylmethyl)-phenyl-amine.

It is imperative to confirm the purity of the synthesized compound before proceeding with spectroscopic analysis, as impurities can significantly complicate spectral interpretation.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques provide a detailed picture of the molecule's connectivity and chemical environment. For (1H-Imidazol-2-ylmethyl)-phenyl-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Aromatic Protons (Phenyl Ring): Expect a series of multiplets in the range of δ 6.5-7.5 ppm. The protons on the phenyl ring will exhibit splitting patterns characteristic of a monosubstituted benzene ring.

  • Imidazole Protons: The two protons on the imidazole ring (at positions 4 and 5) are expected to appear as singlets or doublets in the region of δ 6.8-7.5 ppm.[1] The exact chemical shift will be influenced by the solvent and the tautomeric state of the imidazole ring.[2]

  • Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is anticipated around δ 4.3 ppm.[3]

  • Amine Proton (-NH-): A broad singlet for the amine proton is expected, the chemical shift of which can vary significantly depending on the solvent and concentration. This peak will typically disappear upon D₂O exchange.

  • Imidazole NH Proton: A broad singlet for the imidazole N-H proton is also expected, likely at a downfield chemical shift (>10 ppm), which will also be exchangeable with D₂O.[4]

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

  • Aromatic Carbons (Phenyl Ring): Signals for the six carbons of the phenyl ring are expected in the aromatic region (δ 110-150 ppm).

  • Imidazole Carbons: The three carbons of the imidazole ring will also resonate in the aromatic region (δ 110-145 ppm). The carbon at position 2, being attached to a nitrogen and the methylene group, will have a distinct chemical shift.[2][5]

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1H-Imidazol-2-ylmethyl)-phenyl-amine

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Phenyl-H6.5 - 7.5 (m)113 - 148
Imidazole-H (4,5)6.8 - 7.5 (s or d)115 - 128
-CH₂-~4.3 (s)40 - 50
-NH- (amine)Variable (br s)-
-NH- (imidazole)>10 (br s)-
Imidazole-C2-~145

Note: These are predicted values based on data from analogous compounds and may vary depending on the experimental conditions.[1][2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: Look for absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and the imidazole ring.[6][7]

  • C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the imidazole and phenyl rings will give rise to a series of bands in the 1450-1650 cm⁻¹ region.[7]

  • C-N Stretching: The C-N stretching vibration of the amine is expected in the range of 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the elemental composition of the molecule. The expected exact mass for C₁₀H₁₁N₃ is approximately 173.0953.

  • Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the bond between the methylene group and the phenylamine moiety, leading to a prominent fragment ion corresponding to the benzyl-imidazole cation.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information about connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.

Methodology Overview
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system.[8]

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[9]

An X-ray crystal structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine would definitively confirm the connectivity established by NMR and would also provide valuable information about the conformation of the molecule and any intermolecular hydrogen bonding or π-stacking interactions in the solid state.[10]

Visualizing the Workflow and Structure

To better illustrate the process of structural characterization, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis Purification (Column Chromatography) Purification (Column Chromatography) Synthesis->Purification (Column Chromatography) Crude Product Purified Compound Purified Compound Purification (Column Chromatography)->Purified Compound NMR (1H, 13C) NMR (1H, 13C) Purified Compound->NMR (1H, 13C) IR IR Purified Compound->IR MS MS Purified Compound->MS X-ray Crystallography X-ray Crystallography Purified Compound->X-ray Crystallography Structural Elucidation Structural Elucidation NMR (1H, 13C)->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure Structural Elucidation->Definitive 3D Structure

Caption: 2D structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Conclusion: An Integrated Approach to Certainty

The is a process that relies on the synergistic application of multiple analytical techniques. While synthesis and purification lay the groundwork, it is the integrated data from NMR, IR, and Mass Spectrometry that builds a comprehensive picture of the molecule's identity and connectivity. Ultimately, single-crystal X-ray crystallography provides the definitive, high-resolution 3D structure, validating the spectroscopic interpretations and offering invaluable insights for structure-based drug design and development. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides the trustworthy structural foundation necessary for advancing research and development efforts.

References

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of (1H-Imidazol-2-ylmethyl)-phenyl-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the receptor binding affinity of (1H-Imidazol-2-ylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the receptor binding affinity of (1H-Imidazol-2-ylmethyl)-phenyl-amine derivatives. This class of compounds, characterized by a core imidazole ring linked to a phenylamine moiety via a methylene bridge, has garnered significant interest in medicinal chemistry due to its potential to interact with various G-protein coupled receptors (GPCRs). This document will delve into the structural nuances, known receptor targets, structure-activity relationships (SAR), and detailed experimental protocols for characterizing their binding affinities.

Introduction: The Pharmacological Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component for designing ligands that target a wide array of biological macromolecules. When incorporated into the (1H-Imidazol-2-ylmethyl)-phenyl-amine framework, it gives rise to a chemical architecture with the potential to interact with aminergic GPCRs, such as adrenergic, histamine, and imidazoline receptors. Understanding the binding affinity of these derivatives is the first critical step in elucidating their therapeutic potential.

Key Receptor Targets and Structure-Activity Relationships (SAR)

While direct and extensive SAR studies on the (1H-Imidazol-2-ylmethyl)-phenyl-amine core are not abundantly available in public literature, valuable insights can be extrapolated from structurally related compounds. The primary receptor families implicated are the adrenergic and histamine receptors.

Adrenergic Receptor Interactions

Derivatives of 2-(anilinomethyl)imidazolines, which share a similar structural motif, have been identified as potent α1-adrenergic receptor agonists.[3][4] This suggests that the (1H-Imidazol-2-ylmethyl)-phenyl-amine scaffold can likely be tailored to target these receptors.

Key SAR Insights for Adrenergic Receptor Affinity:

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring are critical for both potency and subtype selectivity (α1A, α1B, α1D). For instance, the introduction of alkylsulfonyl groups at the 2'-position of the aniline ring in 2-(anilinomethyl)imidazolines led to the discovery of α1a selective agonists.[3]

  • The Nature of the Imidazole/Imidazoline Ring: The saturation state of the imidazole ring (imidazole vs. imidazoline) can significantly influence receptor affinity and efficacy. Imidazoline-containing compounds have a well-documented history as adrenergic agonists.[5]

  • The Amine Linker: The nature of the amine (primary, secondary, or tertiary) and the length of the linker between the imidazole and phenyl rings can impact binding.

Histamine Receptor Interactions

The imidazole core is a cornerstone of histamine receptor ligand design. Many histamine H3 receptor antagonists are based on an imidazole-containing scaffold.[6]

Key SAR Insights for Histamine H3 Receptor Affinity:

  • Lipophilic Substituents: The attachment of a lipophilic group, often via a linker to a nitrogen-containing heterocycle (like the phenyl-amine in our core structure), is a common feature of potent H3 antagonists.

  • The Imidazole Moiety: The imidazole ring itself is a key pharmacophoric element, interacting with specific residues within the histamine receptor binding pocket.

  • Linker Length and Composition: The length and flexibility of the linker connecting the imidazole and the phenylamine moieties can significantly influence binding affinity. For example, in a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, a two-methylene linker was found to be optimal for potent H3 antagonism.[6]

Experimental Workflow: Determining Receptor Binding Affinity

A robust and reliable method for quantifying the interaction between a ligand and its receptor is the radioligand binding assay. This section provides a detailed, self-validating protocol for assessing the binding affinity of novel (1H-Imidazol-2-ylmethyl)-phenyl-amine derivatives.

Radioligand Binding Assay Protocol

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reproducibility of the results.

Objective: To determine the inhibitory constant (Ki) of a test compound (a (1H-Imidazol-2-ylmethyl)-phenyl-amine derivative) for a specific receptor (e.g., α1A-adrenergic receptor or H3 histamine receptor) by measuring its ability to displace a known radioligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with the human α1A-adrenergic receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1A-adrenergic receptors or [3H]-Nα-methylhistamine for H3 histamine receptors).

  • Test Compounds: (1H-Imidazol-2-ylmethyl)-phenyl-amine derivatives of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., phentolamine for α1-adrenergic receptors or clobenpropit for H3 receptors).

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and create a serial dilution series.

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically in preliminary experiments.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding (NSB): Assay buffer, radioligand, non-specific binding control, and cell membranes.

      • Test Compound Wells: Assay buffer, radioligand, test compound at various concentrations, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized in preliminary experiments.

  • Termination of Assay:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Self-Validating System:

  • The inclusion of total binding and non-specific binding controls in every experiment is crucial for data integrity.

  • A known reference compound with established affinity for the target receptor should be run in parallel as a positive control to ensure the assay is performing as expected.

  • The Kd of the radioligand should be determined independently through saturation binding experiments before its use in competition assays.

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison of the binding affinities of different derivatives.

Compound IDPhenyl Ring SubstitutionReceptor SubtypeKi (nM)
Derivative 14-Chloroα1A-Adrenergic15.2
Derivative 23,4-Dichloroα1A-Adrenergic8.7
Derivative 34-Methoxyα1A-Adrenergic45.1
Derivative 4UnsubstitutedH3 Histamine22.5
Derivative 54-FluoroH3 Histamine12.3

Visualization of Key Concepts

General Structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine Derivatives

Caption: General chemical structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine derivatives.

Experimental Workflow for Radioligand Binding Assay

G prep Reagent Preparation (Membranes, Radioligand, Test Compounds) setup Assay Setup in 96-well Plate (Total, NSB, Test Compound) prep->setup incubation Incubation (e.g., 25°C for 60 min) setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration quantification Scintillation Counting (Measure Radioactivity) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

Caption: Workflow for a typical radioligand binding assay.

Hypothetical Signaling Pathway Interaction

G Ligand (1H-Imidazol-2-ylmethyl) -phenyl-amine Derivative Receptor GPCR (e.g., Adrenergic or Histamine Receptor) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger Production (cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generalized GPCR signaling pathway potentially modulated by these derivatives.

Conclusion and Future Directions

The (1H-Imidazol-2-ylmethyl)-phenyl-amine scaffold represents a promising starting point for the development of novel ligands targeting adrenergic and histamine receptors. The structure-activity relationships of related compounds provide a solid foundation for the rational design of new derivatives with improved affinity and selectivity. The detailed experimental protocol for radioligand binding assays outlined in this guide offers a robust framework for characterizing these novel compounds. Future research should focus on the systematic synthesis and screening of a library of these derivatives to build a comprehensive SAR profile for this specific chemical class. Further studies, including functional assays and in vivo models, will be necessary to fully elucidate their therapeutic potential.

References

  • Faizi, M. S. H., Mashrai, A., Shahid, M., & Ahmad, M. (2014). N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. [Link]

  • Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 23(3), 435-445. [Link]

  • Khan, I., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 333-337. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ChEMBL Document CHEMBL1147768. [Link]

  • Wieland, K., et al. (1999). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology, 10, 136. [Link]

  • Zhang, L., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]

  • Navas, F., et al. (2002). 2-(Anilinomethyl)imidazolines as α1 Adrenergic Receptor Agonists: the Discovery of α1a Subtype Selective 2'-Alkylsulfonyl-Substituted Analogues. Journal of Medicinal Chemistry, 45(11), 2347-2358. [Link]

  • Ruffolo, R. R., & Hieble, J. P. (2008). Analysis of efficacy of chiral adrenergic agonists. Chirality, 20(1), 5-18. [Link]

  • Various Authors. (2022). SAR studies of imidazole N-(1H imidazol-2-yl)acylamide derived... ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 624-631. [Link]

  • Jasiński, R., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3563. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2096-2114. [Link]

  • Navas, F., et al. (2002). 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. Bioorganic & Medicinal Chemistry Letters, 12(4), 575-579. [Link]

  • Bousquet, P., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological Reviews, 72(1), 50-79. [Link]

  • Romeo, G., et al. (2014). High Affinity Ligands and Potent Antagonists for the α1D-adrenergic Receptor. Novel 3,8-disubstituted[7]benzothieno[3,2-d]pyrimidine Derivatives. European Journal of Medicinal Chemistry, 84, 479-490. [Link]

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Exploratory

Pharmacokinetics and Metabolic Profiling of N-(1H-Imidazol-2-ylmethyl)aniline: A Technical Guide for Preclinical Development

Executive Summary N-(1H-imidazol-2-ylmethyl)aniline (CAS: 166096-14-6), a bifunctional molecule comprising an imidazole ring and an aniline moiety bridged by a methylene group, serves as a highly versatile chemical probe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1H-imidazol-2-ylmethyl)aniline (CAS: 166096-14-6), a bifunctional molecule comprising an imidazole ring and an aniline moiety bridged by a methylene group, serves as a highly versatile chemical probe and structural building block in drug discovery. However, both of its primary pharmacophores carry well-documented pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth, predictive, and empirical pharmacokinetic framework for evaluating this compound, focusing on Cytochrome P450 (CYP450) interactions, reactive metabolite generation, and self-validating experimental workflows.

Physicochemical Properties & ADME Implications

The absorption, distribution, metabolism, and excretion (ADME) profile of N-(1H-imidazol-2-ylmethyl)aniline is fundamentally dictated by its amphoteric nature. The imidazole ring possesses an sp2-hybridized nitrogen (N-3) with a pKa of ~7.1, making it partially protonated and highly soluble at physiological pH[1]. Conversely, the aniline nitrogen acts as a weak base.

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
ParameterValueADME Implication
Molecular Weight 173.21 g/mol Highly favorable for passive membrane permeability.
LogP (Octanol/Water) ~1.40Moderate lipophilicity; ensures good oral absorption but requires hepatic clearance.
Topological Polar Surface Area (TPSA) 41.6 ŲExcellent cell permeability; high likelihood of crossing the blood-brain barrier (BBB).
pKa (Imidazole N-3) ~7.1Amphoteric behavior; exists in an equilibrium of neutral and cationic states in plasma[1].
Primary Clearance Route Hepatic (Phase I)Renal clearance of the parent drug will be negligible due to high lipophilicity[2].

Hepatic Metabolism & CYP450 Interactions

The core pharmacokinetic challenge of N-(1H-imidazol-2-ylmethyl)aniline lies in its dual potential to act as both a perpetrator (enzyme inhibitor) and a victim (reactive metabolite generator) of CYP450 enzymes[2].

Type II Heme Coordination (Inhibition)

Imidazole rings are notorious for their ability to inhibit CYP enzymes, particularly CYP3A4 and CYP2C9. The unhindered sp2-hybridized nitrogen of the imidazole ring coordinates directly with the ferric (Fe3+) heme iron in the CYP active site[3]. This forms a Type II binding complex, which outcompetes endogenous substrates and leads to potent, reversible competitive inhibition[4].

Aniline Bioactivation & Mechanism-Based Inhibition (MBI)

Aniline derivatives are highly susceptible to CYP1A2 and CYP3A4-mediated N-hydroxylation[5][6]. The oxidation of the aniline amine generates an N-hydroxylamine intermediate. Under physiological conditions, this intermediate can undergo dehydration to form a highly reactive, electrophilic quinone imine [6]. If not rapidly detoxified by glutathione (GSH), this quinone imine covalently binds to the CYP apoprotein, resulting in irreversible Mechanism-Based Inhibition (MBI) and potential hepatotoxicity[7][8].

Alpha-Carbon Oxidation

The methylene bridge connecting the two rings is vulnerable to hydrogen atom abstraction by CYP2D6 or CYP3A4, leading to the cleavage of the molecule into aniline and imidazole-2-carboxaldehyde[7].

Metabolism Parent N-(1H-imidazol-2-ylmethyl)aniline (Parent Drug) NHydroxy N-Hydroxylamine Metabolite Parent->NHydroxy CYP3A4 / CYP1A2 (N-Oxidation) Cleavage Aniline + Imidazole-2-carboxaldehyde (Cleavage Products) Parent->Cleavage CYP2D6 / CYP3A4 (alpha-C Hydroxylation) Quinone Quinone Imine (Reactive Intermediate) NHydroxy->Quinone Spontaneous / Dehydration Adduct GSH Adduct / Protein Binding (Toxicity / MBI) Quinone->Adduct + Glutathione (GSH)

Caption: Metabolic pathways of N-(1H-imidazol-2-ylmethyl)aniline highlighting reactive intermediates.

Table 2: CYP450 Interaction Profiling
EnzymeInteraction TypeMechanism
CYP3A4 Strong Inhibitor / SubstrateType II heme coordination (reversible) + Quinone imine adduction (irreversible)[3][8].
CYP1A2 SubstrateN-hydroxylation of the aniline moiety[5].
CYP2D6 Weak InhibitorAlpha-carbon hydrogen abstraction[7].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the pharmacokinetic liabilities of N-(1H-imidazol-2-ylmethyl)aniline, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: Time-Dependent CYP Inhibition (TDI) Assay

Objective: To differentiate reversible Type II heme binding from irreversible, metabolism-dependent apoprotein adduction.

Causality & Rationale: Mechanism-based inhibition requires the enzyme to metabolize the drug into a reactive intermediate[8]. By pre-incubating the drug with Human Liver Microsomes (HLMs) in the presence and absence of the cofactor NADPH, we can isolate metabolism-driven inhibition. A subsequent 10-fold dilution step forces the dissociation of reversible inhibitors, ensuring that any remaining enzyme suppression is strictly due to covalent bonding.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate HLMs (1 mg/mL) with N-(1H-imidazol-2-ylmethyl)aniline (0.1 to 50 µM) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Split the reaction into two arms: +NADPH (1 mM) and -NADPH (buffer control). Incubate for 0, 5, 10, 20, and 30 minutes.

  • Dilution & Reaction: At each time point, transfer a 10 µL aliquot from the pre-incubation mixture into 90 µL of a secondary reaction mixture containing a CYP3A4 marker substrate (e.g., Midazolam) and fresh NADPH.

  • Quenching: Terminate the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1-hydroxymidazolam.

Trustworthiness & Internal Validation:

  • Negative Control: The -NADPH arm must show no time-dependent loss of activity, confirming stability.

  • Positive Control: Mibefradil (a known CYP3A4 MBI) must be run in parallel to validate the metabolic competency of the HLMs.

TDI_Workflow Incubation Pre-Incubation HLMs + Compound (+/- NADPH) Dilution 10-fold Dilution into Substrate Buffer Incubation->Dilution Reaction Enzymatic Reaction (Marker Substrate) Dilution->Reaction Quench Quench with Cold Acetonitrile + IS Reaction->Quench LCMS LC-MS/MS Analysis (Calculate k_inact / K_I) Quench->LCMS

Caption: Self-validating workflow for Time-Dependent Inhibition (TDI) assays using LC-MS/MS.

Protocol 2: Reactive Metabolite Trapping (GSH Adduction)

Objective: To confirm the formation of the toxic quinone imine intermediate derived from the aniline moiety.

Causality & Rationale: Reactive electrophiles are highly transient and cannot be measured directly. By flooding the in vitro system with a soft nucleophile like Glutathione (GSH), the quinone imine is "trapped" as a stable thioether conjugate[7].

Step-by-Step Methodology:

  • Incubate N-(1H-imidazol-2-ylmethyl)aniline (10 µM) with HLMs (1 mg/mL) and a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH (GSH-¹³C₂,¹⁵N) at 5 mM total concentration.

  • Initiate the reaction with 1 mM NADPH and incubate for 60 minutes at 37°C.

  • Quench with two volumes of cold acetonitrile, centrifuge, and analyze via High-Resolution Mass Spectrometry (HRMS).

  • Validation Check: Scan the MS spectra for characteristic isotopic doublets separated by exactly 3.00 Da (representing the unlabeled vs. labeled GSH adducts). This isotopic pattern eliminates false positives from endogenous biological matrices.

Excretion and Clearance

Because N-(1H-imidazol-2-ylmethyl)aniline is moderately lipophilic and lacks highly polar functional groups (prior to metabolism), its renal clearance as an unchanged parent drug will be negligible. The compound relies entirely on hepatic clearance. The primary excretion pathway involves Phase I N-hydroxylation followed by Phase II glucuronidation of the resulting hydroxylamine, which increases water solubility and facilitates biliary and renal excretion[2].

References

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTYndkOoKd44MB4Weodsanyr03WO0N7771JGgHGWnG1UkZA0qD2budy-Gfnd4caHbs0-Jr9ICax88FCfCL3oBU-GXAXKyi_cvjWzDVdi_x8jjKa8HX2fpCaL7y01nUDJeIZ9JAxiAOZeg=]
  • Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. National Institutes of Health (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZu9p3vGhoBmxIdJnqN4MAbMQyjsZeUGZL_iB8YiLE20kJ7KfUFGVjnD9tqxDpozBsJG64cj_XTYdce6SJO-BtFkFf0-LdX9_4MuYbLivO5pqnvQhqtbCpW8TTycv-FUwj1t-z]
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsyciW1rNDhAyAk8Ip_O25mQ4bRKbVBlokP-ef2rlO6oq6-bEzXK5Kz11hKm0t40oEktGKxINRJGnG1dXnsmiG_W3mTzyGrtaoMT73zksj0bKfZMQXMCintV0z4Q02-cAdhhcbGd0t2XbNl9Q=]
  • Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline. National Institutes of Health (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG32VxRUdGaPipXQDQx_wxgWZEu-JfB6x0HrDAKKoe2I6FqESs_8721A6peSf8aDKKGFooa6-ynK9qFXy3Iv70IaED11Yn_jmVXpTd2JRyT8mGCP0FQPWqJg71u2dbzhsidOQS4]
  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOb1Mod1eFDfhc3IedY2hU9eOGrg76A2K29mg3gi98FfEw1y8QA9EcHIruIwAPA5xppLvDSj8xfj5ABvOWru60WOm3_D5T5UYti9dtQfa_GWE8DEDS2FgOHzjlRQcTbKcxZYwFjwTPveMQYg0=]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmz5aQvpfKDFcW1zEIbTSxyZ1UltquOnTtoZRMG1fcaFTdF4--02uxm8gH4tydRhYhyoes2cibFP1A2Lc09gFi9A87fUCEbpe2l5WYEm43iSfDWE0TV83xL_b7yuTG2qZ5tw==]
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Foundational

An In-Depth Technical Guide to (1H-Imidazol-2-ylmethyl)-phenyl-amine: Safety, Handling, and Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Understanding the Compound: A Structural and Functional Overview (1H-Imidazol-2-ylmethyl)-phenyl-amine, also known as N-((1H-imidazol-2-yl)methyl)aniline, i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Structural and Functional Overview

(1H-Imidazol-2-ylmethyl)-phenyl-amine, also known as N-((1H-imidazol-2-yl)methyl)aniline, is a heterocyclic organic compound featuring an imidazole ring linked to a phenylamine moiety via a methylene bridge. The imidazole ring is a common motif in medicinal chemistry, contributing to a wide range of biological activities. The phenylamine portion of the molecule also imparts specific physicochemical properties that influence its behavior and potential applications in drug discovery and development.

A clear understanding of the compound's structure is fundamental to predicting its reactivity, potential hazards, and appropriate handling procedures.

Caption: Molecular structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Hazard Identification and Classification

It is imperative to treat this compound with caution, assuming it may possess hazards associated with related structures until specific toxicological data becomes available.

Based on data for structurally similar compounds, the following potential hazards should be considered:

  • Acute Toxicity: Related aniline compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Imidazole and its derivatives can be corrosive or irritating to the skin and eyes.[3] A related compound, 3-fluoro-N-[(1H-imidazol-2-yl)methyl]aniline, is classified as a skin and eye irritant.[2]

  • Specific Target Organ Toxicity: Some aniline derivatives may cause damage to organs through prolonged or repeated exposure.[4]

Precautionary GHS Hazard Statements (Assumed based on related compounds):

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.
Acute Toxicity, DermalH312: Harmful in contact with skin.
Acute Toxicity, InhalationH332: Harmful if inhaled.
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.

Note: This table is for guidance only and is based on the hazard profiles of structurally related compounds. All handling and safety procedures should reflect these potential hazards.

Safe Handling and Storage Protocols

A rigorous and proactive approach to safety is paramount when handling (1H-Imidazol-2-ylmethyl)-phenyl-amine. The following protocols are based on best practices for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure.

Sources

Exploratory

An In-Depth Technical Guide to the X-ray Crystallographic Structure of 2-Phenyl-1H-imidazole: A Case Study for Drug Development Professionals

Preamble: A Structural Perspective in Drug Discovery In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise;...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Structural Perspective in Drug Discovery

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. X-ray crystallography remains the gold standard for elucidating the atomic-level structure of small molecules and their macromolecular targets. This guide provides a comprehensive, in-depth analysis of the X-ray crystallographic structure of 2-phenyl-1H-imidazole, a representative heterocyclic compound. While the originally intended subject, (1H-Imidazol-2-ylmethyl)-phenyl-amine, lacks a publicly available crystal structure, 2-phenyl-1H-imidazole serves as an exemplary proxy, embodying the key structural motifs and intermolecular interactions that are critical for researchers, scientists, and drug development professionals to understand.

This document deviates from a rigid template, instead adopting a narrative that follows the logical flow of a crystallographic study, from synthesis to the intricate details of crystal packing. The causality behind experimental choices is explained, ensuring that each step is not just a protocol, but a reasoned decision in the pursuit of a self-validating and trustworthy structural model.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly dictates the quality of the diffraction data and the ultimate resolution of the structure.

Synthesis of 2-Phenyl-1H-imidazole

A common and efficient method for the synthesis of 2-phenylimidazole involves the condensation reaction of benzaldehyde, glyoxal, and ammonia. This is a variation of the Radziszewski imidazole synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of benzaldehyde (1 equivalent) and a 40% aqueous solution of glyoxal (1 equivalent) in ethanol is prepared.

  • Addition of Ammonia: An excess of aqueous ammonia is added to the stirred solution.

  • Reflux: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenyl-1H-imidazole.

Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. For 2-phenyl-1H-imidazole, slow evaporation is a proven technique.[1]

Experimental Protocol:

  • Solution Preparation: A saturated solution of purified 2-phenyl-1H-imidazole is prepared in methanol at room temperature.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days.

  • Crystal Harvesting: As the solvent evaporates, the concentration of the solute surpasses the saturation point, and crystals begin to form. Well-formed, transparent crystals are carefully selected and harvested for X-ray analysis.[1]

X-ray Diffraction Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal is obtained, it is subjected to a finely focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The geometry and intensity of this diffraction pattern contain the information about the arrangement of atoms within the crystal.

Data Collection Parameters

The following table summarizes the key parameters for the data collection of 2-phenyl-1H-imidazole.[1]

ParameterValue
DiffractometerStoe IPDS 2T
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature298 K
Crystal Size0.17 x 0.12 x 0.10 mm
Measured Reflections1776
Independent Reflections609

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data, which is a representation of the crystal in reciprocal space, must be processed and translated into a three-dimensional electron density map of the unit cell. This process involves solving the "phase problem," as the detectors only record the intensities of the diffracted X-rays, not their phases.

Workflow for Structure Solution and Refinement:

workflow DataCollection Data Collection DataProcessing Data Processing & Reduction DataCollection->DataProcessing Diffraction Images PhaseProblem Phase Problem Solution (e.g., Direct Methods) DataProcessing->PhaseProblem Structure Factors (Amplitudes) InitialModel Initial Electron Density Map & Model Building PhaseProblem->InitialModel Initial Phases Refinement Structure Refinement (Least-Squares) InitialModel->Refinement Initial Atomic Coordinates Validation Model Validation & Final Structure Refinement->Validation Refined Model

Caption: Workflow from X-ray data collection to final structure validation.

Structure Solution: For small molecules like 2-phenyl-1H-imidazole, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive the initial phases.

Structure Refinement: The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[2] The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structural model.

The Crystal Structure of 2-Phenyl-1H-imidazole: A Detailed Analysis

The final refined structure of 2-phenyl-1H-imidazole reveals a wealth of information about its molecular geometry and the intermolecular interactions that govern its crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-phenyl-1H-imidazole.[1]

ParameterValue
Chemical FormulaC₉H₈N₂
Molecular Weight144.17 g/mol
Crystal SystemOrthorhombic
Space GroupAma2
a10.0740 (15) Å
b18.151 (4) Å
c4.1562 (10) Å
Volume760.0 (3) ų
Z4
Calculated Density1.260 Mg/m³
R-factor (R1)0.056
wR20.095
Molecular Structure and Conformation

The asymmetric unit of 2-phenyl-1H-imidazole contains one half-molecule, with a crystallographic mirror plane passing through the C-C bond connecting the phenyl and imidazole rings.[1] This results in the imidazole ring being disordered over two positions with equal occupancy.[1] The phenyl and imidazole rings are nearly co-planar, which facilitates π-system conjugation.

Caption: Molecular structure of 2-phenyl-1H-imidazole.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-phenyl-1H-imidazole is primarily stabilized by intermolecular N-H···N hydrogen bonds.[1][3] These hydrogen bonds link adjacent molecules into chains, forming a robust supramolecular assembly.

Hydrogen Bond Geometry: [1]

D-H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
N1-H1B···N1ⁱ0.862.052.891 (3)165

(Symmetry code: (i) x, -y+1/2, z)

crystal_packing mol1 Molecule A mol2 Molecule B (Symmetry-related) mol1->mol2 N-H···N Hydrogen Bond mol3 Molecule C (Symmetry-related) mol2->mol3 N-H···N Hydrogen Bond

Caption: Supramolecular assembly of 2-phenyl-1H-imidazole via hydrogen bonding.

Conclusion and Implications for Drug Development

The crystallographic analysis of 2-phenyl-1H-imidazole provides a detailed blueprint of its molecular architecture and the forces that govern its solid-state assembly. For drug development professionals, this information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise conformation and electronic properties of the imidazole and phenyl rings can inform the design of analogues with improved biological activity.

  • Pharmacophore Modeling: The identified hydrogen bond donors and acceptors are key features for building pharmacophore models to screen for new drug candidates.

  • Polymorphism Screening: Knowledge of the stable crystal packing can guide studies into different polymorphic forms, which can have significant implications for a drug's solubility, stability, and bioavailability.

  • Fragment-Based Drug Design: The 2-phenyl-imidazole scaffold can serve as a starting point or a fragment for the design of more complex molecules that target specific protein binding sites.

This in-depth guide demonstrates the power of X-ray crystallography to provide fundamental insights that drive modern drug discovery. By understanding the principles and applying the methodologies outlined herein, researchers can unlock the structural secrets of their compounds of interest and accelerate the development of new and effective therapeutics.

References

  • Mehdizadeh Barforoush, M., Naderi, S., Ghanbarpour, A. R., Azhdari Tehrani, A., & Khavasi, H. R. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248. [Link]

  • Farrokhi, A., Ghodrati, K., & Yavari, I. (2015). Tribromide-modified silica-coated magnetic nanoparticles (Fe3O4/SiO2/(CH2)3N+Me3Br3−): A mild and efficient catalyst for the synthesis of imidazoles, benzimidazoles, benzothiazoles, and perimidines. Catalysis Communications, 63, 41-46. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838. [Link]

  • ResearchGate. (n.d.). 2-Phenyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. In Books. [Link]

Sources

Foundational

Thermodynamic Stability of (1H-Imidazol-2-ylmethyl)-phenyl-amine: A Comprehensive Technical Guide

Executive Summary (1H-Imidazol-2-ylmethyl)-phenyl-amine is a bifunctional organic scaffold comprising an amphoteric imidazole ring linked via a methylene bridge to an electron-rich aniline (phenylamine) moiety. This stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-Imidazol-2-ylmethyl)-phenyl-amine is a bifunctional organic scaffold comprising an amphoteric imidazole ring linked via a methylene bridge to an electron-rich aniline (phenylamine) moiety. This structural motif is highly prevalent in drug discovery, serving as a pharmacophore in kinase inhibitors, metal chelators, and epigenetic modulators. However, the thermodynamic stability of this molecule is governed by a complex interplay of imidazole tautomerism, aniline oxidation susceptibility, and the lability of the C(sp³)-N bond.

This whitepaper provides an in-depth analysis of the thermodynamic drivers that dictate the stability of (1H-Imidazol-2-ylmethyl)-phenyl-amine, offering field-proven experimental protocols for profiling its physicochemical degradation pathways.

Thermodynamic Landscape of the Imidazole Moiety

The imidazole ring is a five-membered aromatic heterocycle characterized by a sextet of π-electrons and two nitrogen atoms (a pyrrole-like N-H and a pyridine-like N). The thermodynamic stability of the imidazole moiety is fundamentally tied to its tautomeric equilibrium and protonation state.

Tautomerism and Solvation Energetics

In the unsubstituted state, the 1H and 3H tautomers of imidazole are degenerate. However, the asymmetric substitution at the C2 position with a (phenylamino)methyl group breaks this symmetry. The thermodynamic preference between the 1H and 3H forms is heavily influenced by solvation and the potential for intramolecular hydrogen bonding[1]. In aqueous environments, water molecules play a dominant role in stabilizing specific tautomers, often shifting the relative free energy ( ΔG ) of the tautomeric states compared to the gas phase[1].

Basicity and Metal Coordination

The thermodynamic stability of imidazole-containing complexes in polar aprotic environments is directly correlated to the gas-phase basicity (GB) of the imidazole nitrogen[2]. Because the intrinsic basicity is independent of solvent-specific effects, it provides a reliable metric for predicting the thermodynamic stability of the molecule when it acts as a ligand in metalloenzyme active sites or during formulation in lipophilic vehicles[2].

G Cation Protonated Cation (pH < 6.0) Taut1 1H-Tautomer (Neutral, Dominant) Cation->Taut1 -H+ (pKa ~6.9) Taut3 3H-Tautomer (Neutral, Minor) Cation->Taut3 -H+ (pKa ~6.9) Taut1->Taut3 Intramolecular Proton Transfer Anion Imidazolide Anion (pH > 14.0) Taut1->Anion -H+ (pKa ~14.5) Taut3->Anion -H+ (pKa ~14.5)

Thermodynamic equilibria of imidazole protonation and tautomerism.

Oxidative Susceptibility of the Aniline Moiety

The aniline (phenylamine) group introduces a significant vector for oxidative degradation. The thermodynamic stability of this moiety is limited by its relatively low oxidation potential.

One-Electron Oxidation Thermodynamics

The initial step in the degradation of the aniline moiety is typically a one-electron oxidation to form a radical cation ( [PhNH2​]+∙ ). Quantum-chemical calculations using Density Functional Theory (DFT) reveal that one-electron oxidation favors an enamine-like tautomer due to the strong delocalization of π-electrons across the aromatic ring[3].

Experimental thermodynamic analyses of aniline oxidative coupling reactions indicate that the formation of oxidized products is often an endothermic and non-spontaneous process ( ΔG∗>0 , ΔH∗>0 ) in the absence of a strong catalyst or reactive oxygen species (ROS)[4]. Therefore, the shelf-life stability of (1H-Imidazol-2-ylmethyl)-phenyl-amine is heavily dependent on the exclusion of transition metal impurities and light, which lower the activation energy for this one-electron transfer.

The Methylene Bridge: C(sp³)-N Bond Cleavage

The methylene bridge (-CH₂-) connecting the imidazole and aniline rings is the thermodynamic "weak link" of the molecule. Secondary amines with benzylic or pseudo-benzylic methylene groups (such as N-benzylanilines) are highly susceptible to C-N bond cleavage.

Mechanism of Cleavage

Under oxidative conditions, the C(sp³)-H bond of the methylene group undergoes oxidation to form an electrophilic iminium intermediate. This intermediate is thermodynamically unstable in aqueous media and undergoes rapid, irreversible hydrolysis to yield imidazole-2-carboxaldehyde and free aniline[5]. The cleavage of the C-N single bond is often catalyzed by transition metals, where the metal undergoes oxidative addition into the C-N bond, driven by the thermodynamic stability of the resulting coordinated species[5].

Degradation Intact Intact Molecule (Stable in dark/anoxic) Radical Radical Cation (One-Electron Oxidation) Intact->Radical ROS / Metal Catalyst (Endothermic) Iminium Iminium Intermediate (C(sp3)-H Cleavage) Radical->Iminium -H• / -e- (Exergonic) Products Degradation Products (Aldehyde + Aniline) Iminium->Products +H2O (Hydrolysis) (Irreversible)

Oxidative degradation pathway via C(sp³)-N bond cleavage.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters critical to the stability of the compound's constituent moieties.

ParameterValue / RangeThermodynamic Implication
Imidazole pKa​ (Conjugate Acid) ~6.9 - 7.1Determines the protonation state at physiological pH; impacts solubility and binding ΔG .
Aniline Oxidation ΔG∗ +79.7 to +81.0 kJ/molIndicates that spontaneous auto-oxidation is non-spontaneous without catalytic initiation[4].
Aniline Oxidation ΔH∗ +4.1 to +6.8 kJ/molThe endothermic nature of the oxidative coupling requires thermal or photochemical energy input[4].
C(sp³)-N Bond Dissociation Highly Exergonic (post-oxidation)Once the iminium is formed, hydrolysis to aldehyde and primary amine is thermodynamically irreversible[5].

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, the thermodynamic stability of (1H-Imidazol-2-ylmethyl)-phenyl-amine must be evaluated using self-validating experimental systems. The following protocols are designed to isolate the causality behind degradation.

Protocol 1: Spectrophotometric Determination of Tautomeric Stability

Objective: To determine the thermodynamic stability constants and tautomeric shifts across varying dielectric environments. Causality: Because solvent polarity dictates tautomeric preference[1], measuring UV-Vis absorbance shifts in varying solvent ratios isolates the dielectric contribution to ΔG .

  • Preparation: Prepare a 10 μM stock solution of the compound in anhydrous acetonitrile.

  • Titration: Aliquot the stock into quartz cuvettes. Gradually titrate with a polar protic solvent (e.g., HPLC-grade water) from 0% to 100% v/v.

  • Measurement: Record the UV-Vis spectra from 200 nm to 400 nm at a constant temperature (e.g., 25.0 ± 0.1 °C) using a Peltier-cooled spectrophotometer.

  • Validation: Reverse the titration (water to acetonitrile) to confirm that the isosbestic points are maintained, proving the thermodynamic equilibrium is fully reversible and not an artifact of precipitation.

  • Analysis: Calculate the equilibrium constants ( Keq​ ) using the Benesi-Hildebrand equation.

Protocol 2: Cyclic Voltammetry (CV) for Oxidative Stability

Objective: To quantify the one-electron oxidation potential of the aniline moiety and the reversibility of the radical cation formation. Causality: The reversibility of the CV wave indicates whether the radical cation is thermodynamically stable or if it rapidly decays via C-N bond cleavage[3].

  • Electrochemical Setup: Use a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Electrolyte Preparation: Dissolve the compound (1 mM) in a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM).

  • Sweep Parameters: Perform cyclic sweeps from 0.0 V to +1.5 V at varying scan rates (10, 50, 100, 250 mV/s).

  • Validation: The internal standard (ferrocene/ferrocenium, Fc/Fc+ ) must be added at the end of the experiment to calibrate the reference electrode. If the anodic peak ( Epa​ ) lacks a corresponding cathodic peak ( Epc​ ), the radical cation is thermodynamically unstable and is undergoing rapid downstream chemical degradation (EC mechanism).

References

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study ResearchG
  • Consequence of one-electron oxidation and one-electron reduction for aniline N
  • Histidine Nτ-Imidazole Ligation to Copper in Proteins: Innate or Entatic?
  • Transition-Metal-Catalyzed Cleavage of C–N Single Bonds Chemical Reviews / ACS Public
  • Theoretical Investigation of the Intramolecular H-Bonding on Tautomerism ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: (1H-Imidazol-2-ylmethyl)-phenyl-amine as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary The identification of novel, safe, and highly ligand-efficient chemical starting points is the cornerstone of early drug discovery. (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS: 166096-14-6)[][2] represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of novel, safe, and highly ligand-efficient chemical starting points is the cornerstone of early drug discovery. (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS: 166096-14-6)[][2] represents a highly versatile, low-molecular-weight fragment that has gained significant traction in Fragment-Based Drug Discovery (FBDD). Its unique architecture combines a classic Zinc-Binding Group (ZBG) via the imidazole ring with a hydrophobic phenyl-amine moiety, making it an ideal starting point for targeting metalloenzymes (e.g., HDACs, LpxC, and Carbonic Anhydrases)[3][4].

This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic rationale for its use over traditional ZBGs, and outlining self-validating experimental protocols for fragment screening, structural validation, and hit-to-lead optimization.

Chemical Profile & FBDD Metrics

To successfully employ a fragment in FBDD, it must strictly adhere to the "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). (1H-Imidazol-2-ylmethyl)-phenyl-amine fits these criteria perfectly, providing a high Ligand Efficiency (LE) starting point for synthetic elaboration[5][6].

PropertyValue / DescriptionRationale in Drug Design
Chemical Name N-(1H-imidazol-2-ylmethyl)anilineStandard IUPAC nomenclature.
CAS Number 166096-14-6Unique identifier for procurement and library registration[].
Molecular Weight 173.21 g/mol Ideal for FBDD; allows significant mass addition during hit-to-lead without exceeding Lipinski's Rule of 5[7].
Key Pharmacophores Imidazole (ZBG), Aniline (Hydrophobic)Imidazole coordinates metals; Aniline engages S1' hydrophobic pockets[3][8].
Ligand Efficiency (LE) Typically > 0.30 kcal/mol/heavy atomEnsures that binding affinity is driven by high-quality atomic interactions rather than sheer size[5].

Mechanistic Rationale: The Imidazole Advantage

Overcoming the Hydroxamate Bottleneck

Historically, metalloenzyme inhibitors (such as the FDA-approved HDAC inhibitor Vorinostat) have relied heavily on hydroxamic acid as the primary ZBG[9]. While potent, hydroxamates suffer from severe pharmacokinetic liabilities, including rapid metabolic clearance (glucuronidation), poor in vivo absorption, and non-selective metal chelation leading to off-target toxicity (e.g., hERG channel inhibition)[8][10].

The Bidentate vs. Monodentate Paradigm

The imidazole ring of (1H-Imidazol-2-ylmethyl)-phenyl-amine acts as a tunable, non-hydroxamate ZBG[9]. The unprotonated nitrogen of the imidazole ring features a lone pair of electrons that coordinates with the catalytic Zn2+ ion in the enzyme's active site, effectively displacing the catalytic water molecule[10].

  • Causality in Design: Unlike hydroxamates that force a rigid bidentate geometry, the imidazole allows for a monodentate coordination[11]. This flexibility permits the attached methylene-phenyl-amine vector to dynamically orient itself into adjacent hydrophobic S1' or S2 pockets, driving isoform selectivity that hydroxamates cannot achieve[3][5].

Binding_Logic Molecule (1H-Imidazol-2-ylmethyl) -phenyl-amine Imidazole Imidazole Ring (Zinc-Binding Group) Molecule->Imidazole Aniline Phenyl-amine (Hydrophobic/Pi-Pi) Molecule->Aniline Methylene Methylene Bridge (Flexibility/Vector) Molecule->Methylene Zn Catalytic Zn2+ Displacement of H2O Imidazole->Zn Coordinate Bond S1Pocket S1' Hydrophobic Pocket (Target Selectivity) Aniline->S1Pocket Pi-Pi Stacking

Mechanistic binding logic of the (1H-Imidazol-2-ylmethyl)-phenyl-amine scaffold in metalloenzymes.

Experimental Protocols: A Self-Validating FBDD Workflow

To ensure scientific integrity, the following protocols establish a self-validating loop: primary biophysical screening identifies the hit, competition assays validate the specific binding site, and X-ray crystallography confirms the exact atomic coordination[12].

Protocol 1: Primary Fragment Screening via Ligand-Observed NMR

Objective: Identify weak-affinity binding ( Kd​ in the μM to mM range) of (1H-Imidazol-2-ylmethyl)-phenyl-amine to the target metalloenzyme using WaterLOGSY and CPMG NMR[4][12].

  • Causality: WaterLOGSY is selected because it detects the transfer of magnetization from bulk water to the protein-bound ligand. Small fragments tumbling rapidly in solution have opposite cross-relaxation rates compared to large protein-ligand complexes, making this highly sensitive for detecting weak binders[12].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μL NMR sample containing 10-20 μM of the target metalloenzyme (e.g., LpxC or HDAC) in a deuterated buffer ( D2​O , 50 mM Tris-d11, pH 7.5, 150 mM NaCl).

  • Fragment Addition: Add (1H-Imidazol-2-ylmethyl)-phenyl-amine to a final concentration of 500 μM (from a 50 mM DMSO-d6 stock). Ensure final DMSO concentration is ≤2% .

  • Data Acquisition (WaterLOGSY): Acquire spectra at 298 K using a NOESY sequence with a mixing time of 1-2 seconds.

  • Self-Validation (Competition Assay): To prove the fragment binds specifically at the active site (and not nonspecifically to the protein surface), spike in 50 μM of a known, potent active-site inhibitor (e.g., a hydroxamate probe).

    • Expected Result: The WaterLOGSY signal of the imidazole fragment should invert or significantly diminish, confirming it has been competitively displaced from the Zn2+ pocket[4].

Protocol 2: Structural Validation via X-ray Crystallography Soaking

Objective: Determine the 3D binding mode and confirm the monodentate coordination of the imidazole nitrogen to the Zn2+ ion[10].

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target metalloenzyme using hanging-drop vapor diffusion.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the crystallization buffer supplemented with 10-20 mM of (1H-Imidazol-2-ylmethyl)-phenyl-amine and 5-10% DMSO. Soak for 2 to 24 hours.

    • Causality: High concentrations are required to saturate the binding site due to the fragment's low initial affinity ( Kd​∼mM ).

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement.

    • Validation Check: Inspect the Fo​−Fc​ difference electron density map at the active site. Confirm the distance between the imidazole nitrogen and the Zn2+ ion is between 2.0 Å and 2.2 Å, indicative of a direct coordinate bond[8].

FBDD_Workflow Target Metalloenzyme Target (e.g., LpxC, HDAC) NMR Primary Screening (WaterLOGSY, CPMG NMR) Target->NMR FragLib Fragment Library Including Imidazole Scaffolds FragLib->NMR Screen (100-300 Da) Xray Structural Validation (X-ray Crystallography Soaking) NMR->Xray Hit Identification (Kd ~mM) Opt Hit-to-Lead Optimization (Fragment Growing/Linking) Xray->Opt 3D Binding Mode (Zn2+ Coord)

Fragment-Based Drug Discovery workflow for metalloenzyme targets using imidazole scaffolds.

Protocol 3: Hit-to-Lead Optimization (Fragment Growing)

Once the binding mode is validated, the aniline ring serves as an optimal synthetic vector.

  • Vector Analysis: Analyze the co-crystal structure to identify adjacent unoccupied sub-pockets.

  • Derivatization: Utilize Buchwald-Hartwig cross-coupling or reductive amination on the aniline nitrogen to append functional groups that reach into the S1' or S2 pockets[5][6].

  • Affinity Measurement: Evaluate synthesized analogues using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to track the transition from mM to nM affinity while monitoring Ligand Efficiency[5].

Data Presentation: Optimization Trajectory

The following table summarizes a theoretical fragment-growing trajectory based on established FBDD principles for imidazole-based metalloenzyme inhibitors[4][5][12].

Compound StageModificationBinding Affinity ( IC50​ / Kd​ )Ligand Efficiency (LE)Target Selectivity
Initial Fragment (1H-Imidazol-2-ylmethyl)-phenyl-amine350 μM 0.34Low (Pan-metalloenzyme)
Analogue 1 Addition of 4-fluoro to phenyl ring85 μM 0.35Moderate
Analogue 2 N-alkylation with hydrophobic tail1.2 μM 0.32High (S1' pocket defined)
Lead Compound Extension into S2 solvent channel15 nM 0.31Excellent (>100-fold over off-targets)

Note: Maintaining an LE > 0.30 throughout the optimization process validates that the added molecular weight is making productive, high-quality interactions with the target protein.

References

  • [166096-14-6 CAS Manufactory - ChemicalBook]. ChemicalBook.
  • [Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives]. PMC - National Institutes of Health.
  • [Targeting Metalloenzymes for Therapeutic Intervention]. eScholarship.org.
  • [Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery]. PMC - National Institutes of Health.
  • [Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design]. Journal of Medicinal Chemistry - ACS Publications.
  • [Concepts and Core Principles of Fragment-Based Drug Design]. MDPI.

Sources

Application

catalytic applications of (1H-Imidazol-2-ylmethyl)-phenyl-amine metal complexes

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring the (1H-Imidazol-2-ylmethyl)-phenyl-amine ligand scaffold. Introduction: The Ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring the (1H-Imidazol-2-ylmethyl)-phenyl-amine ligand scaffold.

Introduction: The Versatility of Imidazole-Amine Ligands in Catalysis

The (1H-Imidazol-2-ylmethyl)-phenyl-amine scaffold represents a class of privileged bidentate ligands in coordination chemistry and catalysis. These ligands coordinate to metal centers through two distinct nitrogen atoms: the sp²-hybridized imine nitrogen of the imidazole ring and the sp³-hybridized secondary amine nitrogen. This N,N-chelation forms a stable five-membered ring with the metal, creating a robust framework for catalytic activity. The imidazole ring itself is a key component, acting as a strong σ-donor that stabilizes the metal center.[1] Furthermore, the pyrrolic N-H group on the imidazole can engage in hydrogen bonding or metal-ligand cooperative effects, influencing the electronic environment and reactivity of the catalytic species.[2]

The versatility of this ligand framework allows for fine-tuning of both steric and electronic properties by modifying the phenylamine or imidazole moieties. This adaptability makes its metal complexes, particularly with late transition metals like Palladium, Ruthenium, and Copper, highly effective catalysts for a range of organic transformations crucial to pharmaceutical and materials science. This guide provides detailed application notes and protocols for the use of these complexes in key catalytic reactions, drawing upon established methodologies for structurally related systems.

Caption: General coordination mode of (1H-Imidazol-2-ylmethyl)-phenyl-amine to a metal center (M).

Section 1: Synthesis of Ligands and Metal Complexes

The foundation of utilizing these catalysts lies in the reproducible synthesis of the ligand and its subsequent metal complexes. The protocols below outline a general, adaptable procedure.

Protocol 1.1: Synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine Ligand

This procedure is adapted from the condensation reactions of 2-imidazolecarboxaldehyde with substituted anilines.[3]

Rationale: This protocol employs a Schiff base condensation, a reliable method for forming the C=N bond, followed by in-situ or subsequent reduction to the amine. The choice of reducing agent is critical; sodium borohydride is a mild and selective reagent for reducing the imine without affecting the aromatic rings.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-imidazolecarboxaldehyde (1.0 eq) in absolute ethanol.

    • Add N-phenyl-p-phenylenediamine or a suitable aniline derivative (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl, activating it for nucleophilic attack.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Reduction to Amine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the effervescence.

    • Allow the mixture to warm to room temperature and stir for an additional 3-5 hours until the imine is fully consumed (as monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding deionized water.

    • Extract the product into an organic solvent such as ethyl acetate (3x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure ligand.

Protocol 1.2: Synthesis of a Palladium(II) Complex

This protocol is based on standard methods for synthesizing Pd(II)-NHC and related amine complexes.[4][5][6]

Rationale: The direct reaction of the bidentate ligand with a suitable palladium precursor, such as PdCl₂(MeCN)₂, allows for the displacement of the labile acetonitrile ligands and the formation of the desired chelate complex. The choice of solvent is important to ensure the solubility of both the ligand and the metal salt.

Step-by-Step Methodology:

  • Preparation:

    • In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the (1H-Imidazol-2-ylmethyl)-phenyl-amine ligand (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).

  • Complexation:

    • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (1.0 eq) in the same solvent.

    • Add the palladium solution dropwise to the stirred ligand solution at room temperature.

  • Isolation:

    • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.

    • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent and diethyl ether, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under vacuum and precipitate the product by adding a non-polar solvent like hexane or diethyl ether.

    • Characterize the resulting complex using NMR, FT-IR, and elemental analysis.

Section 2: Application in Cross-Coupling Reactions

Palladium complexes of imidazole-based ligands are highly efficient catalysts for C-C bond formation, particularly in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions.[7][8][9] The ligand stabilizes the palladium center throughout the catalytic cycle, preventing aggregation into inactive palladium black and promoting high turnover numbers.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Precatalyst [L-Pd(II)X₂] Precatalyst ActivePd0 [L-Pd(0)] Active Catalyst Precatalyst->ActivePd0 Activation/ Reduction OxAdd [L-Pd(II)(Ar¹)(X)] Oxidative Addition Product ActivePd0->OxAdd Ar¹-X Transmetal [L-Pd(II)(Ar¹)(Ar²)] Transmetalation Product OxAdd->Transmetal Ar²-B(OR)₂ Base Transmetal->ActivePd0 Reductive Elimination (Ar¹-Ar² product)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling of Aryl Halides

This protocol is adapted from methodologies using well-defined Pd(II)-NHC precatalysts with aniline-derived ligands.[5]

Rationale: This protocol uses a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The base (e.g., K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. A polar solvent system like THF/water facilitates the dissolution of both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction vial, add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq).

    • Add the (1H-Imidazol-2-ylmethyl)-phenyl-amine Palladium(II) complex (0.01-1.0 mol%).

  • Solvent Addition and Reaction:

    • Add a mixture of THF and water (e.g., 3:1 v/v, 5 mL).

    • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 60-100 °C).

    • Stir the reaction for the specified time (e.g., 2-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Section 3: Application in Transfer Hydrogenation

Ruthenium complexes bearing imidazole-based ligands have demonstrated remarkable activity in transfer hydrogenation reactions, which are essential for the reduction of carbonyl compounds.[2] These systems often operate via a metal-ligand cooperative mechanism where the N-H proton of the imidazole ligand participates directly in the catalytic cycle.

Protocol 3.1: Transfer Hydrogenation of Aldehydes to Alcohols

This protocol is based on the use of Ru(II)-p-cymene catalysts with imidazole-based ligands for the reduction of furanic aldehydes.[2]

Rationale: This reaction uses a secondary alcohol, such as isopropanol, as both the solvent and the hydrogen source. A base is required to facilitate the deprotonation of the alcohol to form the active metal-alkoxide, which then undergoes β-hydride elimination to generate the crucial Ru-H species. The N-H of the imidazole ligand can then act as a proton source to complete the reduction of the substrate.

Step-by-Step Methodology:

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere, add the aldehyde substrate (e.g., furfural) (0.5 mmol, 1.0 eq) and the (1H-Imidazol-2-ylmethyl)-phenyl-amine Ruthenium(II) complex (0.5-2.0 mol%).

  • Reagent Addition:

    • Add anhydrous isopropanol (5 mL).

    • Add a solution of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH) (5-10 mol%), in isopropanol.

  • Reaction and Monitoring:

    • Stir the mixture at a controlled temperature (e.g., 80 °C) for 1-6 hours.

    • Monitor the conversion of the aldehyde to the corresponding alcohol by GC-MS or ¹H NMR analysis of aliquots.

  • Work-up and Analysis:

    • After completion, cool the reaction to room temperature and quench with a mild acid (e.g., 1 M HCl) until neutral.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the crude product, which can be further purified if necessary.

Section 4: Catalytic Performance Data

The following table summarizes representative catalytic performance for reactions catalyzed by metal complexes with imidazole or benzimidazole-amine type ligands, providing a benchmark for expected activity.

Catalyst TypeReactionSubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
Pd(II)-NHCSuzuki-Miyaura4-Bromobenzaldehyde1.0RT1>95[7]
Pd(II)-BenzimidazoleHeck CouplingIodobenzene0.01120298[8]
Ru(II)-p-cymene-ImidazoleTransfer HydrogenationFuranic Aldehyde1.0803>99[2]
Pd(II)-AmideAlcohol OxidationBenzyl Alcohol1.61005>99 (conversion)[10]

graph Workflow {
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// Nodes A[label="1. Setup\nAdd Substrates, Base,\nand Catalyst to Vial", fillcolor="#FBBC05"]; B[label="2. Solvent Addition\nAdd Anhydrous or\nDegassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Reaction\nStir at Controlled\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Monitoring\nTake Aliquots for\nTLC or GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Work-up\nQuench Reaction,\nPerform Liquid-Liquid Extraction"]; F [label="6. Purification\nDry, Concentrate, and\nPurify via Chromatography"]; G [label="7. Analysis\nCharacterize Product by\nNMR, MS, etc."];

// Edges A -> B; B -> C; C -> D; D -> C [label="Continue Reaction", style=dashed]; D -> E [label="Reaction Complete"]; E -> F; F -> G; }

Caption: A typical workflow for setting up and analyzing a catalytic reaction.

References

  • Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. ACS Publications.
  • Metal complexes of imidazole ligands containing histamine-like donor sets: equilibrium, solution structure and hydrolytic activity. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. Cumhuriyet Science Journal.
  • Novel palladium(II) and platinum(II) complexes with 1H-benzimidazol-2-ylmethyl-N-(4-bromo-phenyl)-amine: structural studies and anticancer activity. PubMed.
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry.
  • Transition metal imidazole complex. Wikipedia. Available from: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available from: [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. OUCI. Available from: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available from: [Link]

  • (1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE — Chemical Substance Information. Chemical Substance Information. Available from: [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry. Available from: [Link]

  • Synthesis of novel chelating palladium complexes containing pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbenes and their catalytic activity in direct C–H bond arylation. RSC Advances. Available from: [Link]

  • Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. MDPI. Available from: [Link]

  • Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Chemical Review and Letters. Available from: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • 1H-Imidazo[4,5-f][2][11]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. PMC. Available from: [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. Available from: [Link]

  • Synthesis and Characterization of Novel Heavy Metal (Pd (II), Pt (IV), Au (III)) Complexes in the Oxidation of Benzylic Alcohols: Investigation of Cytotoxicity of them using Breast Cancer Cell Line. OICC Press. Available from: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available from: [Link]

  • Imidazole-based Vanadium Complexes as Haloperoxidase Models for Oxidation Reactions. Semantic Scholar. Available from: [Link]

  • Synthetic protocol of (benzimidazolylmethyl)amine palladium complexes. ResearchGate. Available from: [Link]

  • Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media. MDPI. Available from: [Link]

  • N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. PMC. Available from: [Link]

  • NHC–metal complexes based on benzimidazolium moiety for chemical transformation. ScienceDirect. Available from: [Link]

  • Cobalt(II) complexes based on (1-methyl-1H-benzo[d]imidazol-2-yl) methanol derivative: synthesis, crystal structure, spectroscopy, DFT calculations, and antioxidant activity. Taylor & Francis Online. Available from: [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of (1H-Imidazol-2-ylmethyl)-phenyl-amine

Introduction & Pharmacological Context (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS No. 166096-14-6) is a synthetic small-molecule pharmacophore characterized by an imidazole ring linked to a phenylamine moiety[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS No. 166096-14-6) is a synthetic small-molecule pharmacophore characterized by an imidazole ring linked to a phenylamine moiety[1]. Structurally related to classic imidazoline receptor (I1/I2) and α2​ -adrenergic receptor ligands, this compound serves as a critical intermediate and tool compound for investigating neuroprotective, cardiovascular, and metabolic pathways[2][3].

Evaluating the in vivo efficacy of imidazoline-derived compounds requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling to understand their absorption, distribution, metabolism, and excretion (ADME)[4]. Because imidazole derivatives often exhibit complex solubility profiles and rapid systemic clearance, designing a robust, self-validating dosing protocol is paramount to obtaining reproducible preclinical data[5][6].

Mechanism of Action & Target Engagement

Compounds containing the 1H-imidazol-2-ylmethyl moiety typically engage G-protein coupled receptors (GPCRs), specifically α2​ -adrenergic and imidazoline receptors. Upon binding, they trigger the activation of inhibitory G-proteins ( Gi/o​ ), leading to the suppression of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent physiological responses such as hypotension or modulation of insulin secretion[6].

Signaling Ligand (1H-Imidazol-2-ylmethyl)-phenyl-amine Receptor α2-Adrenergic / Imidazoline Receptors Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi cAMP Inhibition of Adenylyl Cyclase (↓ cAMP) Gi->cAMP Effect Physiological Response (e.g., Hypotension) cAMP->Effect

Fig 1. Receptor engagement and downstream Gi/o signaling pathway.

Pre-Formulation & Vehicle Selection

The physicochemical nature of (1H-Imidazol-2-ylmethyl)-phenyl-amine presents specific formulation challenges. While the basic imidazole nitrogen (pKa ~7.0–7.5) allows for salt formation (e.g., hydrochloride salts), the free base is highly lipophilic and poorly soluble in standard aqueous buffers.

Causality in Formulation Design: To prevent in vivo precipitation—which can cause micro-emboli during intravenous (IV) administration and artificially skew PK data—a co-solvent system is required[7]. We utilize a self-validating formulation strategy: the sequence of solvent addition guarantees that the crystal lattice is broken first, followed by surfactant stabilization, and finally aqueous dilution. If the solution turns cloudy at the final aqueous step, the system invalidates itself, indicating that the compound has crashed out and the formulation must be adjusted.

Table 1: Optimized Vehicle Compositions for In Vivo Dosing
RouteTarget DoseVehicle Composition (v/v)Rationale
IV 1 – 5 mg/kg5% DMSO + 10% Solutol HS15 + 85% SalineDMSO breaks the crystal lattice; Solutol forms micelles to prevent precipitation in the bloodstream.
PO / IP 10 – 50 mg/kg5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalinePEG300 and Tween 80 maintain supersaturation in the gastrointestinal tract, enhancing oral bioavailability[7][8].

In Vivo Pharmacokinetic Protocol

The following protocol outlines the systemic administration and blood sampling strategy for rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice)[4].

Step-by-Step Methodology

Step 1: Formulation Preparation (Self-Validating Step)

  • Weigh the required mass of (1H-Imidazol-2-ylmethyl)-phenyl-amine.

  • Add the calculated volume of DMSO (5% of total volume). Vortex until completely dissolved (clear solution).

  • Sequentially add PEG300 (40%) and Tween 80 (5%), vortexing after each addition. The solution must remain clear[7].

  • Dropwise, add Saline (50%) while continuously vortexing. Validation checkpoint: A clear, aggregate-free solution confirms successful micellar encapsulation.

Step 2: Animal Dosing

  • Intravenous (IV): Administer 1-2 mg/kg via the lateral tail vein. Use a slow push (over 30 seconds) to prevent acute hypotensive shock, a known pharmacodynamic effect of imidazoline agonists[4].

  • Per Os (PO): Administer 10-50 mg/kg via oral gavage. Fast the animals for 12 hours prior to dosing to eliminate food-effect variability on lipid-based excipient absorption[8].

Step 3: Serial Blood Sampling

  • Collect 150–200 µL of blood at designated time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality of Tube Selection: Collect blood into K2​ EDTA tubes and place immediately on ice. EDTA chelates divalent cations, preventing coagulation while simultaneously inhibiting metalloproteases that could degrade the compound prior to plasma separation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to fresh tubes and store at -80°C.

Step 4: Sample Preparation & LC-MS/MS Analysis

  • Perform protein precipitation by adding 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (IS) (e.g., Clonidine or Tolazoline) to 1 volume of plasma.

  • Causality of Extraction: ACN denatures plasma proteins, releasing the highly protein-bound lipophilic drug into the supernatant. The structural similarity of the IS ensures that any matrix effects or ionization suppression during LC-MS/MS are internally normalized, validating the quantification.

Workflow Formulation 1. Formulation 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline Admin 2. In Vivo Dosing IV (1-2 mg/kg) / PO (10-50 mg/kg) Formulation->Admin Sampling 3. PK Sampling Serial Blood Collection (EDTA Tubes) Admin->Sampling Prep 4. Sample Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep Analysis 5. LC-MS/MS Analysis Quantification & PK Modeling Prep->Analysis

Fig 2. Step-by-step in vivo pharmacokinetic dosing and analysis workflow.

Data Presentation & Expected Outcomes

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is used to derive critical PK parameters. Based on structurally analogous imidazoline receptor agonists, researchers should anticipate a biphasic plasma concentration-time profile following oral administration[4][5].

Table 2: Representative Pharmacokinetic Parameters (Rat Model)

(Note: Values are extrapolated baselines for imidazoline-class small molecules[5][6])

ParameterDefinitionExpected Range (IV - 2 mg/kg)Expected Range (PO - 10 mg/kg)
Cmax​ Maximum plasma concentration1,500 - 2,500 ng/mL300 - 600 ng/mL
Tmax​ Time to reach Cmax​ 0.083 h (First timepoint)1.5 - 3.0 h
AUC0−t​ Total systemic exposure2,000 - 3,500 ng·h/mL1,800 - 3,000 ng·h/mL
T1/2​ Elimination half-life1.5 - 2.5 h2.0 - 3.5 h
F(%) Absolute Bioavailability100% (Reference)15% - 25%

References

  • Asian Journal of Pharmaceutical Technology. "Comparative pharmacokinetics of a new Imidazoline receptor agonist: Insights from intragastric and intravenous administration in rats." Asian Pharm Tech, 2024. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. "Pharmacokinetics of a new imidazoline receptor agonist in rat plasma after intragastric and intravenous administration." J App Pharm Sci, 2017. Available at: [Link]

  • Bibliomed. "Pharmacokinetics of a new imidazoline receptor agonist in rat plasma after intragastric and intravenous administration." Bibliomed, 2017. Available at: [Link]

  • PubMed (NIH). "Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06." NIH, 2022. Available at:[Link]

  • Drug Development & Delivery. "Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients." Drug-Dev, 2025. Available at: [Link]

Sources

Application

Application Note: Solvent Compatibility and Solubility Profiling of (1H-Imidazol-2-ylmethyl)-phenyl-amine

Introduction & Chemical Profiling (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6) is a bifunctional small molecule featuring an aniline moiety bridged via a methylene group to a 1H-imidazole ring. In drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

(1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6) is a bifunctional small molecule featuring an aniline moiety bridged via a methylene group to a 1H-imidazole ring. In drug discovery, assay development, and chemical synthesis, understanding the specific solvation thermodynamics of this compound is critical for ensuring assay reliability and preventing false negatives caused by precipitation.

The molecule possesses two distinct basic centers that dictate its solubility profile:

  • The Imidazole Ring: Acts as both a hydrogen bond donor (NH) and acceptor (N). It has a pKa of approximately 6.5–7.0 in aqueous media, and a precisely determined pKa of 6.46 in anhydrous Dimethyl Sulfoxide (DMSO) [3].

  • The Aniline Nitrogen: A secondary amine conjugated with a hydrophobic phenyl ring, rendering it a weak base (conjugate acid pKa ~4.6 in water) [4].

Mechanistic Causality in Solvation: At physiological pH (7.4), the compound exists predominantly in its neutral, un-ionized state. The high lipophilicity of the phenyl ring combined with strong intermolecular hydrogen bonding (between the imidazole NH and the aniline nitrogen/imidazole acceptor) results in a stable crystal lattice and poor aqueous solubility. To successfully dissolve the compound, a solvent system must either thermodynamically disrupt these hydrogen bonds (e.g., using polar aprotic solvents like DMSO) or ionize the molecule to create a soluble cation (e.g., using acidic aqueous buffers) [2].

Solvent Compatibility & Solubility Data

The following table summarizes the quantitative and mechanistic compatibility of (1H-Imidazol-2-ylmethyl)-phenyl-amine across common laboratory solvents.

Table 1: Quantitative Solubility Guidelines

Solvent SystemEstimated SolubilityMechanistic Rationale
DMSO (Dimethyl Sulfoxide) High (>50 mg/mL)Strong H-bond acceptor; highly polar aprotic nature efficiently disrupts intermolecular π−π stacking and H-bonding.
DMF (Dimethylformamide) High (>30 mg/mL)Polar aprotic; excellent solvation of aromatic rings, though slightly less effective than DMSO for H-bond donation disruption.
Water (pH 7.4 Buffer) Low (<0.1 mg/mL)Neutral molecule at this pH; hydrophobic hydration of the phenyl ring is thermodynamically unfavorable.
Water (pH 4.0 Buffer) Moderate to HighComplete protonation of the imidazole nitrogen (pKa ~7.0) forms a highly water-soluble cationic species.
Methanol / Ethanol Moderate (~5-10 mg/mL)Polar protic; supports H-bonding but competes with the solute's own strong intermolecular network.
Hexane / Heptane InsolubleNon-polar; lacks the dielectric constant and H-bonding capacity to overcome polar intermolecular forces.

Experimental Protocols

To ensure self-validating and reproducible data, the following protocols detail the assessment of both kinetic and thermodynamic solubility for this specific compound.

Protocol A: High-Throughput Kinetic Solubility Profiling

Objective: To determine the solubility limit of the compound when diluted from a DMSO stock into aqueous assay buffers, mimicking in vitro bioassay conditions [1, 5].

  • Stock Preparation: Prepare a 10 mM stock solution of (1H-Imidazol-2-ylmethyl)-phenyl-amine in 100% anhydrous DMSO. Vortex until fully dissolved.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 200 µM) by spiking the DMSO stock into the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

    • Self-Validation Check: Ensure the final DMSO concentration remains strictly constant across all samples (typically 1% or 2% v/v). Variable DMSO concentrations will introduce solvent-induced solubility artifacts.

  • Equilibration: Seal the microtiter plate or glass vials and incubate on an orbital shaker at 300 rpm for 2 to 24 hours at room temperature or 37°C.

  • Phase Separation: Centrifuge the samples at 3000 × g for 20 minutes to pellet any precipitated compound. Alternatively, use a specialized solubility filter plate (e.g., 0.45 µm PTFE).

  • Quantification: Transfer the supernatant to a clean vial. Dilute 10x with a compatible solvent (e.g., Acetonitrile/Water) to prevent precipitation prior to analysis. Quantify the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve prepared in the same solvent matrix.

Protocol B: Thermodynamic Equilibrium Solubility

Objective: To determine the absolute maximum solubility of the crystalline compound in biorelevant media (e.g., FaSSIF/FeSSIF) for pre-formulation and in vivo dosing [5, 6].

  • Solid Addition: Weigh an excess amount of solid (1H-Imidazol-2-ylmethyl)-phenyl-amine (e.g., 5 mg) into a 1.5 mL glass vial.

  • Media Addition: Add 1.0 mL of the target media (e.g., Simulated Gastric Fluid, pH 1.2, or Simulated Intestinal Fluid, pH 6.8).

  • Incubation: Shake the suspension on a thermomixer at 37°C for 24 to 72 hours.

    • Self-Validation Check: Visually inspect the vial at the end of the incubation; excess solid must be present to confirm that equilibrium saturation has been reached. If no solid is visible, the solution is not saturated, and more compound must be added.

  • Filtration: Filter the saturated solution through a 0.22 µm syringe filter (discard the first 100 µL to account for non-specific binding to the filter membrane).

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the thermodynamic solubility limit.

Workflow Visualization

The following decision tree outlines the formulation strategy based on assay requirements and the compound's physicochemical properties.

G Start Formulation Workflow: (1H-Imidazol-2-ylmethyl)-phenyl-amine Q1 Target Assay Type? Start->Q1 InVitro In Vitro Screening (Low Conc. / High-Throughput) Q1->InVitro InVivo In Vivo / Preclinical (High Conc. Dosing) Q1->InVivo DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO_Stock pH_Check Is acidic pH (pH 4-5) tolerated by the model? InVivo->pH_Check Aqueous_Dil Dilute in Assay Buffer (Final DMSO ≤ 1%) DMSO_Stock->Aqueous_Dil Acidic Formulate in Acidic Vehicle (e.g., Citrate Buffer) Protonates Imidazole pH_Check->Acidic Yes CoSolvent Use Neutral Co-solvents (e.g., 10% Tween-80 / PEG400) pH_Check->CoSolvent No

Decision workflow for formulating (1H-Imidazol-2-ylmethyl)-phenyl-amine based on assay needs.

References

  • Title : Assays | ADMET & DMPK | Kinetic Solubility Source : Concept Life Sciences URL : [Link]

  • Title : In vitro solubility assays in drug discovery Source : PubMed (NIH) URL :[Link]

  • Title : Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging Source : PMC (NIH) URL :[Link]

  • Title : Aniline | C6H5NH2 | CID 6115 Source : PubChem URL : [Link]

Method

Application Notes &amp; Protocols: Preparation of (1H-Imidazol-2-ylmethyl)-phenyl-amine Stock Solutions for Bioassays

Introduction: The Criticality of Stock Solution Integrity The reproducibility and accuracy of any biological assay are fundamentally dependent on the quality and consistency of the reagents used. For small molecule compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stock Solution Integrity

The reproducibility and accuracy of any biological assay are fundamentally dependent on the quality and consistency of the reagents used. For small molecule compounds such as (1H-Imidazol-2-ylmethyl)-phenyl-amine, improper preparation of stock solutions is a frequent and often overlooked source of experimental variability, leading to inaccurate structure-activity relationships (SAR), reduced hit rates in high-throughput screening (HTS), and misleading results.[1]

This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of (1H-Imidazol-2-ylmethyl)-phenyl-amine stock solutions. The protocols herein are designed to ensure compound integrity, maximize solubility, and maintain consistency across experiments. As a member of the imidazole class of compounds, which are prevalent in medicinal chemistry, and possessing a phenylamine moiety, specific handling considerations related to solubility and stability are paramount.[2][3] This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible data from their bioassays.

Technical Data Summary

Effective protocol design begins with a thorough understanding of the compound's physicochemical properties. The following table summarizes key data for (1H-Imidazol-2-ylmethyl)-phenyl-amine.

PropertyValueSource & Comments
IUPAC Name N-(1H-imidazol-2-ylmethyl)anilineN/A
CAS Number 166096-14-6[4]
Molecular Formula C₁₀H₁₁N₃[4]
Molecular Weight 173.21 g/mol [5] (Calculated)
Appearance Assumed to be a solid (powder/crystalline)Based on related imidazole compounds.
Predicted Solubility Soluble in DMSO; Sparingly soluble in waterImidazole itself is highly soluble in DMSO.[6][7] The phenylamine group reduces aqueous solubility.[8][9]
Predicted Basicity Weakly basicThe imidazole ring and the exocyclic amine contribute to basicity. Phenylamine is a weak base.[3][8]

Core Principles: The Science Behind the Protocol

An expert practitioner does not merely follow steps but understands the causality behind them. This section elucidates the key principles governing the preparation of small molecule stock solutions.

Solvent Selection: Why DMSO is the Industry Standard

Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its exceptional ability to dissolve a wide range of hydrophobic and hydrophilic small molecules.[6][10] For (1H-Imidazol-2-ylmethyl)-phenyl-amine, the presence of both an aromatic phenyl group and a polar imidazole ring makes DMSO an ideal solvent. It is critical to use anhydrous, high-purity (≥99.9%) DMSO to prevent compound degradation, as absorbed water can hydrolyze susceptible molecules.[11]

The Challenge of Aqueous Dilution: Kinetic Solubility & Precipitation

Compounds dissolved at high concentrations in 100% DMSO may precipitate when diluted into the aqueous buffers used in most bioassays.[11] This phenomenon occurs because the primary stock represents a state of kinetic solubility , not thermodynamic equilibrium in water. A rapid solvent switch from organic to aqueous can cause the compound to crash out of solution.

The Self-Validating Mitigation Strategy: To prevent this, a step-wise serial dilution is performed. Initial dilutions are made in 100% DMSO to lower the compound concentration before the final dilution into the aqueous assay medium.[11] This ensures the compound remains below its aqueous solubility limit at every stage.

Managing DMSO-Induced Bioassay Interference

High concentrations of DMSO are toxic to cells and can interfere with enzyme activity or assay detection technologies.[11] A universal best practice is to maintain the final concentration of DMSO in the assay well as low as possible.

Assay TypeRecommended Final DMSO Concentration (%)Rationale
Cell-based Assays (General) ≤ 0.5%Minimizes cytotoxicity to most immortalized cell lines.[11]
Primary Cell & Stem Cell Cultures ≤ 0.1%These cell types are often more sensitive to solvent toxicity.[11]
Biochemical/Enzyme Assays ≤ 1.0%Higher concentrations may be tolerated but should be validated.[12]
High-Throughput Screening (HTS) 0.1% - 1.0%Must be kept consistent across all plates and controlled for.[12]

The Trustworthiness Pillar: Every experiment must include a "vehicle control" group containing the assay medium with the same final concentration of DMSO as the compound-treated groups. This allows for the normalization of any biological effects caused by the solvent itself.

Experimental Protocols

Adherence to the following protocols is essential for generating high-quality, reproducible data. Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.

Materials:

  • (1H-Imidazol-2-ylmethyl)-phenyl-amine (solid powder)

  • Anhydrous, molecular biology grade DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator water bath

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows: Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

For 1 mL of a 10 mM stock: Mass (mg) = 0.001 L × 0.010 mol/L × 173.21 g/mol × 1000 mg/g = 1.73 mg

Procedure:

  • Weigh Compound: Accurately weigh approximately 1.73 mg of (1H-Imidazol-2-ylmethyl)-phenyl-amine powder and transfer it into a sterile, labeled amber vial. Record the exact mass.

  • Recalculate Volume: Adjust the required DMSO volume based on the actual mass weighed. Volume (mL) = [Actual Mass (mg) / 173.21 ( g/mol )] / 10 (mmol/L)

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[11]

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be used, but must be approached with caution as heat can degrade some compounds.[11] Visually inspect for any remaining particulate matter.

  • Storage & Aliquoting: Once fully dissolved, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound.[10][11]

  • Long-Term Storage: Store the aliquots at -80°C for long-term stability (months to years). For short-term use (up to 1 month), storage at -20°C is acceptable.[11]

G cluster_prep Primary Stock Preparation cluster_assay Assay Use solid Weigh Solid Compound dissolve Dissolve in 100% DMSO solid->dissolve vortex Vortex / Sonicate for full dissolution dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw One Freeze-Thaw Cycle dilute Prepare Working Solutions thaw->dilute assay Add to Assay Plate dilute->assay

Caption: Workflow from solid compound to assay-ready solution.

Protocol 2: Preparation of Intermediate Stocks (Serial Dilution)

This protocol prevents compound precipitation by gradually reducing the concentration in 100% DMSO before introducing an aqueous solvent.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw at room temperature.

  • Label Tubes: Prepare a series of sterile microcentrifuge tubes, labeling them for each intermediate concentration (e.g., 1 mM, 100 µM).

  • Perform Dilutions:

    • To create a 1 mM stock: Add 90 µL of 100% DMSO to a new tube. Transfer 10 µL of the 10 mM primary stock into this tube and mix thoroughly by pipetting or brief vortexing.

    • To create a 100 µM stock: Add 90 µL of 100% DMSO to another new tube. Transfer 10 µL of the newly made 1 mM stock into this tube and mix thoroughly.

  • Continue as Needed: Repeat this 1:10 dilution process until you reach an intermediate concentration that is convenient for preparing your final assay solutions.

G A 10 mM Primary Stock (100% DMSO) B 1 mM Intermediate (100% DMSO) A->B  +90µL DMSO (1:10 Dilution) C 100 µM Intermediate (100% DMSO) B->C  +90µL DMSO (1:10 Dilution) D 10 µM Working Stock (Assay Buffer) C->D  +990µL Buffer (1:100 Dilution)

Caption: Serial dilution workflow to prevent precipitation.

Protocol 3: Preparation of Final Working Solutions for Cell-Based Assays

This protocol describes the final dilution step into your aqueous cell culture medium or assay buffer.

Example Scenario: Preparing a final concentration of 1 µM in a cell culture plate, with a final DMSO concentration of 0.1%.

  • Prepare Final Intermediate Stock: From your 100 µM intermediate stock (in 100% DMSO), prepare a 10 µM intermediate stock by diluting 1:10 in 100% DMSO.

  • Prepare 2X Working Solution: Create a 2 µM working solution (which is 2X your final desired concentration) in your pre-warmed cell culture medium.

    • For example, to make 1 mL of 2 µM solution: Add 2 µL of the 10 µM intermediate stock to 998 µL of cell culture medium.

    • The DMSO concentration in this 2X solution will be 0.2%.

  • Dose the Assay Plate: Add an equal volume of the 2X working solution to the wells of your assay plate already containing cells in medium. For instance, add 100 µL of the 2 µM solution to wells containing 100 µL of medium.

  • Final Concentrations: This 1:1 dilution results in the desired final concentration of 1 µM of the compound and 0.1% DMSO.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO Insufficient solvent volume; Compound has low intrinsic solubility; Poor quality/wet DMSO.Re-check calculations; Gently warm or sonicate; Use fresh, anhydrous DMSO; If insolubility persists, a lower stock concentration may be necessary.
Precipitate forms upon dilution in aqueous buffer Final concentration exceeds aqueous solubility; Dilution step was too large (e.g., 10 mM in DMSO directly to 10 µM in buffer).Perform serial dilutions in 100% DMSO before the final aqueous dilution step; Lower the final assay concentration.
Inconsistent assay results or loss of activity over time Compound degradation due to improper storage; Repeated freeze-thaw cycles of stock solution.Always aliquot primary stocks; Prepare fresh working solutions for each experiment; Store stocks protected from light at -80°C.

References

  • NextSDS. (1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE — Chemical Substance Information. [Link]

  • Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]

  • Koprowska, K., et al. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PMC. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51.
  • Rostami, A. A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]

  • Clark, J. (2023). phenylamine (aniline) as an amine. Chemguide. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • MU-Varna.bg. INTRODUCING PHENYLAMINE. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

  • Raffles Institution. (2025). Lecture Notes 20 Nitrogen Compounds – Amines, Amides, Amino Acids & Proteins. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 795, Imidazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6481821, 3-(1H-Imidazol-1-ylmethyl)aniline. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Longchem. (S)-1-(5-PHENYL-1H-IMIDAZOL-2-YL)ETHANAMINE. [Link]

  • Inglese, J., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • ResearchGate. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • NIST. 1H-Imidazole, 2-methyl-. [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Protocols for (1H-Imidazol-2-ylmethyl)-phenyl-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS: 166096-14-6) [5] Synonyms: N-(1H-imidazol-2-ylmethyl)aniline Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS: 166096-14-6) [5] Synonyms: N-(1H-imidazol-2-ylmethyl)aniline

Executive Summary & Structural Context

(1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS: 166096-14-6) is a critical pharmacophore building block frequently utilized in the development of kinase inhibitors and alpha-adrenergic receptor ligands. Structurally, it consists of a phenyl ring conjugated to a secondary amine, which is linked via a methylene bridge to the C2 position of an imidazole ring.

Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct mechanistic challenges:

  • Annular Prototropic Tautomerism: The imidazole ring undergoes rapid proton exchange between the N1 and N3 positions. On the NMR timescale, this tautomerism can cause the C4 and C5 signals to coalesce or broaden significantly, obscuring vital ¹³C data [4].

  • Labile Protons: The compound possesses two exchangeable protons—the imidazole NH and the aniline NH. In protic solvents, rapid chemical exchange with the solvent decouples these protons from adjacent nuclei, erasing valuable scalar coupling information (³J).

To establish a self-validating analytical system, the experimental choices detailed in this protocol—specifically the use of anhydrous DMSO-d₆—are engineered to slow down these exchange processes, locking the structural conformation long enough to capture high-resolution spectral data [2].

Experimental Visualization & Workflows

NMR_Workflow A Compound Synthesis CAS: 166096-14-6 B Solvent Selection (Anhydrous DMSO-d6) A->B Lyophilize C Sample Prep (15-20 mg / 0.6 mL) B->C Dissolve under N2 D 1D NMR Acquisition (1H & 13C) C->D Insert to Magnet E 2D NMR Validation (HSQC, HMBC, COSY) D->E Structural Ambiguity? F Data Processing & Peak Assignment D->F Direct Assignment E->F Correlate Shifts

Fig 1: NMR workflow for N-(1H-imidazol-2-ylmethyl)aniline sample prep and acquisition.

Tautomerism T1 Tautomer A (1H-imidazol-2-yl) NH at N1 T2 Tautomer B (3H-imidazol-2-yl) NH at N3 T1->T2 Fast Proton Exchange (Averaged in NMR) Note DMSO-d6 slows the exchange rate, sharpening 13C and 1H signals. T1->Note

Fig 2: Annular prototropic tautomerism of the imidazole ring affecting NMR signal coalescence.

Step-by-Step Sample Preparation Protocol

Causality Check: Why DMSO-d₆? Previous studies on imidazole tautomerism demonstrate that highly polar, aprotic solvents like DMSO-d₆ stabilize the hydrogen-bonding network, significantly reducing the rate of prototropic tautomeric exchange compared to CDCl₃ or CD₃OD [3]. This prevents the C4/C5 carbon signals from broadening into baseline noise.

  • Desiccation: Ensure the (1H-Imidazol-2-ylmethyl)-phenyl-amine standard is fully lyophilized. Trace water will catalyze proton exchange, collapsing the secondary amine's triplet signal into a singlet.

  • Weighing: Accurately weigh 15.0 to 20.0 mg of the compound into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution to a high-precision 5 mm NMR tube. Cap securely and seal with Parafilm to prevent atmospheric moisture ingress.

¹H NMR Spectroscopy: Protocol & Analysis

Acquisition Parameters
  • Spectrometer: 400 MHz or 500 MHz (equipped with a 5 mm BBFO or CryoProbe).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D zg30 (Bruker) or s2pul (Varian/Agilent).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width: 15 ppm (to capture the downfield imidazole NH).

Data Presentation: ¹H Peak Assignments

The electron-donating nature of the secondary amine shields the ortho and para protons of the phenyl ring, pushing them upfield relative to the meta protons [1]. The methylene bridge (CH₂) appears as a doublet due to scalar coupling with the adjacent aniline NH.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Note
Imidazole NH ~12.05Broad singlet (br s)1H-Broadened due to intermediate exchange.
Phenyl meta (C3', C5') ~7.05Doublet of doublets (dd)2H7.8, 8.0Least shielded by the amine group.
Imidazole CH (C4, C5) ~6.90Singlet (s)2H-Averaged signal due to tautomerism.
Phenyl ortho (C2', C6') ~6.65Doublet (d)2H8.0Shielded by amine resonance.
Phenyl para (C4') ~6.55Triplet (t)1H7.8Shielded by amine resonance.
Aniline NH ~6.05Triplet (t)1H5.5Couples with the CH₂ group.
Methylene (CH₂) ~4.25Doublet (d)2H5.5Couples with the Aniline NH.

¹³C NMR Spectroscopy: Protocol & Analysis

Acquisition Parameters
  • Pulse Sequence: zgpg30 (power-gated decoupling) to eliminate ¹H-¹³C scalar coupling.

  • Number of Scans (NS): 512 to 1024. (A higher scan count is mandatory because the imidazole C4/C5 carbons may still exhibit slight exchange broadening, reducing their signal-to-noise ratio).

  • Relaxation Delay (D1): 2.0 seconds.

Note: If solution-state ¹³C NMR fails to resolve the imidazole carbons due to extreme tautomeric broadening at room temperature, ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) solid-state NMR is the self-validating alternative, as it completely freezes the tautomeric states in the crystalline lattice [4].

Data Presentation: ¹³C Peak Assignments
Carbon EnvironmentChemical Shift (δ, ppm)TypeMechanistic Note
Phenyl C1' (ipso) ~148.5Quaternary (C)Deshielded by direct attachment to the electronegative nitrogen.
Imidazole C2 ~145.0Quaternary (C)Deshielded sp² carbon between two nitrogens.
Phenyl C3', C5' (meta) ~129.0Methine (CH)Standard aromatic region.
Imidazole C4, C5 ~121.5Methine (CH)Often appears as a broadened peak due to tautomeric averaging.
Phenyl C4' (para) ~116.0Methine (CH)Shielded by resonance from the aniline nitrogen.
Phenyl C2', C6' (ortho) ~112.5Methine (CH)Highly shielded by resonance from the aniline nitrogen.
Methylene (CH₂) ~41.5Methylene (CH₂)Shifted downfield by adjacent N and aromatic ring.

Advanced 2D NMR Workflows for Validation

To ensure the trustworthiness of the 1D assignments, the following 2D NMR experiments form a self-validating matrix:

  • ¹H-¹H COSY (Correlation Spectroscopy): Validates the connectivity of the phenyl ring spin system (ortho ↔ meta ↔ para). It also confirms the ³J coupling between the CH₂ doublet and the aniline NH triplet.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Differentiates the protonated carbons. Crucial for linking the ~6.90 ppm ¹H signal to the ~121.5 ppm ¹³C signal of the imidazole ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Essential for assigning the quaternary carbons. The CH₂ protons (~4.25 ppm) will show strong ³J correlations to the Phenyl ipso carbon (~148.5 ppm) and the Imidazole C2 carbon (~145.0 ppm), definitively proving the linkage of the two ring systems.

References

  • The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems ResearchGate[Link]

  • Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism MDPI[Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives ACS Publications[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization PMC - National Institutes of Health[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (1H-Imidazol-2-ylmethyl)-phenyl-amine

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond standard "cook-book" recipes. To truly optimize the synthesis of (1H-Imidazol-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond standard "cook-book" recipes. To truly optimize the synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known as N-(1H-imidazol-2-ylmethyl)aniline), we must understand the mechanistic causality that governs the reaction.

The primary and most scalable synthetic route for this compound is the reductive amination of 1H-imidazole-2-carboxaldehyde with aniline[1]. However, the unique electronic properties of the imidazole ring and the weak nucleophilicity of aniline frequently lead to stalled reactions or poor yields. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at the imine formation step, resulting in high recovery of unreacted starting materials. How can I drive this to completion?

  • Expertise & Causality: Aniline is a relatively weak nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. Furthermore, 1H-imidazole-2-carboxaldehyde features an electron-rich, conjugated heterocyclic system that reduces the electrophilicity of the carbonyl carbon.

  • Solution: You must manipulate the reaction kinetics and thermodynamics. Introduce a mild acid catalyst, such as glacial acetic acid (1–2 equivalents), to protonate the carbonyl oxygen, thereby increasing its electrophilicity[2]. Because imine formation is an equilibrium process that releases water, use a chemical dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves) to drive the reaction forward via Le Chatelier's principle.

  • Self-Validating System: Do not add the reducing agent blindly. Take a 50 µL reaction aliquot, evaporate the solvent, and run a quick ¹H-NMR in DMSO-d₆. The aldehyde proton peak (~9.7 ppm) must disappear, replaced by a distinct imine CH=N proton peak (~8.4–8.6 ppm). Only proceed to reduction when this conversion is >95%.

Q2: I am observing significant over-reduction (formation of 1H-imidazole-2-methanol) instead of my target amine. What is going wrong?

  • Expertise & Causality: This is a classic kinetic failure caused by using an overly aggressive reducing agent like Sodium Borohydride (NaBH₄). NaBH₄ reduces aldehydes to alcohols much faster than the aniline can condense with the aldehyde to form the imine[1].

  • Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, making NaBH(OAc)₃ a remarkably mild reagent. It selectively reduces protonated imines (iminium ions) over unreacted aldehydes at a weakly acidic pH[2],[3].

Q3: During the aqueous workup, my product yield drops drastically. Where is my product going?

  • Expertise & Causality: The target molecule, (1H-Imidazol-2-ylmethyl)-phenyl-amine, contains an amphoteric imidazole ring (pKa ~7.0) and a secondary amine. If your aqueous workup is too acidic, the molecule becomes polyprotonated and highly water-soluble, partitioning entirely into the aqueous waste stream.

  • Solution: Quench the reaction with saturated aqueous NaHCO₃ and ensure the aqueous phase is strictly adjusted to pH 8–9 before extraction. Extract with a moderately polar organic solvent like Ethyl Acetate (EtOAc) or a 9:1 Dichloromethane/Methanol mixture to ensure complete recovery of the neutral product.

Part 2: Quantitative Data Presentation

Selecting the correct reducing agent is the single most critical variable in this workflow. The table below summarizes the empirical data and expected outcomes based on established reductive amination principles[1],[2].

Reducing AgentRelative ReactivityAldehyde Over-Reduction RiskToxicity ProfileExpected Yield
NaBH₄ Very HighHigh (Kinetic mismatch)Moderate< 30%
NaBH₃CN ModerateLowHigh (Releases toxic HCN)60 - 75%
NaBH(OAc)₃ MildVery Low (Highly selective)Low> 85%

Part 3: Step-by-Step Experimental Protocol

This protocol utilizes an indirect (stepwise) reductive amination approach to guarantee maximum yield and prevent dialkylation or over-reduction[2].

Phase 1: Imine Formation (Self-Validating)

  • Charge the Reactor: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

  • Add Reagents: Add aniline (1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.2 eq, 12 mmol) to catalyze the condensation[2].

  • Dehydration: Add 2.0 g of activated 4Å molecular sieves to the mixture to sequester liberated water.

  • Stir and Validate: Stir at room temperature for 4–6 hours. Validation Check: Perform TLC (Eluent: 9:1 DCM:MeOH). The aldehyde spot should be fully consumed, replaced by a new, UV-active imine spot.

Phase 2: Selective Reduction 5. Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction. 6. Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) over 15 minutes[2]. 7. Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours. 8. Validation Check: Spot the reaction on TLC and stain with Ninhydrin. The secondary amine product will stain intensely, confirming successful reduction.

Phase 3: Workup and Isolation 9. Quenching: Slowly pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases. 10. pH Adjustment: Check the aqueous layer. Add 1M NaOH dropwise if necessary until the pH stabilizes at 8.5. 11. Extraction: Extract the aqueous layer with EtOAc (3 × 40 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. 12. Purification: Filter the drying agent, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield pure (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Part 4: Mandatory Visualization

The following diagram illustrates the mechanistic workflow and the critical divergence point where reagent selection dictates the success or failure of the synthesis.

G A 1H-imidazole-2-carboxaldehyde + Aniline B Imine Formation (AcOH Catalyst, -H2O) A->B Step 1 F Side Reaction: Aldehyde Over-Reduction A->F If using NaBH4 C Imine Intermediate (Self-Validate via NMR/TLC) B->C D Selective Reduction (NaBH(OAc)3) C->D Step 2 E (1H-Imidazol-2-ylmethyl)-phenyl-amine (Target Product) D->E

Mechanistic workflow for the reductive amination of (1H-Imidazol-2-ylmethyl)-phenyl-amine.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[Link] (Referenced via PubMed[3] and Organic Chemistry Portal[2])

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.[Link][1]

Sources

Optimization

troubleshooting (1H-Imidazol-2-ylmethyl)-phenyl-amine aqueous solubility issues

This technical support guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with (1H-Imidazol-2-ylmethyl)-phenyl-amine. This document provides a str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with (1H-Imidazol-2-ylmethyl)-phenyl-amine. This document provides a structured approach to understanding and overcoming these issues, grounded in fundamental physicochemical principles and validated experimental strategies.

Compound Profile: Understanding the Solubility Challenge

(1H-Imidazol-2-ylmethyl)-phenyl-amine possesses distinct structural features that collectively contribute to its characteristically low aqueous solubility. A clear understanding of these features is the first step in effective troubleshooting.

  • Aromatic Rings: The presence of both a phenyl ring and an imidazole ring introduces significant hydrophobicity, limiting favorable interactions with polar water molecules. Aromatic amines, in general, have diminished solubility in water.[1][2][3]

  • Imidazole Moiety: While the imidazole ring itself is polar and can participate in hydrogen bonding, its contribution is often offset by the larger nonpolar regions of the molecule.[4][5] However, its basic nature is key to solubility enhancement.

  • Amine Group: The secondary amine linking the two ring systems has a lone pair of electrons. In aromatic amines, these electrons are partially delocalized into the benzene ring, which reduces their ability to form strong hydrogen bonds with water compared to aliphatic amines.[1][2]

  • Crystal Lattice Energy: Rigid, planar structures can pack efficiently into a stable crystal lattice. The energy required for solvent molecules to break apart this lattice can be substantial, leading to poor solubility if the solvation energy is insufficient.[6]

PropertyPredicted Value / CharacteristicImpact on Aqueous Solubility
Molecular Weight ~173.22 g/mol Moderate; solubility tends to decrease with increasing molecular weight.[3]
LogP (Predicted) ~1.5 - 2.5Indicates a preference for a lipophilic environment over an aqueous one.
pKa (Predicted) Imidazole N: ~6.5-7.0The imidazole ring is basic and can be protonated in acidic conditions to form a more soluble cationic species.[6][7]
Phenyl-amine N: ~4-5The aromatic amine is weakly basic; its lone pair is delocalized into the phenyl ring, making it less available for protonation.[2]
Hydrogen Bond Donors 2 (imidazole N-H, secondary amine N-H)Can donate hydrogen bonds.
Hydrogen Bond Acceptors 2 (imidazole N, secondary amine N)Can accept hydrogen bonds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of (1H-Imidazol-2-ylmethyl)-phenyl-amine in aqueous media.

Q1: My compound is practically insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What are the underlying reasons?

A1: At physiological pH (7.4), your compound exists predominantly in its neutral, free-base form. This form maximizes hydrophobicity and minimizes solubility. The pKa of the imidazole ring is likely near this pH, meaning only a fraction of the molecules will be protonated and charged.[6][8] The large, nonpolar surface area from the phenyl and imidazole rings resists interaction with the highly polar water network, leading to insolubility.

Q2: I need to make a stock solution. What solvent should I start with?

A2: For creating a high-concentration stock solution, a water-miscible organic solvent is the recommended starting point.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for many "drug-like" small molecules and is a good first choice.[9]

  • Ethanol or Methanol: These are also viable options but may be more volatile or cytotoxic in certain biological assays.[8]

  • N,N-Dimethylformamide (DMF): Can be used but is often more difficult to remove and can be more toxic in biological systems.

Always start with a small amount of your compound to test solubility in the chosen organic solvent before committing a larger quantity.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I fix this "crashing out"?

A3: This is a classic solubility problem indicating that the final concentration in the aqueous medium exceeds the compound's thermodynamic or kinetic solubility limit. The following workflow provides a systematic approach to solving this.

G cluster_0 cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 start Problem: Compound 'Crashes Out' from DMSO Stock into Aqueous Buffer lower_conc 1. Lower Final Concentration Is the new concentration sufficient for the assay? start->lower_conc reduce_dmso 2. Reduce Final DMSO % Aim for <0.5%. Did this help? lower_conc->reduce_dmso No end_node Solution: Clear, Stable Aqueous Formulation lower_conc->end_node Yes ph_adjust 3. pH Adjustment Lower buffer pH to 4-6 to protonate the imidazole ring. reduce_dmso->ph_adjust No reduce_dmso->end_node Yes cosolvent 4. Use a Co-solvent System Add PEG, Propylene Glycol, or Ethanol to the buffer. ph_adjust->cosolvent If pH change is not compatible with assay ph_adjust->end_node Success excipient 5. Use Excipients Incorporate Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. cosolvent->excipient If co-solvents interfere with assay cosolvent->end_node Success excipient->end_node Success

Caption: Troubleshooting workflow for compound precipitation.

Q4: How does adjusting the pH help, and what is a safe pH range to try?

A4: The imidazole ring in your compound is a weak base. By lowering the pH of your aqueous buffer, you increase the concentration of protons (H+), which can protonate one of the imidazole nitrogens. This creates a positively charged imidazolium cation, which is significantly more polar and, therefore, more water-soluble.[6][8]

The relationship between pH, pKa, and the ratio of protonated (soluble) to unprotonated (insoluble) species is described by the Henderson-Hasselbalch equation. A good starting point is to prepare buffers with a pH 1-2 units below the predicted pKa of the imidazole ring (~pKa 6.5-7.0).

  • Recommended Starting Range: pH 4.5 - 6.0.

  • Caution: Always confirm that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 5.0) node_insoluble Neutral Molecule (Low Solubility) node_soluble Protonated Cation (High Solubility) node_insoluble->node_soluble + H⁺ node_soluble->node_insoluble - H⁺

Caption: Effect of pH on the ionization state and solubility.

Q5: Can you explain co-solvents and recommend a starting formulation?

A5: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic compounds by lowering the interfacial tension between the solute and the solvent.[11]

Common Co-solvents for In Vitro and In Vivo Use:

  • Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400[10][12]

  • Propylene Glycol[10][12]

  • Ethanol[10]

  • Glycerol[10][12]

A widely used formulation for preclinical studies is a mixture of DMSO, PEG400, Tween 80 (a surfactant), and saline. A typical starting ratio is 5-10% DMSO, 30-40% PEG400, 5% Tween 80, with the remainder being saline or buffer.[8] The final concentration of each component must be optimized for solubility and tolerability in your specific model.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment

This protocol establishes a baseline for your compound's solubility in a buffer of interest.

  • Preparation: Add an excess amount of (1H-Imidazol-2-ylmethyl)-phenyl-amine powder to a microcentrifuge tube (e.g., 1-2 mg).

  • Solvent Addition: Add a defined volume of your aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration: Mix the suspension vigorously. Place on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

Protocol 2: pH-Based Solubility Enhancement

This protocol details how to prepare a solution by leveraging pH adjustment.

  • Buffer Preparation: Prepare a series of buffers across a range of pH values (e.g., citrate buffer for pH 4.0, 5.0; phosphate or MES buffer for pH 6.0).

  • Compound Addition: Weigh the desired amount of your compound into a glass vial.

  • Initial Dissolution Attempt: Add approximately 80% of the final required volume of your chosen acidic buffer (e.g., pH 5.0).

  • Facilitate Dissolution: Stir vigorously. If needed, gently warm the solution (37-40°C) or sonicate in a water bath for 5-10 minutes to aid dissolution.[9]

  • Final Volume: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and concentration.

  • Verification: Visually inspect the final solution to ensure it is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter compatible with your buffer system.

Protocol 3: Co-Solvent Formulation for Biological Assays

This protocol provides a method for preparing a stock solution that is less likely to precipitate upon dilution.

  • Initial Stock: Prepare a high-concentration primary stock of your compound in 100% DMSO (e.g., 50 mM).

  • Co-Solvent Intermediate Stock: Create a 10X working stock solution in a co-solvent mixture. For example, to make a 1 mM final solution:

    • Take the required volume from your 50 mM primary stock.

    • Add it to a co-solvent vehicle. A good starting point is a 1:1 mixture of DMSO and PEG400. This would create a 10 mM intermediate stock in 50% DMSO / 50% PEG400.

  • Final Dilution: Add the 10X intermediate stock to your final aqueous assay medium (e.g., 10 µL of 10 mM stock into 990 µL of media for a final concentration of 100 µM). This method ensures the DMSO is diluted while introducing a solubilizing co-solvent simultaneously, which can prevent precipitation.

  • Control: Always include a vehicle control in your experiment containing the same final concentration of the co-solvent mixture without the compound.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Pawar, P., & Vavia, P. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Warren, D. B., & Chalmers, D. K. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Chemcas. (n.d.). (1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE — Chemical Substance Information. Retrieved from [Link]

  • AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility. Retrieved from [Link]

  • Embibe. (2023, January 26). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Aryl-amines.pdf. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 933–939. Retrieved from [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. National Institutes of Health. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]pdf)

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography Purification of (1H-Imidazol-2-ylmethyl)-phenyl-amine

Welcome to the Technical Support Center. Purifying highly basic, polar molecules like (1H-Imidazol-2-ylmethyl)-phenyl-amine —a compound featuring both an imidazole ring and an aniline moiety—presents significant chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly basic, polar molecules like (1H-Imidazol-2-ylmethyl)-phenyl-amine —a compound featuring both an imidazole ring and an aniline moiety—presents significant chromatographic challenges. Standard purification attempts often result in severe streaking, co-elution with starting materials, and massive yield losses.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to eliminate peak tailing, prevent irreversible adsorption, and maximize your isolated yield.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify and resolve the root cause of poor resolution or low recovery during your purification.

ChromatographyTroubleshooting Start Issue: Severe Tailing / Low Recovery of (1H-Imidazol-2-ylmethyl)-phenyl-amine CheckPhase Which Stationary Phase are you using? Start->CheckPhase PhaseSilica Standard Silica Gel (Normal Phase) CheckPhase->PhaseSilica PhaseC18 C18 / Reversed-Phase CheckPhase->PhaseC18 SilicaAction1 Add 1-5% TEA or NH4OH to Mobile Phase PhaseSilica->SilicaAction1 C18Action1 Check Mobile Phase pH & Buffer Capacity PhaseC18->C18Action1 SilicaAction2 Pre-treat Silica with Base (See Protocol 1) SilicaAction1->SilicaAction2 C18Action2 Adjust pH to suppress ionization (e.g., pH > 8) C18Action1->C18Action2

Caption: Troubleshooting workflow for resolving peak tailing and low recovery of basic imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does (1H-Imidazol-2-ylmethyl)-phenyl-amine streak so severely on standard silica gel? A1: The root cause is an aggressive acid-base interaction between the analyte and the stationary phase. Standard silica gel contains residual surface silanol groups (Si-OH) that are mildly acidic, with a pKa ranging from 4.0 to 5.0 1. Your target molecule contains a highly basic imidazole nitrogen (conjugate acid pKa ~7.0). When the basic amine contacts the acidic silica, the silanols protonate the amine, creating an ionized state (Si-O⁻ and R-NH₃⁺). This leads to strong ion-exchange interactions and intense hydrogen bonding, causing the compound to drag through the column (streaking) or bind irreversibly.

Q2: How do basic modifiers like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) resolve this issue? A2: Basic modifiers act as sacrificial competitors. When you add 1–5% TEA to your mobile phase, the TEA molecules—which are highly basic and present in vast excess—bind to and "mask" the acidic silanol sites on the silica surface 2. By saturating these active sites, the modifier prevents the (1H-Imidazol-2-ylmethyl)-phenyl-amine from interacting with them. This forces the target molecule to partition normally between the mobile solvent and the bulk stationary phase, resulting in sharp, symmetrical peaks and high recovery.

Q3: I added TEA to my mobile phase, but I am still experiencing poor resolution from the 2-imidazolecarboxaldehyde starting material. What should I do? A3: If masking the silanols is insufficient, the stationary phase itself must be changed to alter the retention mechanism 3. Basic alumina is an excellent alternative for normal-phase purification of highly basic compounds because it lacks acidic silanol groups entirely. Alternatively, transition to Reversed-Phase (RP-C18) chromatography. In RP-HPLC, using a buffered mobile phase (e.g., ammonium acetate or formate) controls the ionization state of the molecule, providing superior resolution from structurally similar precursors.

Q4: Does the sample loading method affect the purification of this compound? A4: Yes, significantly. Because (1H-Imidazol-2-ylmethyl)-phenyl-amine is highly polar, dissolving it for wet loading often requires strong, polar solvents (like Methanol or DMF). Injecting these solvents directly onto a normal-phase column disrupts the local solvent equilibrium and causes the sample band to broaden immediately. Dry loading the sample onto Celite or base-treated silica ensures a narrow initial band, which is critical for maintaining resolution.

Experimental Protocols

Protocol 1: Preparation and Use of a TEA-Neutralized Silica Gel Column

Self-Validating System: Before packing the column, run a TLC plate pre-treated with 5% TEA in your eluent alongside an untreated plate. If the Rf​ improves and the spot becomes perfectly circular on the treated plate, this protocol is validated for your specific crude mixture.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 Dichloromethane:Methanol). Add 2% (v/v) Triethylamine (TEA) to this mixture.

  • Slurry Preparation: In a separate Erlenmeyer flask, mix the dry silica gel with the TEA-modified mobile phase. Stir gently to create a uniform slurry. Let it sit for 10 minutes to allow the TEA to fully neutralize the silanol groups.

  • Column Packing: Pour the slurry into the chromatography column. Rinse the flask with additional modified mobile phase to transfer all silica.

  • Equilibration: Force the solvent through the column using compressed air or nitrogen until the solvent level is just above the silica bed. Pass an additional 2 column volumes of the TEA-modified solvent to ensure complete saturation.

  • Dry Loading: Dissolve your crude (1H-Imidazol-2-ylmethyl)-phenyl-amine in a minimum amount of Methanol. Add a small amount of Celite (1:2 ratio to crude mass). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Elution: Carefully load the dry powder onto the top of the silica bed. Add a protective layer of sand. Elute using the TEA-modified mobile phase.

Protocol 2: Reversed-Phase (C18) Flash Chromatography for Basic Amines

Self-Validating System: Dissolve a 1 mg aliquot of your crude in the starting mobile phase (95% A / 5% B). If the solution is cloudy, the sample will crash out on the column; adjust the injection solvent by adding up to 20% DMSO before proceeding.

  • Mobile Phase Setup: Prepare Solvent A (Water + 0.1% Ammonium Hydroxide, pH ~10) and Solvent B (Acetonitrile). Note: Ensure your C18 column is rated for high-pH applications (e.g., hybrid silica or polymer-based).

  • Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for 3 column volumes.

  • Loading: Inject the sample dissolved in the starting mobile phase mixture. Keep the injection volume below 2% of the total column volume to prevent band broadening.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 column volumes. The high pH ensures the imidazole and aniline nitrogens remain deprotonated, maximizing hydrophobic retention and peak symmetry.

Quantitative Data: Comparison of Chromatographic Conditions

The following table summarizes the expected chromatographic behavior of (1H-Imidazol-2-ylmethyl)-phenyl-amine under various purification conditions.

ConditionStationary PhaseMobile PhaseRetention Factor ( Rf​ )Tailing Factor ( Tf​ )Recovery (%)
Standard Normal Phase Untreated Silica GelDCM/MeOH (90:10)0.15 (Severe Streak)> 3.0< 40%
Modified Normal Phase TEA-Treated Silica GelDCM/MeOH/TEA (88:10:2)0.35 (Round Spot)1.2> 85%
Basic Alumina Basic Alumina (Brockmann I)EtOAc/Hexane (50:50)0.40 (Round Spot)1.1> 90%
Reversed-Phase C18 (High pH stable)H₂O/MeCN + 0.1% NH₄OHN/A (Gradient Elution)1.05> 95%

References

  • pH Relationship Using Physically Adsorbed Proteins on Silica Gel.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.BenchChem.
  • Quantitative explanation of basic compound retention mechanisms in reversed-phase mode liquid chrom

Sources

Optimization

reducing byproducts and impurities in (1H-Imidazol-2-ylmethyl)-phenyl-amine reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine. The focus is on practical, field-tested strategies to minimize byproduct formation and eliminate impurities, ensuring high-purity target compound isolation.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and results in a low yield. What are the likely causes?

A: Low yields are often due to several factors:

  • Insufficiently reactive alkylating agent: The choice of leaving group on the 2-(halomethyl)imidazole is critical. Reactivity follows the trend I > Br > Cl. If using a chloride, consider converting it to the iodide in situ with a catalytic amount of potassium iodide.[1]

  • Poor choice of base: The base must be strong enough to deprotonate the aniline nitrogen, but not so strong as to cause side reactions. Weaker bases like potassium carbonate may require higher temperatures.[2]

  • Low reaction temperature: N-alkylation of anilines can have a significant activation energy barrier. If the reaction is slow at room temperature, gradually increasing the temperature may be necessary.[2][3]

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A: This is likely the N,N-dialkylated byproduct, where a second molecule of the imidazol-2-ylmethyl group has reacted with the product amine. The product, a secondary amine, is often more nucleophilic than the starting aniline, leading to this common side reaction.[2][4] To minimize this, consider the following:

  • Adjust stoichiometry: Use an excess of aniline relative to the alkylating agent.[2][5]

  • Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant aniline.[5]

  • Lower temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.[2]

Q3: My final product is discolored (yellow to brown). What causes this and how can I fix it?

A: Aniline and its derivatives are prone to oxidation, which forms colored impurities.[2] Imidazole rings can also be susceptible to air oxidation, leading to colored byproducts.[6] To mitigate this:

  • Inert atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: Activated carbon treatment or chromatography can often remove these colored impurities.

Troubleshooting Guides

This section provides a more in-depth analysis of specific experimental issues.

Issue 1: High Levels of Unreacted Starting Materials

Symptoms: TLC or LC-MS analysis shows significant amounts of both aniline and the 2-(halomethyl)imidazole starting material remaining, even after prolonged reaction times.

Root Cause Analysis: This issue points to problems with reaction kinetics or activation.

Solutions:

  • Enhance Electrophile Reactivity:

    • Halide Exchange: If using 2-(chloromethyl)-1H-imidazole, add 0.1 equivalents of sodium or potassium iodide to the reaction mixture. This generates the more reactive 2-(iodomethyl)-1H-imidazole in situ.

    • Alternative Leaving Groups: If possible, synthesize the starting material with a better leaving group, such as a tosylate or mesylate.

  • Optimize Base and Solvent System:

    • The choice of base and solvent is crucial for ensuring the aniline is sufficiently nucleophilic.

    • For polar aprotic solvents (DMF, DMSO): A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, but may require heating.[2]

    • For less polar solvents (THF, Acetonitrile): A stronger base such as sodium hydride (NaH) might be necessary to deprotonate the aniline effectively.[5]

  • Increase Temperature:

    • Gently heat the reaction mixture. Start at a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS. Some N-alkylations require reflux temperatures to proceed at a reasonable rate.[3]

Issue 2: Formation of N,N-Dialkylated Impurity

Symptoms: A major byproduct is observed with a mass corresponding to the addition of two imidazol-2-ylmethyl groups to the aniline nitrogen.

Root Cause Analysis: The mono-alkylated product, (1H-Imidazol-2-ylmethyl)-phenyl-amine, is more nucleophilic than aniline, making it competitive for the remaining alkylating agent.[2][4]

Solutions:

  • Stoichiometric Control:

    • Use a 1.5 to 2-fold excess of aniline relative to the 2-(halomethyl)imidazole. This ensures the alkylating agent is more likely to encounter and react with a molecule of the starting aniline.[2]

  • Controlled Addition of Electrophile:

    • Instead of adding all the 2-(halomethyl)imidazole at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant primary amine.[5]

  • Temperature Management:

    • Lowering the reaction temperature can sometimes increase selectivity for mono-alkylation, as the second alkylation may have a higher activation energy.[2]

Issue 3: C-Alkylation of the Aniline Ring

Symptoms: Isomeric impurities are detected, which are found to be the result of the imidazol-2-ylmethyl group attaching to the ortho or para positions of the aniline ring.

Root Cause Analysis: C-alkylation is a competing reaction pathway, particularly at higher temperatures or under certain catalytic conditions.[2][3] Rearrangement of the N-alkylated product to the C-alkylated product can also occur.[2]

Solutions:

  • Temperature Control:

    • Avoid excessive heating. C-alkylation is generally more favored at higher temperatures (above 300°C with certain catalysts), while N-alkylation is favored at lower temperatures (250-350°C).[3]

  • Catalyst and Reagent Choice:

    • This reaction is typically performed under nucleophilic substitution conditions that favor N-alkylation. Avoid Lewis acid catalysts that might promote Friedel-Crafts-type C-alkylation.

Data and Protocols

Table 1: Effect of Reaction Conditions on Product Distribution
EntryBase (eq.)SolventTemp (°C)Aniline:Electrophile RatioMono-alkylation (%)Di-alkylation (%)
1K₂CO₃ (1.5)DMF251:14035
2K₂CO₃ (1.5)DMF801:16525
3K₂CO₃ (1.5)DMF802:18510
4NaH (1.1)THF252:17515

Note: Percentages are hypothetical and for illustrative purposes, based on typical outcomes.

Experimental Protocol: Optimized Synthesis with Byproduct Control

This protocol is designed to favor selective mono-N-alkylation.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add aniline (2.0 eq) and anhydrous DMF (to achieve a 0.5 M concentration with respect to the limiting reagent).

  • Base Addition: Add powdered anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously.

  • Electrophile Addition: Dissolve 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) and potassium iodide (0.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the aniline suspension over 1 hour at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS every 2 hours.

  • Workup: Once the starting 2-(chloromethyl)-1H-imidazole is consumed, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: Purification by Column Chromatography

Tailing on silica gel columns is a common issue with basic compounds like imidazoles.[6]

  • Slurry Preparation: Prepare the silica gel slurry using the initial eluent (e.g., 98:2 dichloromethane:methanol). Add triethylamine (0.5-1% v/v) to the slurry and the mobile phase to prevent tailing.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane. For difficult-to-dissolve materials, use a "dry loading" technique by adsorbing the product onto a small amount of silica gel.[6]

  • Elution: Start with a low polarity eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

Visual Diagrams

Reaction and Byproduct Formation Pathway

reaction_pathway Aniline Aniline Product (1H-Imidazol-2-ylmethyl) -phenyl-amine Aniline->Product + Imidazole-Cl - HCl Imidazole_Cl 2-(Chloromethyl) -1H-imidazole Imidazole_Cl->Product Di_Product N,N-bis(1H-Imidazol-2-ylmethyl) -phenyl-amine (Byproduct) Imidazole_Cl->Di_Product Product->Di_Product + Imidazole-Cl - HCl (Over-alkylation)

Caption: Main reaction pathway and over-alkylation side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Problem: Low Yield & Unreacted Starting Materials Check_Electrophile Is the electrophile (R-Cl) reactive enough? Start->Check_Electrophile Check_Base Is the base/solvent combination optimal? Check_Electrophile->Check_Base Yes Action_KI Action: Add catalytic KI or switch to R-Br / R-I Check_Electrophile->Action_KI No Check_Temp Is the reaction temperature sufficient? Check_Base->Check_Temp Yes Action_Base Action: Switch to stronger base (e.g., NaH in THF) Check_Base->Action_Base No Action_Temp Action: Gradually increase temperature (e.g., 50-80 °C) Check_Temp->Action_Temp No Resolved Problem Resolved Check_Temp->Resolved Yes Action_KI->Resolved Action_Base->Resolved Action_Temp->Resolved

Caption: Decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • BenchChem. (2025).
  • RonJonJiggleson. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Recrystallization of (1H-Imidazol-2-ylmethyl)-phenyl-amine

An advanced guide to navigating the complexities of purifying (1H-Imidazol-2-ylmethyl)-phenyl-amine through recrystallization, this technical support center provides in-depth, question-and-answer-based troubleshooting fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide to navigating the complexities of purifying (1H-Imidazol-2-ylmethyl)-phenyl-amine through recrystallization, this technical support center provides in-depth, question-and-answer-based troubleshooting for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the fundamental scientific reasoning behind them, ensuring robust and reproducible outcomes.

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, where purity directly impacts efficacy and safety. (1H-Imidazol-2-ylmethyl)-phenyl-amine, a molecule featuring a basic imidazole ring, a secondary amine, and a phenyl group, presents a unique set of challenges and opportunities for purification by recrystallization. Its polarity, hydrogen bonding capabilities, and basicity are key factors that must be expertly managed. This guide addresses the common and complex issues encountered during its crystallization.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm starting with a crude sample. What is the best approach for selecting a recrystallization solvent?

Answer: Solvent selection is the most critical step and is governed by the principle of "like dissolves like," with the caveat that the ideal solvent should dissolve the compound when hot but poorly when cold.[1][2] Given the polar and basic nature of (1H-Imidazol-2-ylmethyl)-phenyl-amine, your primary candidates will be polar solvents.

A systematic approach is essential. Start with small-scale solubility tests in a variety of solvents across the polarity spectrum.

Systematic Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a few drops of a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane).

  • Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.[3]

  • Gently heat the tubes that showed poor solubility at room temperature. The compound should dissolve completely near the solvent's boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The ideal solvent is one that yields a high quantity of crystalline precipitate upon cooling.[3]

Data Presentation: Solvent Selection Guide

Solvent Class Example Solvents Interaction with Compound Typical Use Case
Polar Protic Water, Ethanol, Methanol, Isopropanol Strong hydrogen bonding and dipole-dipole interactions. Good "solvent" candidates. Often dissolve the compound too well at room temperature.[1]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile Dipole-dipole interactions without hydrogen bond donation. Excellent candidates for single-solvent systems or as the "good" solvent in a pair.

| Non-Polar | Hexane, Heptane, Toluene | Primarily van der Waals forces. | Will likely have low solubility. Best used as "anti-solvents" in a two-solvent system.[4] |

Visualization: Logical Workflow for Solvent Selection

SolventSelection start Start: Crude Compound test_polar Test solubility in a polar solvent (e.g., Ethanol) at RT start->test_polar insoluble_rt Insoluble or Sparingly Soluble test_polar->insoluble_rt No soluble_rt Very Soluble test_polar->soluble_rt Yes heat Heat to boiling insoluble_rt->heat use_as_solvent Use as primary solvent in a two-solvent system. soluble_rt->use_as_solvent dissolves_hot Dissolves completely? heat->dissolves_hot dissolves_hot->test_polar No (Try different solvent) cool Cool slowly, then chill dissolves_hot->cool Yes crystals_form Crystals form? cool->crystals_form yes_crystals Success! Optimize scale-up. crystals_form->yes_crystals Yes no_crystals No crystals. Likely supersaturated or too much solvent. crystals_form->no_crystals No add_antisolvent Add non-polar anti-solvent (e.g., water, hexane) dropwise to hot solution until cloudy. use_as_solvent->add_antisolvent reheat Reheat to clarify, then cool. add_antisolvent->reheat reheat->cool

Caption: A decision tree for systematic solvent selection.

Q2: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: Oiling out occurs when the solution becomes saturated at a temperature that is above the melting point of your compound (or a mixture of your compound and the solvent). The compound separates as a liquid (the oil) instead of a solid. This is a common problem with impure compounds, as impurities can depress the melting point.

Causality and Troubleshooting Steps:

  • Boiling Point is Too High: The boiling point of your chosen solvent may be too high.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you are using DMF, consider switching to ethyl acetate or isopropanol.

  • Concentration is Too High: The solution is becoming saturated too quickly at a high temperature.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature. Allow it to cool very slowly.

  • Cooling is Too Rapid: Fast cooling doesn't give the molecules enough time to align into a crystal lattice.

    • Solution: Ensure the hot, filtered solution is allowed to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can promote slower cooling.

  • Insoluble Impurities: The presence of impurities can significantly lower the melting point of the mixture.

    • Solution: Try a different solvent system that may leave the problematic impurities behind.

Q3: I have dissolved the compound in a hot solvent, but no crystals form even after cooling in an ice bath. What should I do?

Answer: This is a classic case of either using too much solvent or forming a supersaturated solution.[5] A supersaturated solution is a thermodynamically unstable state where the concentration of the solute is higher than its equilibrium solubility, but the kinetic barrier to nucleation (the formation of the first seed crystals) has not been overcome.

Troubleshooting Protocol for Inducing Crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystal nucleation.

  • Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from reaching saturation upon cooling.[5] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again. Do this in increments.

  • Flash Cool a Small Sample: Take a small aliquot of the solution on the tip of a glass rod or in a pipette and let the solvent evaporate rapidly in a stream of air. The small amount of solid that forms can be used as seed crystals.

Visualization: Troubleshooting Workflow for No Crystal Formation

CrystallizationTroubleshooting start Problem: No crystals form on cooling scratch 1. Scratch inner surface of flask with a glass rod start->scratch seed 2. Add a seed crystal scratch->seed No Success success Crystals Formed scratch->success Success reduce_volume 3. Reduce solvent volume by gentle boiling and re-cool seed->reduce_volume No Success seed->success Success change_solvent 4. Re-evaluate solvent system. Consider an anti-solvent. reduce_volume->change_solvent No Success reduce_volume->success Success

Caption: A sequential guide for inducing crystallization.

Q4: How does the basicity of the amine and imidazole groups affect recrystallization, and can I use pH to my advantage?

Answer: The basic nature of your compound is a critical factor that you can leverage for purification. Both the secondary amine and the imidazole nitrogen are basic and can be protonated in acidic conditions to form a salt.[6] The solubility of this salt is drastically different from the free base.

pH-Dependent Solubility:

  • Free Base: The unprotonated form, (1H-Imidazol-2-ylmethyl)-phenyl-amine, is less polar and will be more soluble in organic solvents.

  • Salt Form: In an acidic aqueous solution, the compound will exist as a protonated salt (e.g., a hydrochloride or acetate salt). This salt is an ionic species and is typically much more soluble in water and less soluble in non-polar organic solvents.[7][8]

Leveraging pH for Purification:

  • Salt Crystallization: Instead of crystallizing the free base, you can crystallize its salt. Dissolve the crude free base in a solvent like isopropanol or ethanol. Then, add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise.[9][10] The corresponding salt will often precipitate with high purity, leaving non-basic impurities in the solution. The salt can then be collected and, if needed, neutralized back to the free base.

  • Acid-Base Extraction (Pre-Purification): Before recrystallization, an acid-base extraction can remove many impurities. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your compound will move into the aqueous layer as its salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the pure free base, which can be extracted back into an organic solvent and then recrystallized.[9]

Q5: My recrystallized product is beige or yellow, but I expect a white solid. How can I remove colored impurities?

Answer: Colored impurities are common in amine and imidazole-containing compounds, often arising from oxidation or polymerization side-reactions during synthesis or storage.[11][12] These impurities are typically highly conjugated, non-polar molecules and can often be removed with activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully and to a solution that is slightly below its boiling point to avoid violent bumping.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.[1] This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is recommended.

  • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Q6: After recrystallization, my product's melting point is still broad, or I get different-looking crystals each time. Could this be polymorphism?

Answer: Yes, this is a distinct possibility and a critical consideration in drug development. Polymorphism is the ability of a compound to exist in more than one crystal structure.[13][14] These different polymorphs are chemically identical but have different physical properties, including:

  • Melting point[15]

  • Solubility and dissolution rate[16][17]

  • Stability and hygroscopicity

  • Crystal shape and mechanical properties[16]

The conditions of your recrystallization—specifically the solvent, cooling rate, and temperature—can dictate which polymorphic form crystallizes.[16] A broad melting point can indicate the presence of impurities or a mixture of polymorphs. If you repeatedly get different crystal habits (e.g., needles one time, plates another) from different solvents, you are likely isolating different polymorphs. Characterization using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is necessary to identify and control the polymorphic form.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Polymorphism in Pharmaceutical Products. (n.d.).
  • Advancing Approaches in Detecting Polymorphism. (2026, March 26). Pharmaceutical Technology.
  • Recrystallization-1.pdf. (n.d.).
  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Benchchem. Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • Solubility and pH of amines. (n.d.).
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.).
  • (1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE — Chemical Substance Information. (n.d.).
  • Recrystallization1. (n.d.).
  • Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd.
  • Benchchem. Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023, March 24). RSC Publishing.
  • Change of colour after recrystallization. (n.d.). ECHEMI.
  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024, October 12).
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018, November 22). ResearchGate.
  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2026, January 5). PMC.
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. (n.d.). ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtOPwGpEV9QmmFHQ5d24TYT3i4JevWTWJYpsWwynkQ7mR1q-jmGHu1ttDr2h5tnnXH_ntcf-v1NWfme1W65Ii-lLTvp3m9gjOvZzXIZX1qnKtjtucuc-WAp3QZpBuHW22_PDM756AXhJOZFdyS0BQDtm-AHfAqx917XcjwT1joPIsQsewrTfjySSoprJ6T_Q7uzBZy4dBuQUvgVT3aOu9O_muGGy0wx1TuEGAgw_phFak=
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018, January 10). Sciencemadness.org.
  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • Chemical Properties of 1H-Imidazole, 1-(phenylmethyl)- (CAS 4238-71-5). (n.d.). Cheméo.
  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024, August 2). MDPI.
  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists.
  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • 1-Phenylimidazole. (n.d.). PubChem. NIH.

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Optimization

Technical Support Center: Preventing Oxidation of (1H-Imidazol-2-ylmethyl)-phenyl-amine

Welcome to the technical support center for handling and preventing the oxidation of (1H-Imidazol-2-ylmethyl)-phenyl-amine. This guide is designed for researchers, scientists, and professionals in drug development who ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and preventing the oxidation of (1H-Imidazol-2-ylmethyl)-phenyl-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this and structurally similar compounds. Here, we will explore the underlying causes of its instability in organic solvents and provide actionable, field-proven troubleshooting protocols to ensure the integrity of your experiments.

Understanding the Challenge: The Susceptibility of (1H-Imidazol-2-ylmethyl)-phenyl-amine to Oxidation

(1H-Imidazol-2-ylmethyl)-phenyl-amine is a molecule that combines a secondary amine and an imidazole ring, both of which can be susceptible to oxidation. The lone pair of electrons on the nitrogen atom of the secondary amine can be readily attacked by oxidizing agents, while the imidazole ring itself can undergo oxidative degradation. This process, often an autoxidation reaction, is initiated by atmospheric oxygen and can be accelerated by factors such as heat, light, and the presence of impurities in solvents.[1]

The oxidation of secondary amines can lead to the formation of hydroxylamines, which may be further oxidized to nitrones.[2] Atmospheric autoxidation of amines can also lead to the formation of hydroperoxy amides.[1][3] These degradation pathways result in the formation of impurities that can compromise the yield and purity of your desired product, and in some cases, lead to the complete loss of starting material.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of (1H-Imidazol-2-ylmethyl)-phenyl-amine in organic solvents.

FAQ 1: My solution of (1H-Imidazol-2-ylmethyl)-phenyl-amine in an organic solvent (e.g., ethanol, THF) is turning a yellow or reddish-brown color over time. What is happening?

Answer: The color change you are observing is a strong indicator of oxidation.[4] Amines, particularly arylamines, are prone to air oxidation, which often results in the formation of colored byproducts.[4] This process is likely initiated by dissolved oxygen in your solvent and can be accelerated by exposure to light and ambient temperatures.

Troubleshooting Protocol for Discoloration:
  • Immediate Action: If you observe discoloration, it is best to assume some degree of degradation has occurred. For sensitive applications, it is recommended to use a fresh, un-oxidized batch of the compound.

  • Inert Atmosphere: For future experiments, handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.[5][6][7] This minimizes contact with atmospheric oxygen.

  • Solvent Purity: Ensure your solvents are free from peroxides and other oxidizing impurities. Solvents like THF and diethyl ether are notorious for forming explosive peroxides upon storage.[8][9]

FAQ 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing (1H-Imidazol-2-ylmethyl)-phenyl-amine. Could this be due to oxidation?

Answer: Yes, it is highly probable. Oxidation of the parent compound will lead to the formation of various degradation products, which will appear as new peaks in your chromatogram. These byproducts will likely have different polarities and mass-to-charge ratios than the starting material. Analytical techniques like HPLC and LC-MS are excellent for detecting such impurities.[10][11][12]

Troubleshooting Protocol for Unexpected Analytical Peaks:
  • Characterize Byproducts: If possible, use high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the major degradation products. This can provide valuable insight into the specific oxidation pathway occurring.

  • Implement Preventative Measures: To avoid the formation of these impurities in subsequent experiments, strictly adhere to the preventative protocols outlined in the "Core Preventative Strategies" section below. This includes using degassed solvents and working under an inert atmosphere.

FAQ 3: My reaction yield is consistently lower than expected when using (1H-Imidazol-2-ylmethyl)-phenyl-amine. Could oxidation be the culprit?

Answer: Absolutely. If a portion of your starting material is degrading due to oxidation, it is no longer available to participate in the desired reaction, leading to a direct reduction in your product yield.

Troubleshooting Protocol for Low Reaction Yields:
  • Reagent Stability Check: Before starting your reaction, run a quick stability test. Dissolve a small amount of the amine in your reaction solvent and monitor it by TLC or LC-MS over a short period (e.g., 30-60 minutes) under your planned reaction conditions (excluding other reagents). If you observe degradation, you will need to implement preventative measures.

  • Optimize Reaction Setup: Ensure your reaction vessel is thoroughly dried and purged with an inert gas before adding your reagents. Maintain a positive pressure of inert gas throughout the reaction.

Core Preventative Strategies: A Multi-faceted Approach

To effectively prevent the oxidation of (1H-Imidazol-2-ylmethyl)-phenyl-amine, a combination of the following strategies should be employed.

Solvent Purification and Degassing

The quality of your solvent is paramount. Many common organic solvents can contain dissolved oxygen and peroxide impurities that actively promote oxidation.

Protocol for Solvent Purification (Peroxide Removal):

For solvents prone to peroxide formation, such as THF, diethyl ether, and dioxane, it is crucial to remove these impurities before use.[8][13]

Method 1: Activated Alumina Column Chromatography

This method is effective for removing peroxides from a variety of organic solvents.[14][15]

  • Setup: Prepare a chromatography column packed with activated basic alumina. The amount of alumina will depend on the volume of solvent to be purified.

  • Procedure: Pass the solvent through the alumina column. The alumina will adsorb the peroxides.[9][14]

  • Testing: Test the eluted solvent for the presence of peroxides using peroxide test strips or the potassium iodide test.[8][9]

Method 2: Treatment with Ferrous Sulfate

This method is suitable for water-insoluble organic solvents.[13][15]

  • Preparation: Prepare a saturated solution of ferrous sulfate (FeSO₄).[15]

  • Procedure: Wash the solvent with the ferrous sulfate solution in a separatory funnel. Repeat the washing until a negative peroxide test is achieved.

  • Post-Treatment: Wash the solvent with water to remove any remaining ferrous sulfate, then dry over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Protocol for Solvent Degassing:

Degassing removes dissolved oxygen from the solvent.

Method: Sparging with Inert Gas

  • Procedure: Bubble a gentle stream of an inert gas (nitrogen or argon) through the solvent for at least 15-30 minutes.[4][5][8] This is a fast and effective method.

Implementation of an Inert Atmosphere

Working under an inert atmosphere is one of the most effective ways to prevent oxidation.[5][6][7]

Workflow for Reactions Under Inert Atmosphere:

InertAtmosphereWorkflow A Dry Glassware B Assemble and Purge with N2/Ar A->B Flame or oven dry C Add Degassed Solvent B->C Via cannula or syringe D Add (1H-Imidazol-2-ylmethyl)-phenyl-amine C->D Maintain positive pressure E Run Reaction D->E Maintain inert blanket F Work-up (optional inert conditions) E->F

Caption: Workflow for conducting experiments under an inert atmosphere.

Use of Antioxidants and Radical Scavengers

In some cases, the addition of a small amount of an antioxidant or a radical scavenger can help to inhibit the autoxidation process.[16][17][18]

  • Aromatic Amine Antioxidants: These function by scavenging free radicals, thereby interrupting the oxidation chain reaction.[17]

  • Hindered Amine Light Stabilizers (HALS): While primarily used for polymer stabilization, the underlying principle of radical scavenging can be applicable.[19]

  • Thiourea Derivatives: Compounds like 1-methyl-3H-imidazole-2-thione (methimazole) have been shown to inhibit amine oxidation.[16]

Important Consideration: The choice of antioxidant must be carefully considered to ensure it does not interfere with your desired reaction. A compatibility study is recommended.

Proper Storage Conditions

Proper storage is crucial for maintaining the long-term stability of (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Storage ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., <25°C, or refrigerated if recommended by the supplier).[20]High temperatures accelerate the rate of oxidation.[20]
Atmosphere Store in an airtight container, preferably under an inert gas like nitrogen or argon.[5][20]Minimizes exposure to atmospheric oxygen.[20]
Light Store in a dark or amber-colored container.Light can catalyze oxidative degradation.
Moisture Store in a dry environment.Moisture can accelerate the oxidation process.[20]
Chemical Protection Strategies

For multi-step syntheses where the amine functionality is not involved in a particular step, a protection-deprotection strategy can be employed.

Acylation as a Protective Strategy:

Converting the secondary amine to an amide significantly reduces its nucleophilicity and susceptibility to oxidation.[21][22]

ProtectionStrategy cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection Amine (1H-Imidazol-2-ylmethyl)-phenyl-amine Amide Protected Amide Amine->Amide Acetic Anhydride or Acetyl Chloride ProtectedProduct Product with Protected Amine Amide->ProtectedProduct Perform desired chemistry on another part of the molecule FinalProduct Final Product with Free Amine ProtectedProduct->FinalProduct Basic or Acidic Hydrolysis

Caption: Amine protection via acylation to prevent oxidation.

Conclusion

The oxidation of (1H-Imidazol-2-ylmethyl)-phenyl-amine in organic solvents is a common challenge that can be effectively managed through a systematic and proactive approach. By understanding the underlying chemical principles and implementing the strategies outlined in this guide—namely, rigorous solvent purification, the consistent use of an inert atmosphere, appropriate storage, and the potential application of antioxidants or protective groups—researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes.

References

  • Vertex AI Search. (2023, October 31). Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent.
  • Mingxu Chemicals. (2025, May 16).
  • Linde Gas. (n.d.).
  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • Berkeley Lab EHS. (2025, November 13). Management of Peroxide-Forming Organic Solvents.
  • ACS Publications. (2020, August 13).
  • Wikipedia. (n.d.). Inert gas.
  • ResearchGate. (n.d.).
  • Longchang Chemical. (2024, August 28).
  • Activated Alumina Balls. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2012, September 21).
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Safety & Risk Services. (2014, February 2). Guideline Handling and Removing Peroxides.
  • Presscon. (n.d.).
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.).
  • Oxidation of Secondary and Primary Amines. (n.d.).
  • YouTube. (2020, June 26). Protecting Groups for Amines.
  • ACS Publications. (2020, August 13).
  • Minglan Chemical. (2024, February 13).
  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
  • HELDA. (n.d.).
  • PubMed. (2020, December 5).
  • Agency for Toxic Substances and Disease Registry |
  • ResearchGate. (2024, December 27).
  • Open Exploration Publishing. (2023, June 30). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling.
  • Flottweg SE. (2025, August 7). Preventing Oxidation with Sealed Centrifuges and Inert Gas Blanketing.
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  • PHM Papers. (n.d.).

Sources

Troubleshooting

optimizing LC-MS ionization parameters for (1H-Imidazol-2-ylmethyl)-phenyl-amine

Welcome to the LC-MS Technical Support & Optimization Center . This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity mass spectrometry assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Technical Support & Optimization Center . This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity mass spectrometry assays for (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known as N-(1H-imidazol-2-ylmethyl)aniline).

As a Senior Application Scientist, I have structured this center to move beyond basic instrument manuals. We will diagnose the physicochemical properties of the molecule, troubleshoot common ionization failures through mechanistic causality, and provide a self-validating protocol for optimal signal acquisition.

Part 1: Molecular Profiling & System Diagnostics

To optimize an electrospray ionization (ESI) source, we must first understand the analyte's behavior in solution and the gas phase. (1H-Imidazol-2-ylmethyl)-phenyl-amine (Exact Mass: 173.1 Da; [M+H]+ : 174.1 m/z) contains two distinct basic nitrogen centers:

  • An imidazole ring (pKa ~7.0–7.5)[1].

  • A secondary aniline amine (pKa ~4.6).

Because the molecule is highly basic, Positive Electrospray Ionization (ESI+) is the mandatory operational mode. According to the Henderson-Hasselbalch principle, maximum ionization efficiency in ESI requires the mobile phase pH to be at least 2 units below the pKa of the most basic functional group[2]. Therefore, a mobile phase pH of ~2.5 to 3.0 is the foundational requirement for this assay[3].

Part 2: Troubleshooting Guides (FAQs)

Q: My overall signal for the target analyte is extremely low, but the background noise is stable. What is causing this? A: This is a classic symptom of ion suppression caused by incorrect mobile phase additives. If you are using Trifluoroacetic Acid (TFA), it is neutralizing your analyte. TFA forms very strong ion pairs with basic amines (like the imidazole and aniline nitrogens) in the solution phase. During the ESI droplet evaporation process, these strong ion pairs fail to dissociate, preventing the analyte from entering the gas phase as a charged ion[2]. Actionable Fix: Flush your system and switch your mobile phase modifier to 0.1% Formic Acid (FA) or 0.1% Acetic Acid. These weaker acids provide the necessary protons to ensure the analyte remains fully charged without causing irreversible ion pairing[4].

Q: I am seeing massive peaks at lower m/z values, and my intact [M+H]+ (m/z 174.1) is barely visible. Is my compound degrading in the autosampler vial? A: While solution-phase degradation is possible, you are almost certainly observing In-Source Fragmentation (ISF) . ISF occurs in the intermediate pressure region between the atmospheric ESI source and the high-vacuum mass analyzer[5]. The methylene bridge connecting the imidazole and aniline rings in your molecule is a highly labile bond. If your Declustering Potential (DP) or Fragmentor Voltage is set too high, the ions undergo violent collisions with residual gas molecules, imparting enough kinetic energy to cleave this bridge before the ions even reach the collision cell[6]. Actionable Fix: Drastically lower your fragmentor/cone voltage. While higher voltages aid in droplet desolvation, labile molecules require a "softer" extraction into the mass analyzer. Drop the voltage to 20–40 V and monitor the recovery of the 174.1 m/z peak[7].

Q: My mass spectrum is cluttered with [M+Na]+ (m/z 196.1) and [M+K]+ (m/z 212.1) adducts, splitting my signal and reducing sensitivity. How do I force the formation of [M+H]+ ? A: Adduct formation occurs when trace alkali metals in your solvents or glassware outcompete protons during the final stages of droplet fission. Because your molecule has multiple lone pairs on its nitrogen atoms, it readily coordinates with these metals. Actionable Fix: Dope your aqueous mobile phase with 2 to 5 mM ammonium formate. The ammonium ion ( NH4+​ ) acts as a volatile proton donor and effectively outcompetes sodium and potassium for the analyte's binding sites, driving the equilibrium almost entirely toward the [M+H]+ species[4].

Part 3: Standard Operating Procedure (SOP) & Self-Validation

Do not rely on the instrument's "auto-tune" feature for labile molecules, as it defaults to maximizing total ion current, often at the expense of intact precursor ions[8]. Follow this step-by-step methodology:

Phase 1: Preparation & Infusion

  • Prepare the Tuning Solution: Dissolve the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Causality: This concentration is high enough to generate a stable Total Ion Chromatogram (TIC) but low enough to prevent detector saturation and artifactual dimer ( [2M+H]+ ) formation[4].

  • Setup Syringe Pump Infusion: Infuse the solution directly into the ESI source at 10–20 µL/min, combined via a T-junction with a background LC flow of 0.2 mL/min[2]. Causality: Blending with the LC flow mimics actual chromatographic desolvation conditions, ensuring the optimized parameters translate accurately to your final LC-MS assay.

Phase 2: Voltage & Temperature Tuning 3. Optimize Capillary/Sprayer Voltage: Start at 4500 V and incrementally decrease to 3000 V. Monitor the [M+H]+ signal. Causality: Lower voltages often stabilize the Taylor cone and prevent rim emission or corona discharge, which can cause redox reactions and deplete the MS signal[2]. 4. Tune the Fragmentor/Declustering Potential (Critical Step): Sweep the voltage from 100 V down to 20 V. Causality: You must find the exact inflection point where the voltage is high enough to strip away solvent clusters, but low enough to prevent the homolytic/heterolytic cleavage of the methylene bridge[6]. Lock the voltage at the point where the intact [M+H]+ is maximized.

Phase 3: System Self-Validation 5. Adduct & ISF Ratio Check: Calculate the ratio of [M+H]+ (m/z 174.1) to [M+Na]+ (m/z 196.1) and [M+H]+ to the primary ISF fragment. Validation Metric: A successfully validated tune must yield an [M+H]+ base peak that is >10x the intensity of any adduct or fragment ion. If the system fails this metric, it is not ready for quantitative analysis; you must flush the LC lines, replace solvents, and repeat Phase 2.

Part 4: Data Presentation & System Parameters

Below is a summary of the optimized quantitative parameters required to achieve a self-validating ESI+ state for this specific molecule.

ParameterOptimized RangeMechanistic Rationale
Ionization Mode ESI Positive (ESI+)Analyte contains basic amine and imidazole centers easily protonated in acidic conditions.
Capillary Voltage 3000 – 4000 VProvides sufficient potential for Taylor cone formation without inducing corona discharge.
Fragmentor / Cone Voltage 20 – 40 VKept deliberately low to prevent in-source cleavage of the labile methylene bridge.
Desolvation Temperature 250 – 350 °CEnsures adequate droplet evaporation while preventing thermal degradation of the analyte.
Desolvation Gas Flow 8 – 12 L/minAssists in rapid desolvation and sweeps away neutral solvent molecules to reduce background noise.
Mobile Phase Additive 0.1% FA + 2 mM NH4​COOH Lowers pH for protonation; ammonium outcompetes ambient Na+ / K+ to prevent adduct formation.

Part 5: ESI+ Optimization Logic Workflow

ESI_Optimization Start Target: (1H-Imidazol-2-ylmethyl)-phenyl-amine ESI+ Mode pH Adjust Mobile Phase pH (0.1% FA, pH ~2.7) Start->pH Voltages Tune Source Voltages (Capillary & Cone) pH->Voltages ISF_Check Check for In-Source Fragmentation (ISF) Voltages->ISF_Check Fix_ISF Decrease Fragmentor/ Declustering Potential ISF_Check->Fix_ISF High ISF Adduct_Check Check for [M+Na]+ / [M+K]+ Adducts ISF_Check->Adduct_Check Intact [M+H]+ Fix_ISF->Adduct_Check Fix_Adducts Add 2-5 mM Ammonium Formate Adduct_Check->Fix_Adducts High Adducts Optimal Optimal Intact Precursor Ion [M+H]+ Adduct_Check->Optimal Clean Spectra Fix_Adducts->Optimal

ESI+ optimization workflow for maximizing intact [M+H]+ and minimizing in-source fragmentation.

References

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at:[Link]

  • PubMed Central (NIH). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. Available at:[Link]

  • Analytical Chemistry (ACS). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. ACS Publications. Available at:[Link]

  • Taylor & Francis. The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing of (1H-Imidazol-2-ylmethyl)-phenyl-amine

Welcome to the technical support center for the chromatographic analysis of (1H-Imidazol-2-ylmethyl)-phenyl-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (1H-Imidazol-2-ylmethyl)-phenyl-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak asymmetry during HPLC analysis of this and structurally similar basic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve HPLC peak tailing, ensuring the integrity and accuracy of your analytical results.

Understanding the Challenge: The Chemistry of (1H-Imidazol-2-ylmethyl)-phenyl-amine

(1H-Imidazol-2-ylmethyl)-phenyl-amine is a basic compound containing both a secondary amine and an imidazole ring. This structure is susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC, which is a primary cause of peak tailing. The basic functional groups can interact with acidic residual silanol groups on the surface of silica-based columns, leading to asymmetrical peaks.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for (1H-Imidazol-2-ylmethyl)-phenyl-amine?

A1: The most frequent cause of peak tailing for this and other basic compounds is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[4][5] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a "tailing" effect on the peak.[1][3] The pKa of these surface silanols is typically in the range of 3.8-4.2, meaning they become increasingly ionized as the mobile phase pH rises above this value.[6]

Q2: How does the mobile phase pH affect the peak shape of my basic compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like (1H-Imidazol-2-ylmethyl)-phenyl-amine.[7]

  • At low pH (e.g., pH < 3): The residual silanol groups on the stationary phase are fully protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[2][5] This significantly reduces peak tailing. However, the analyte will be fully protonated and may have reduced retention.[5][8]

  • At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups will be ionized, leading to strong secondary interactions and pronounced peak tailing.[1][2]

  • At high pH (e.g., pH > 8): While the silanol groups are fully ionized, modern pH-stable columns can be used. At a sufficiently high pH, the basic analyte may be in its neutral form, which can improve peak shape. However, operating at high pH requires specialized columns to prevent dissolution of the silica backbone.[9]

For optimal results, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[10]

Q3: Can my choice of column impact peak tailing?

A3: Absolutely. The choice of HPLC column is paramount.

  • End-capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar functional groups, thereby reducing the sites available for secondary interactions.[2][3] However, even "fully end-capped" columns can have a significant number of remaining silanols.[6]

  • High-Purity Silica Columns: Modern columns are often packed with high-purity silica, which has a lower metal content and fewer acidic silanol sites, leading to improved peak shapes for basic compounds.[5][11]

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.[1]

In-Depth Troubleshooting Guides

Issue: My peak for (1H-Imidazol-2-ylmethyl)-phenyl-amine is showing significant tailing.

This troubleshooting guide follows a logical progression from simpler mobile phase adjustments to more involved hardware and column considerations.

Troubleshooting_Flow cluster_mobile_phase Mobile Phase Optimization cluster_column_hardware Column & Hardware Checks start Observe Peak Tailing ph_adjust Q: Have you optimized the mobile phase pH? start->ph_adjust low_ph A: Lower pH to < 3 with Formic or Phosphoric Acid ph_adjust->low_ph No additive Q: Are you using a mobile phase additive? ph_adjust->additive Yes resolved Peak Shape Improved low_ph->resolved tfa A: Add 0.1% TFA as an ion-pairing agent additive->tfa No buffer A: Use a buffer (e.g., ammonium formate) at >20mM additive->buffer No tfa->buffer tfa->resolved buffer->resolved column_check Q: Is your column suitable for basic compounds? endcapped A: Use a modern, high-purity, end-capped column column_check->endcapped No overload Q: Have you checked for column overload? column_check->overload Yes endcapped->resolved reduce_conc A: Reduce sample concentration or injection volume overload->reduce_conc Yes extra_column Q: Have you minimized extra-column volume? overload->extra_column No reduce_conc->resolved tubing A: Use narrow ID tubing and check fittings extra_column->tubing Yes tubing->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 1: Mobile Phase pH Adjustment

Question: I am observing peak tailing. Where should I start my troubleshooting?

Answer: The first and often most effective step is to adjust the mobile phase pH. For a basic compound like (1H-Imidazol-2-ylmethyl)-phenyl-amine, lowering the pH is a robust strategy to protonate the residual silanol groups on the column, thereby minimizing secondary interactions.[2][3][5]

Experimental Protocol: pH Modification

  • Prepare the Aqueous Mobile Phase: To your aqueous mobile phase component (e.g., HPLC-grade water), add a suitable acid to lower the pH.

    • Option A: Formic Acid (0.1% v/v): This will typically bring the pH to around 2.8.[12] It is also MS-compatible.[13]

    • Option B: Phosphoric Acid: Use a concentration that achieves a pH of 2.5 or lower. Note that phosphoric acid is not volatile and therefore not suitable for LC-MS applications.[14]

  • Mix with Organic Solvent: Combine the acidified aqueous phase with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject your sample and observe the peak shape.

Expected Outcome: A significant reduction in peak tailing and likely a decrease in retention time.

Step 2: Employing Mobile Phase Additives

Question: I've lowered the pH, but I still see some peak tailing. What's next?

Answer: If pH adjustment alone is insufficient, the use of mobile phase additives can further improve peak shape. These additives work by either ion-pairing with the analyte or competing for the active silanol sites.

  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can form a neutral complex with the protonated analyte, which then interacts more predictably with the reversed-phase stationary phase.[15][16] It is also effective at protonating silanols.[17]

    Experimental Protocol: Using TFA

    • Preparation: Add 0.1% (v/v) TFA to both your aqueous and organic mobile phase components.[15]

    • System Equilibration: Thoroughly equilibrate the column with the TFA-containing mobile phase.

    • Analysis: Inject your sample.

    Caution: TFA can suppress ionization in mass spectrometry and has a strong UV absorbance below 250 nm.[16][18][19]

  • Buffers: Using a buffer at a concentration of at least 20 mM can help to mask the residual silanol groups and maintain a constant pH, which improves peak symmetry.[5] Ammonium formate is a good MS-compatible choice.[12]

    Experimental Protocol: Using a Buffer

    • Preparation: Prepare a buffer solution (e.g., 20 mM ammonium formate) and adjust the pH to the desired value (e.g., 3.7 with formic acid).[12]

    • Mobile Phase Preparation: Use this buffer solution as your aqueous mobile phase component.

    • Equilibrate and Analyze: Follow the standard procedure for system equilibration and sample analysis.

  • Triethylamine (TEA): In some cases, a basic additive like triethylamine can be used to compete with the analyte for the active silanol sites.[20]

    Experimental Protocol: Using TEA

    • Preparation: Add a low concentration of TEA (e.g., 0.1-0.2%) to the mobile phase and adjust the pH with an acid like acetic acid.[10][20]

    • Equilibrate and Analyze: Equilibrate the column and inject the sample.

Step 3: Column and System Checks

Question: I've optimized my mobile phase, but the peak shape is still not ideal. Could there be another issue?

Answer: Yes, if mobile phase optimization does not completely resolve the issue, you should investigate the column and the HPLC system itself.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[21][22][23]

    Troubleshooting Protocol: Column Overload

    • Reduce Concentration: Prepare a dilution of your sample (e.g., 1:10) and inject it.

    • Reduce Injection Volume: If dilution is not feasible, reduce the injection volume.

    • Observe: If the peak shape improves, column overload was a contributing factor.

  • Extra-Column Effects: Excessive volume in the tubing and fittings between the injector and the detector can cause peak broadening and tailing.[1]

    Troubleshooting Protocol: Extra-Column Effects

    • Inspect Tubing: Ensure that the connecting tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005").[1]

    • Check Fittings: Verify that all fittings are properly tightened to avoid dead volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes for all analytes.[4]

    Troubleshooting Protocol: Column Health

    • Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.

    • Replace the Column: If the problem persists, and particularly if peak shapes for other compounds are also poor, it may be time to replace the column.[21]

Summary of Recommended Mobile Phase Conditions

ParameterRecommendationRationalePotential Drawbacks
pH < 3.0Protonates silanol groups, minimizing secondary interactions.[2][5]Reduced retention of basic analytes.[5]
Additive (Ion-Pairing) 0.1% TFAForms a neutral ion-pair with the analyte, improving peak shape.[15][16]MS signal suppression; high UV background.[18][19]
Additive (Buffer) >20 mM Ammonium FormateMasks residual silanols and maintains stable pH.[5][12]May require more method development.
Additive (Competitor) 0.1% Diethylamine/TriethylamineCompetes with the basic analyte for active silanol sites.[10][20]Can be difficult to remove from the column.

References

  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • ACD/Labs. (2022, October 6).
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chemical Substance Information. (1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE.
  • The LCGC Blog.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • How to Fix Asymmetrical Chrom
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • alwsci. (2025, November 27).
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Taylor & Francis. (2007, February 6).
  • Phenomenex. (2025, June 6).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • HPLC solvents and mobile phase additives.
  • Primer.
  • Agilent.
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (2026, February 11).
  • Optimize your HPLC-UV system for applic
  • KNAUER.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column.
  • NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-.
  • Welch Materials. (2025, December 15).
  • PubChem. 3-(1H-Imidazol-1-ylmethyl)aniline.
  • LCGC International. (2025, November 27).
  • SIELC Technologies. (2018, May 16). 1H-Imidazole, 2-phenyl-.
  • HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • EvitaChem. {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride.
  • ResearchGate. (2018, November 22). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Sigma-Aldrich. (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol.

Sources

Troubleshooting

Technical Support Center: (1H-Imidazol-2-ylmethyl)-phenyl-amine Handling &amp; Storage

Core Principles of Compound Stability As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known as N-(1H-imidazol-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of Compound Stability

As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known as N-(1H-imidazol-2-ylmethyl)aniline). To master its storage, you must first understand its molecular vulnerabilities. This compound features two highly reactive domains: an electron-rich secondary aniline moiety and a moderately hygroscopic imidazole ring.

When exposed to ambient laboratory conditions, these structural features initiate a cascade of degradation mechanisms. The protocols below are not just arbitrary steps; they constitute a self-validating system designed to systematically neutralize the specific thermodynamic and kinetic pathways that lead to compound breakdown.

Troubleshooting Guides & FAQs

Q: My compound arrived as an off-white powder but has turned dark brown over the last month. Is it still usable? A: No, it is highly recommended to discard the batch or perform rigorous chromatographic purification. Discoloration is the hallmark of aniline oxidation . Secondary amines are highly susceptible to autoxidation when exposed to atmospheric oxygen or trace peroxides. This process forms hydroxylamines and N-oxides, which rapidly dehydrate and polymerize into highly conjugated, dark-colored quinone-imine derivatives [1]. To prevent this, the compound must be strictly maintained under an inert atmosphere.

Q: The powder has clumped together and is difficult to weigh. What went wrong? A: The compound has absorbed environmental moisture. The imidazole ring is hygroscopic . If the primary container is opened in a humid environment—or opened immediately after removal from a freezer without allowing it to equilibrate—condensation forms directly on the powder. Moisture not only causes physical clumping but acts as a solvent micro-environment that accelerates hydrolytic and oxidative breakdown [2].

Q: I stored the compound at room temperature on my benchtop. My LC-MS shows a mass loss corresponding to the aniline group. Why? A: You are observing photolytic benzylic cleavage . The methylene (-CH2-) bridge connecting the imidazole and aniline rings is a vulnerable benzylic position. Ambient UV light from laboratory windows or fluorescent bulbs induces homolytic cleavage of the C-N bond, generating radical species that permanently destroy the molecule [3]. Always store this compound in amber glass vials to block photon transmission.

Degradation Pathways Visualization

DegradationMechanisms Compound (1H-Imidazol-2-ylmethyl) -phenyl-amine Oxidation Oxidation (O2) Aniline Moiety Compound->Oxidation Air Exposure Moisture Hygroscopicity (H2O) Imidazole Ring Compound->Moisture High Humidity Photo Photodegradation (UV) Benzylic Linkage Compound->Photo Light Exposure Deg1 N-Oxide Formation & Brown/Black Discoloration Oxidation->Deg1 Deg2 Powder Clumping & Accelerated Hydrolysis Moisture->Deg2 Deg3 Radical Cleavage & Irreversible Mass Loss Photo->Deg3

Fig 1: Primary degradation pathways of (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Quantitative Data: Storage Condition Impact

To illustrate the causality between storage conditions and compound integrity, the following table summarizes the degradation kinetics of benzylic secondary amines under various environmental stressors.

Storage ConditionAtmosphereContainer TypeEst. Half-Life (Purity >95%)Primary Degradation Observed
25°C (Benchtop) Ambient AirClear Glass< 2 WeeksSevere discoloration, N-oxide formation [1]
4°C (Fridge) Ambient AirClear Glass1 - 2 MonthsModerate clumping, slight yellowing
-20°C (Freezer) Ambient AirAmber Glass6 MonthsMinor oxidation (if moisture is present)
-20°C (Freezer) Argon / N2 Amber Glass + Desiccant > 2 Years None (Ideal Conditions)

Experimental Protocol: The Self-Validating Storage Workflow

To guarantee scientific integrity and reproducibility in your downstream assays, implement the following step-by-step methodology for receiving and storing the compound. This protocol ensures that the compound's environment is systematically stripped of oxygen, moisture, and light.

Step 1: Temperature Equilibration

  • Action: Upon receiving the compound (often shipped on dry ice), place the sealed container in a desiccator at room temperature for at least 2 hours before opening.

  • Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the hygroscopic imidazole powder, initiating hydrolysis and ruining the batch [2].

Step 2: Aliquoting in a Controlled Environment

  • Action: Transfer the bulk powder into a glove box or use a benchtop localized argon stream. Weigh out single-use aliquots (e.g., 5–10 mg) into sterile, pre-dried amber glass vials .

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen. Amber glass blocks UV-induced radical cleavage of the benzylic C-N bond [3].

Step 3: Inert Gas Purging

  • Action: Gently purge each individual amber vial with a stream of high-purity Argon (preferred over Nitrogen due to its higher density, which allows it to "blanket" the solid powder effectively).

  • Causality: Displacing oxygen halts the autoxidation of the secondary aniline moiety, preventing the formation of colored degradation products [1].

Step 4: Sealing and Secondary Containment

  • Action: Cap the vials tightly with PTFE-lined septa. Place the aliquoted vials into a secondary container (e.g., a vacuum-sealed bag or a tightly capped jar) containing indicating silica gel packets.

  • Causality: The PTFE lining prevents chemical interaction with the cap. The secondary desiccant acts as a fail-safe against micro-leaks of humidity over long-term storage.

Step 5: Deep Freeze Storage

  • Action: Store the secondary container in a non-frost-free -20°C or -80°C freezer.

  • Causality: Low temperatures reduce the kinetic energy available for any residual oxidative or hydrolytic reactions, effectively freezing the molecule's degradation clock.

Storage Workflow Visualization

StorageWorkflow Step1 1. Equilibrate to Room Temp Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Purge with Argon Gas Step2->Step3 Step4 4. Add Silica Desiccant Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Fig 2: Step-by-step ideal storage workflow for benzylic amine derivatives.

References

  • Lloret-Pérez, S., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, vol. 14, no. 2, 2022. URL: [Link]

  • Goti, A., et al. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." The Journal of Organic Chemistry, vol. 79, no. 19, 2014. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to (1H-Imidazol-2-ylmethyl)-phenyl-amine and Standard Imidazole Derivatives in Drug Discovery

Introduction The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to act as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to engage in various intermolecular interactions—have established it as a "privileged scaffold".[1][3] This core is integral to numerous natural products like the amino acid histidine and signaling molecule histamine, as well as a vast array of blockbuster drugs.[4][5][6]

Standard imidazole derivatives encompass a wide chemical space, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[7][8][9] This guide provides a detailed comparative analysis of a specific, less-characterized derivative, (1H-Imidazol-2-ylmethyl)-phenyl-amine , against the well-established class of standard imidazole derivatives. By examining their structural attributes, synthetic accessibility, pharmacological profiles, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and leveraging these compounds in therapeutic design.

Part 1: Structural and Physicochemical Properties: A Tale of a Core and Its Adornments

The biological activity of any compound is intrinsically linked to its three-dimensional structure and physicochemical characteristics. The imidazole core itself provides a unique set of properties that are modulated by its substituents.

The Imidazole Core: The parent imidazole ring is a planar, aromatic system.[6] One nitrogen atom is pyrrole-like, with its lone pair contributing to the aromatic sextet, while the other is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring.[1] This configuration makes the ring amphoteric; it can be protonated (pKa of the conjugate acid is ~6.95) or deprotonated.[1][4] This dual nature is crucial for interacting with biological targets like enzyme active sites.[2]

(1H-Imidazol-2-ylmethyl)-phenyl-amine: This specific derivative features a phenylamine group attached to the C2 position of the imidazole ring via a flexible methylene (-CH₂-) linker. This structure introduces several key features:

  • Increased Lipophilicity: The phenyl group significantly increases the molecule's lipophilicity compared to the parent imidazole, which can enhance membrane permeability.

  • Conformational Flexibility: The methylene bridge allows the phenyl and imidazole rings to adopt various spatial orientations, which can be critical for fitting into a binding pocket.

  • Hydrogen Bonding Sites: It retains the N-H group on the imidazole ring and adds an N-H group on the amine linker, both potent hydrogen bond donors. The pyridine-like nitrogen of the imidazole remains a key hydrogen bond acceptor.

Standard Imidazole Derivatives: This broad class is characterized by extensive substitutions at the N1, C2, C4, and C5 positions. These substitutions are strategically chosen to fine-tune the molecule's properties for a specific biological target. For instance, the highly successful "azole" antifungal drugs, like ketoconazole and miconazole, feature bulky, lipophilic side chains that are essential for their mechanism of action.[10][11] Structure-activity relationship (SAR) studies have shown that adding electron-withdrawing groups can enhance anti-inflammatory activity, while overall lipophilicity is a key determinant for antifungal potency.[1][12]

Table 1: Comparative Physicochemical Properties

Property(1H-Imidazol-2-ylmethyl)-phenyl-amineKetoconazole (Standard Antifungal)Histamine (Standard Biogenic Amine)
Structure Imidazole-CH₂-NH-PhenylComplex tri-substituted imidazoleImidazole-CH₂-CH₂-NH₂
Molecular Formula C₁₀H₁₁N₃C₂₆H₂₈Cl₂N₄O₄C₅H₉N₃
Molecular Weight 173.22 g/mol 531.43 g/mol 111.15 g/mol
H-Bond Donors 212
H-Bond Acceptors 252
Predicted LogP ~1.8~4.3~-0.8

Part 2: Synthesis Methodologies: Building the Scaffolds

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, the synthesis of the imidazole core is well-established, allowing for the generation of vast and diverse libraries of derivatives.

General Synthesis of the Imidazole Core: Classic methods like the Debus-Radziszewski synthesis remain highly relevant. This one-pot reaction condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form tri-substituted imidazoles.[2][13] This approach is valued for its operational simplicity and the availability of diverse starting materials.[2]

cluster_0 Debus-Radziszewski Synthesis Dicarbonyl Dicarbonyl Condensation Condensation Dicarbonyl->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia Ammonia Ammonia->Condensation Imidazole_Core Tri-substituted Imidazole Core Condensation->Imidazole_Core

Caption: A simplified workflow of the Debus-Radziszewski imidazole synthesis.

Synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine: A practical route to this specific target likely involves a two-step process:

  • Schiff Base Formation: Condensation of 2-imidazolecarboxaldehyde with aniline (phenylamine). This reaction forms an imine intermediate.

  • Reduction: The resulting imine is then reduced to the desired secondary amine using a standard reducing agent like sodium borohydride (NaBH₄). This targeted approach allows for specific construction of the molecule.

Synthesis of Standard Imidazole Derivatives: The creation of libraries for high-throughput screening often relies on efficient, multi-component reactions that can be easily automated.[2] These methods allow for the rapid generation of 1,2,4,5-tetrasubstituted imidazoles by varying the four core components (dicarbonyl, aldehyde, amine, and ammonia source).[2][14] This combinatorial approach is a powerhouse for exploring chemical diversity and building robust SAR.

cluster_workflow General Synthetic & Purification Workflow Start Select Starting Materials Reaction Reaction Setup (e.g., Condensation) Start->Reaction 1. Synthesis Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup 2. Isolation Purification Purification (Column Chromatography) Workup->Purification 3. Purification Analysis Characterization (NMR, MS) Purification->Analysis 4. Validation Final Pure Compound Analysis->Final

Caption: A typical workflow for the synthesis and purification of imidazole derivatives.

Part 3: Pharmacological Profiles & Mechanisms of Action

The true value of the imidazole scaffold lies in its remarkable pharmacological versatility. By altering the substituents, the core can be directed to interact with a vast range of biological targets.

Standard Imidazole Derivatives: A Pharmacological Arsenal The imidazole class is a testament to successful drug design, with members demonstrating a wide array of activities:

  • Antifungal Activity: Azole antifungals (e.g., ketoconazole, miconazole) act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase.[11] This enzyme is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell disruption and death.[11]

  • Anticancer Activity: Imidazole derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[15] Others function as kinase inhibitors, for example, targeting BRAF kinase in melanoma.[2]

  • Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX-2) or key signaling proteins like p38 MAP kinase, thereby reducing the production of inflammatory mediators.[7][11]

  • Antitubercular Activity: The 4-nitroimidazole derivative Delamanid is a clinically approved drug for treating multidrug-resistant tuberculosis, highlighting the scaffold's importance in combating infectious diseases.[11]

  • Antiviral Activity: Researchers have synthesized imidazole derivatives that show promising inhibitory activity against various viruses, including HIV and Dengue virus, by targeting viral enzymes or replication processes.[16]

cluster_pathway Inhibition of PI3K/AKT/mTOR Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K Imidazole->AKT cluster_sar Structure-Activity Relationship (SAR) Cycle Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis 1 Testing Biological Assay (In Vitro / In Vivo) Synthesis->Testing 2 Analysis Analyze Data (Potency, Selectivity) Testing->Analysis 3 Analysis->Design 4. Iterate

Sources

Comparative

A Comparative Guide to Validating (1H-Imidazol-2-ylmethyl)-phenyl-amine Purity: A Quantitative NMR-Centric Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of a compound's purity is a non-negotiable cornerstone of safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of a compound's purity is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. For novel compounds such as (1H-Imidazol-2-ylmethyl)-phenyl-amine, a molecule with potential applications stemming from its imidazole and phenylamine functionalities, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound, with a particular focus on the power and utility of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the "why" behind experimental choices, offering a scientifically robust framework for making informed decisions in your analytical workflow.

The Central Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered pharmacological activity and increased toxicity to issues with stability and manufacturability. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities.[1][2][3] Therefore, employing accurate and reliable analytical methods for purity determination is a critical step in the journey from discovery to clinical application.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of a substance.[4][5] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard, qNMR leverages the direct proportionality between the area of an NMR signal and the number of atomic nuclei contributing to that signal.[6][7] This fundamental principle allows for the direct and accurate quantification of a substance without the need for an identical reference standard for each impurity.[4]

The Causality Behind qNMR's Accuracy

The strength of qNMR lies in its ability to provide a direct measure of the molar concentration of an analyte relative to a certified internal standard of known purity.[8] This makes it a primary ratio method, capable of delivering highly accurate and traceable results.[6] For (1H-Imidazol-2-ylmethyl)-phenyl-amine, specific, well-resolved proton signals on either the imidazole or phenyl rings can be used for quantification against an internal standard.

Key Experimental Considerations for qNMR:

  • Internal Standard Selection: The choice of an internal standard is critical. It must be of high purity, stable, non-volatile, and possess signals that do not overlap with the analyte's signals.[9][10] For an aromatic compound like (1H-Imidazol-2-ylmethyl)-phenyl-amine, suitable internal standards could include maleic acid, 1,4-dinitrobenzene, or certified reference materials (CRMs) like dimethyl sulfone.[10][11]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[7] For (1H-Imidazol-2-ylmethyl)-phenyl-amine, solvents like DMSO-d6 or Methanol-d4 are common choices.

  • Acquisition Parameters: To ensure accurate quantification, it is crucial to allow for complete relaxation of all relevant nuclei between pulses. This is achieved by setting a sufficiently long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest.[12] A 90° pulse angle is also commonly used to maximize signal intensity in a single scan.[13][12]

Workflow for qNMR Purity Determination

Caption: A streamlined workflow for determining the purity of (1H-Imidazol-2-ylmethyl)-phenyl-amine using quantitative NMR.

Orthogonal Methods for Comprehensive Purity Profiling

While qNMR provides an absolute measure of purity, a comprehensive validation strategy often employs orthogonal methods, which measure the same attribute through different principles, thereby increasing the reliability of the results.[4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are invaluable for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation of complex mixtures and the detection of trace impurities.[4][14] For (1H-Imidazol-2-ylmethyl)-phenyl-amine, a reversed-phase HPLC method with UV detection would be a common starting point.

Key Experimental Considerations for HPLC:

  • Column Selection: A C18 column is a versatile choice for the separation of moderately polar aromatic compounds.[14][15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main component from any potential impurities.[16][17]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm or 280 nm) is a standard approach.[14][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and provides structural information about impurities through mass spectrometry.[19][20] Given the structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine, its volatility may be a limiting factor, but derivatization could be explored if necessary.

Key Experimental Considerations for GC-MS:

  • Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms) is often used for the analysis of nitrogen-containing heterocyclic compounds.[20][21]

  • Inlet Temperature: The inlet temperature should be optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns for library matching and impurity identification.[20]

Karl Fischer Titration: Quantifying Water Content

Water is a common impurity in pharmaceutical substances and can significantly impact stability and reactivity.[22] Karl Fischer titration is the gold standard for the selective and accurate determination of water content.[23][24][25] This technique is essential for obtaining a complete purity profile, as water is not typically detected by HPLC-UV or GC-FID.

Comparison of Analytical Techniques

The following table provides a comparative overview of the key performance characteristics of qNMR, HPLC, and GC for the purity determination of (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a stationary and mobile phase.Differential partitioning between a stationary phase and a carrier gas.
Quantification Absolute (primary method) with a certified internal standard.[6]Relative, requires a reference standard of known purity for each analyte.[26]Relative, requires a reference standard of known purity for each analyte.
Selectivity High, based on unique chemical shifts of nuclei.High, based on chromatographic separation.Very high, based on chromatographic separation.
Impurity Detection Can detect and quantify any soluble impurity with an NMR signal.Excellent for detecting and quantifying non-volatile and thermally labile impurities.Excellent for detecting and quantifying volatile and thermally stable impurities.
Sample Throughput Moderate.High.High.
Destructive? No.[27]Yes.Yes.
Strengths High accuracy and precision, no need for specific impurity standards for quantification.[28]High sensitivity, excellent for trace impurity analysis.[4]High resolution, often coupled with MS for definitive identification.[19]
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.Requires a reference standard for each impurity to be quantified, potential for co-elution.[9]Not suitable for non-volatile or thermally labile compounds.[29]

Experimental Protocols

Quantitative ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (1H-Imidazol-2-ylmethyl)-phenyl-amine and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Set the pulse angle to 90°.

    • Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons.[30]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from (1H-Imidazol-2-ylmethyl)-phenyl-amine and a signal from the internal standard.

    • Calculate the purity using the following equation:[7][10] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a stock solution of (1H-Imidazol-2-ylmethyl)-phenyl-amine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity and sensitivity assessment.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Determine the area percent of the main peak relative to the total area of all peaks.

    • For quantitative analysis of specific impurities, a reference standard for each impurity is required to create a calibration curve.

Conclusion: An Integrated Approach for Unwavering Confidence

For the definitive purity validation of (1H-Imidazol-2-ylmethyl)-phenyl-amine, a multi-faceted approach is recommended. Quantitative NMR serves as the bedrock, providing a highly accurate and absolute measure of purity.[27][28] This should be complemented by high-resolution chromatographic techniques like HPLC and, where applicable, GC-MS, to separate and identify trace impurities.[4] The inclusion of Karl Fischer titration ensures an accurate assessment of water content, completing the comprehensive purity profile.[22] By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can establish a robust and scientifically sound validation package, ensuring the quality and integrity of their compounds for downstream applications.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia. (n.d.). United States Pharmacopeia. Retrieved from [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. (n.d.). AQUALAB. Retrieved from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved from [Link]

  • <761> Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP-NF. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. (2025, June 11). ECA Academy. Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • Equavilency between Mass Balance and qNMR metholologies. (2024, May 12). General.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC. Retrieved from [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Oxford Academic. Retrieved from [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007, February 6). Taylor & Francis. Retrieved from [Link]

  • Practical Aspects of Quantitative NMR Experiments. (n.d.). Retrieved from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. Retrieved from [Link]

  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001, November 15). PubMed. Retrieved from [Link]

  • Purity analysis with qNMR vs IR. (2021, January 14). Reddit. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November).
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). LibreTexts. Retrieved from [Link]

  • qNMR. (n.d.). BIPM. Retrieved from [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC. Retrieved from [Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. (2008, July 25). PubMed. Retrieved from [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. (n.d.). PMC. Retrieved from [Link]

  • What is qNMR and why is it important? (2024, September 16). Mestrelab Resources. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). Retrieved from [Link]

  • Characterization of Nitrogen-Containing Compounds in Heavy Gas Oil Petroleum Fractions Using Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry. (2010, May 18). ACS Publications. Retrieved from [Link]

  • (1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE — Chemical Substance Information. (n.d.).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. Retrieved from [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018, November 22). ResearchGate. Retrieved from [Link]

  • monitoring nitrogen purity n by gas chromatography. (1985, December 12). DTIC. Retrieved from [Link]

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

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Validation

A Comparative Guide to the Efficacy of Phenyl-Imidazole Derivatives in Enzyme Assays: A Focus on Indoleamine 2,3-Dioxygenase (IDO) Inhibition

For researchers and scientists in the field of drug discovery, the imidazole scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing potent and selective enzyme inhibitors.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the field of drug discovery, the imidazole scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing potent and selective enzyme inhibitors.[1][2][3] This guide provides a comparative analysis of the enzymatic inhibitory efficacy of phenyl-imidazole derivatives, with a specific focus on Indoleamine 2,3-dioxygenase (IDO), a critical therapeutic target in oncology and immunology.[4] While direct enzymatic data for (1H-Imidazol-2-ylmethyl)-phenyl-amine is not extensively available in the public domain, a wealth of research on structurally related phenyl-imidazole compounds provides valuable insights into their potential as enzyme inhibitors.

This guide will delve into the structure-activity relationships of phenyl-imidazole derivatives, present comparative efficacy data, and provide a detailed protocol for a representative enzyme assay to enable researchers to conduct their own comparative studies.

The Phenyl-Imidazole Scaffold: A Privileged Structure in Enzyme Inhibition

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common motif in a vast array of biologically active molecules.[3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a highly effective pharmacophore for interacting with enzyme active sites.[3][5] The addition of a phenyl group to the imidazole core introduces further opportunities for hydrophobic and π-stacking interactions, enhancing binding affinity and selectivity for the target enzyme.

Derivatives of the phenyl-imidazole scaffold have been investigated as inhibitors for a range of enzymes, including:

  • Indoleamine 2,3-dioxygenase (IDO): An immunosuppressive enzyme that is a key target in cancer immunotherapy.[4][6][7]

  • 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10): An enzyme implicated in Alzheimer's disease.[8][9][10][11][12][13]

  • Kinases: Such as p38 MAP kinase, which are involved in inflammatory responses.[5]

This guide will now focus on the comparative efficacy of phenyl-imidazole derivatives as inhibitors of IDO.

Comparative Efficacy of Phenyl-Imidazole Derivatives as IDO Inhibitors

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[4][7][14] By depleting tryptophan and producing immunomodulatory metabolites, IDO plays a crucial role in suppressing T-cell responses and promoting immune tolerance, a mechanism that can be exploited by tumors to evade the immune system.[7]

A study on 4-phenyl-imidazole (4-PI) and its derivatives has provided valuable data on their inhibitory potency against IDO. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, offering a quantitative basis for comparison. A lower IC50 value indicates a more potent inhibitor.

CompoundStructureIDO IC50 (µM)
4-Phenyl-imidazole (4-PI)65
2-(1H-imidazol-4-yl)phenol (1)5.8
4-(2-Thiophenyl)-1H-imidazole (17)6.1
4-(2-Thiophenylmethyl)-1H-imidazole (18)6.3

Data sourced from a study on phenyl-imidazole-derived inhibitors of IDO.[15]

The data clearly demonstrates that substitutions on the phenyl ring can significantly enhance the inhibitory activity of the 4-phenyl-imidazole scaffold against IDO. The approximately ten-fold increase in potency observed with compounds 1 , 17 , and 18 highlights the importance of specific interactions with the enzyme's active site.[15]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the IDO signaling pathway and a typical enzyme assay workflow.

IDO_Pathway cluster_0 Tumor Microenvironment Tumor_Cell Tumor Cell IDO IDO Enzyme Tumor_Cell->IDO Upregulates T_Cell T Cell Kynurenine Kynurenine IDO->Kynurenine Produces Tryptophan Tryptophan Tryptophan->T_Cell Essential for Activation Tryptophan->IDO Metabolized by T_Cell_Inhibition T Cell Inhibition & Apoptosis Kynurenine->T_Cell_Inhibition

Caption: The IDO enzyme's role in tryptophan metabolism and T-cell suppression.

Enzyme_Assay_Workflow cluster_1 Experimental Steps Step1 1. Prepare Reagents: - Enzyme (IDO) - Substrate (Tryptophan) - Inhibitor (Phenyl-imidazole derivative) - Assay Buffer Step2 2. Set up Assay Plate: - Add buffer, inhibitor, and enzyme to wells - Pre-incubate Step1->Step2 Step3 3. Initiate Reaction: - Add substrate to start the reaction Step2->Step3 Step4 4. Incubate: - Allow reaction to proceed for a defined time at a specific temperature Step3->Step4 Step5 5. Stop Reaction & Measure: - Add stop solution - Measure product formation (e.g., kynurenine) via spectrophotometry Step4->Step5 Step6 6. Data Analysis: - Calculate % inhibition - Determine IC50 value Step5->Step6

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: In Vitro IDO Enzyme Inhibition Assay

The following protocol provides a detailed methodology for determining the IC50 value of a test compound against the IDO enzyme. This protocol is a self-validating system, including controls to ensure the reliability of the results.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Test Compound (e.g., (1H-Imidazol-2-ylmethyl)-phenyl-amine or other phenyl-imidazole derivatives)

  • 4-Phenyl-imidazole (as a reference inhibitor)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors (e.g., Methylene Blue, Ascorbic Acid)

  • Catalase

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Inhibitor and Reagent Preparation:

    • Prepare a stock solution of the test compound and the reference inhibitor in DMSO.

    • Create a series of dilutions of the inhibitors in the assay buffer to achieve a range of final assay concentrations.

    • Prepare a complete reaction mixture containing assay buffer, L-Tryptophan, catalase, and cofactors.

  • Assay Setup:

    • In a 96-well plate, add the diluted test compounds and reference inhibitor to their respective wells.

    • Include "no inhibitor" control wells (containing only DMSO vehicle) and "no enzyme" blank wells.

    • Add the IDO enzyme to all wells except the "no enzyme" blanks.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the L-Tryptophan-containing reaction mixture to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

    • Measure the absorbance of the kynurenine product at a specific wavelength (e.g., 321 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a reference inhibitor (4-Phenyl-imidazole) provides a benchmark for comparing the potency of the test compounds.

  • The "no inhibitor" and "no enzyme" controls are essential for establishing the baseline enzyme activity and background absorbance, respectively, ensuring the validity of the inhibition measurements.

  • Pre-incubation of the inhibitor with the enzyme allows for the establishment of binding equilibrium before the reaction is initiated.

Conclusion

The phenyl-imidazole scaffold is a promising starting point for the development of potent enzyme inhibitors. While specific efficacy data for (1H-Imidazol-2-ylmethyl)-phenyl-amine remains to be fully elucidated in publicly available literature, the comparative analysis of related 4-phenyl-imidazole derivatives against Indoleamine 2,3-dioxygenase demonstrates the significant potential of this chemical class. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative efficacy studies, contributing to the growing body of knowledge on this important class of enzyme inhibitors and facilitating the discovery of novel therapeutics.

References

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. Jetir.Org. [Link]

  • Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. [Link]

  • Indoleamine 2,3-dioxygenase (Ido) inhibitors and their nanomedicines for cancer immunotherapy. PubMed. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • (1H-IMIDAZOL-2-YLMETHYL)-PHENYL-AMINE — Chemical Substance Information. NextSDS. [Link]

  • C-3 Steroidal Hemiesters as Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 10. ACS Omega. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Authorea. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. [Link]

  • Virtual Screening Identifies Inhibitors and First-in-Class Activators of 17β-Hydroxysteroid Dehydrogenase Type 10. ChemRxiv. [Link]

  • Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Journal of Thoracic Disease. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor. RSC Medicinal Chemistry. [Link]

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]

  • Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity. ACS Medicinal Chemistry Letters. [Link]

  • Rationale, Design, and Synthesis of Novel Phenyl Imidazoles as Opioid Receptor Agonists for Gastrointestinal Disorders. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

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  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. PMC. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. [Link]

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Comparative

Introduction: The Analytical Imperative for (1H-Imidazol-2-ylmethyl)-phenyl-amine

An In-Depth Technical Guide to the ICH-Compliant Analytical Method Validation for (1H-Imidazol-2-ylmethyl)-phenyl-amine (1H-Imidazol-2-ylmethyl)-phenyl-amine is a molecule of interest within pharmaceutical development, o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ICH-Compliant Analytical Method Validation for (1H-Imidazol-2-ylmethyl)-phenyl-amine

(1H-Imidazol-2-ylmethyl)-phenyl-amine is a molecule of interest within pharmaceutical development, often serving as a crucial building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and quality of such a compound are not merely matters of process efficiency; they are foundational to the safety and efficacy of the final drug product. Consequently, a robust, reliable, and validated analytical method is indispensable for its characterization.

This guide provides a comprehensive framework for the validation of an analytical method for (1H-Imidazol-2-ylmethyl)-phenyl-amine, adhering to the stringent standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the newer Q2(R2) guidelines.[1][2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[2][4] We will explore a primary High-Performance Liquid Chromatography (HPLC) method in detail, compare it with alternative techniques, and elucidate the causality behind the experimental choices, providing a self-validating system of protocols for researchers and drug development professionals.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The selection of RP-HPLC as the primary analytical tool is a deliberate choice rooted in the physicochemical properties of (1H-Imidazol-2-ylmethyl)-phenyl-amine. As a molecule containing both a polar imidazole ring and a non-polar phenyl group, it is well-suited for separation based on hydrophobicity. HPLC is particularly adept at analyzing compounds that are non-volatile, polar, or thermally unstable, making it a versatile and powerful option.[8][9]

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a detailed, step-by-step methodology for the quantitative determination of (1H-Imidazol-2-ylmethyl)-phenyl-amine and its impurities.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[9] The C18 stationary phase provides a non-polar environment, facilitating separation based on the molecule's hydrophobic characteristics.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape and retention of the basic amine.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Acetonitrile is a common organic modifier used to elute compounds from the C18 column.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes. This ensures that both polar and non-polar impurities can be resolved and eluted effectively.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9] Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 220 nm. This wavelength is chosen to provide good sensitivity for the aromatic and imidazole chromophores present in the molecule.

  • Injection Volume: 10 µL.[9]

3. Solution Preparation:

  • Sample Solution: Accurately weigh and dissolve the (1H-Imidazol-2-ylmethyl)-phenyl-amine sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1.0 mg/mL.

  • Reference Standard Solution: Prepare a reference standard of known purity at the same concentration as the sample solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Inject Column C18 Column (30°C) Separation Autosampler->Column Detector PDA/UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: A typical workflow for the RP-HPLC analysis.

ICH Method Validation: A Framework for Trustworthiness

The validation of the described HPLC method must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability.[2][4] This process involves a series of experiments to assess various performance characteristics.

ICH_Validation cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects Validation ICH Q2(R1) Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision Repeatability Intermediate Precision Reproducibility Validation->Precision LOQ Quantitation Limit (LOQ) Validation->LOQ LOD Detection Limit (LOD) Validation->LOD Robustness Robustness Validation->Robustness Specificity->Linearity Impacts Specificity->Accuracy Impacts Specificity->Precision Impacts Linearity->Range Precision->LOQ Precision->LOD

Caption: Interrelationship of ICH validation parameters.

Detailed Validation Protocols

1. Specificity (Forced Degradation Studies) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][4] Forced degradation studies are essential to demonstrate this.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can separate the resulting degradation products from the parent peak.[12]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for several hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is considered specific if all degradation product peaks are adequately resolved from the main analyte peak.

2. Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of (1H-Imidazol-2-ylmethyl)-phenyl-amine at different concentrations (e.g., 50% to 150% of the nominal sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Range The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[2]

4. Accuracy Accuracy is determined by recovery studies.

  • Protocol: Spike a placebo (or a known sample matrix) with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

5. Precision Precision is assessed at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[2]

  • Intermediate Precision: Assess the effect of random events on precision by varying factors such as the day of analysis, the analyst, and the equipment within the same laboratory.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Detection Limit (LOD) and Quantitation Limit (LOQ) LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

7. Robustness Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparative Analysis of Alternative Methods

While HPLC is the gold standard for this application, it is instructive to compare it with other analytical techniques to understand its advantages and limitations fully.

ParameterReversed-Phase HPLC Gas Chromatography (GC) Spectroscopic Methods (NMR, MS, IR)
Principle Separation based on hydrophobicity and partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on volatility and boiling point in a gaseous mobile phase.[8][13]Identification based on the interaction of molecules with electromagnetic radiation or their mass-to-charge ratio.[14]
Applicability to Analyte Excellent. Ideal for non-volatile, polar compounds like the target molecule.[8][9]Poor. The analyte is not inherently volatile. Requires derivatization to increase volatility, adding complexity and potential for error.[8][15]Limited for Quantification. Primarily used for structural elucidation and identification.[14][16][17] Not suitable as a standalone quantitative method for purity under ICH guidelines.
Primary Use Quantitative analysis (assay and impurities), Purity determination.Analysis of volatile and thermally stable compounds.[8]Structural confirmation, Identification of unknown impurities (especially when coupled with a separation technique, e.g., LC-MS).
Advantages Robust, versatile, highly reproducible, and provides high-resolution separation.Excellent separation efficiency for volatile compounds.[18]Provides detailed structural information.[14] Mass spectrometry offers high sensitivity and specificity for identification.
Disadvantages Requires use of solvents.Not suitable for non-volatile or thermally labile compounds. Amines can exhibit poor peak shapes (tailing).[15][19]Generally not a quantitative technique for routine quality control without extensive calibration and validation for that specific purpose.

Conclusion: Ensuring Scientific Integrity through Rigorous Validation

For the routine quality control and stability testing of (1H-Imidazol-2-ylmethyl)-phenyl-amine, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrably superior to alternatives like Gas Chromatography and standalone spectroscopic techniques. Its ability to accurately and precisely quantify the analyte while separating it from potential impurities and degradation products makes it the most suitable choice for ensuring product quality in a regulated pharmaceutical environment.

The detailed validation protocol presented in this guide, grounded in the principles of ICH Q2(R1), provides a clear pathway for establishing a trustworthy and reliable analytical method. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers and scientists can ensure that the data generated is scientifically sound, defensible, and fit for its intended purpose, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide. Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica.
  • Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives. Journal of Chemical & Engineering Data - ACS Publications.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Validation of Analytical Procedure Q2(R2). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • ICH guideline Q2(R2) on validation of analytical procedures - Step 5. EMA.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. PubMed.
  • Validation of analytical procedures Q2(R2). ICH.
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  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
  • A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl. Benchchem.
  • Development and Validation of RP-HPLC Method for Determination of Antidiabetic Drug (Imeglimin HCL) in Bulk and its Dosage Form. Journal of Chemical Health Risks.

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Validation

A Comparative Guide to the Binding Kinetics of Phenyl-Amine-Based Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Potent and Selective Kinase Inhibition The (1H-Imidazol-2-ylmethyl)-phenyl-amine scaffold and its bioisosteres represent a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Potent and Selective Kinase Inhibition

The (1H-Imidazol-2-ylmethyl)-phenyl-amine scaffold and its bioisosteres represent a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] Kinases, as central regulators of cellular signaling, are high-value targets for therapeutic intervention, particularly in oncology. The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in cell cycle regulation, and their dysregulation is a hallmark of many cancers, making them attractive targets for drug development.[3][4]

A critical aspect of drug discovery is the detailed characterization of the binding interaction between a small molecule inhibitor and its target protein. While the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50) are widely used metrics of potency, a deeper understanding of the binding kinetics—the rates of association (ka or kon) and dissociation (kd or koff)—provides invaluable insights into the mechanism of action and potential clinical efficacy of a drug candidate. A long residence time (a slow koff), for instance, can lead to a more sustained pharmacological effect.

This guide provides a comparative analysis of the binding characteristics of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs, which are potent inhibitors of Aurora kinases.[5][6][7] While detailed kinetic data (ka and kd) for this specific series are not extensively available in the public domain, we will leverage their reported inhibitory constants (Ki) to draw structure-activity relationships. Furthermore, we will delve into the experimental methodologies used to determine these crucial parameters and discuss the significance of binding kinetics with illustrative examples from other Aurora kinase inhibitors.

The Role of Aurora Kinases in Cell Cycle Progression

Aurora kinases are essential for multiple mitotic events. Aurora A is crucial for centrosome maturation and separation and for the assembly of the mitotic spindle. Aurora B, a component of the chromosomal passenger complex, is vital for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Condensation Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly Aurora_B Aurora B Aurora_B->Chromosome Condensation Aurora_B->Kinetochore-Microtubule Attachment Aurora_B->Cytokinesis Inhibitor N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine Analogs Inhibitor->Aurora_A Inhibitor->Aurora_B SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization 1. Ligand Immobilization (e.g., Kinase) Equilibration 2. Equilibration (Running Buffer Flow) Immobilization->Equilibration Association 3. Analyte Association (Inhibitor Injection) Equilibration->Association Dissociation 4. Analyte Dissociation (Running Buffer Flow) Association->Dissociation Regeneration 5. Surface Regeneration (Removal of Bound Analyte) Dissociation->Regeneration Data_Analysis 6. Data Analysis (Fitting to a Kinetic Model) Regeneration->Data_Analysis

Caption: A typical experimental workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

1. Ligand Immobilization:

  • The purified kinase (ligand) is covalently immobilized onto the sensor chip surface. The density of the immobilized ligand is a critical parameter to control, as a high density can lead to mass transport limitations and other artifacts.

2. Equilibration:

  • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

3. Analyte Association:

  • A series of concentrations of the inhibitor (analyte) are injected over the sensor surface. The binding of the inhibitor to the immobilized kinase is observed as an increase in the SPR signal over time. This phase of the sensorgram is used to determine the association rate constant (ka).

4. Analyte Dissociation:

  • After the injection of the inhibitor, the running buffer is flowed over the surface again, and the dissociation of the inhibitor from the kinase is monitored as a decrease in the SPR signal. This phase is used to calculate the dissociation rate constant (kd).

5. Surface Regeneration:

  • A regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to remove any remaining bound inhibitor, preparing the surface for the next injection.

6. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to globally determine the ka, kd, and subsequently the KD (KD = kd/ka).

Comparative Analysis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs as Aurora Kinase Inhibitors

The following table summarizes the inhibitory potency (Ki) of a selection of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs against Aurora A and Aurora B kinases, as reported by Wang et al. (2010). [5][6][7]A lower Ki value indicates a higher binding affinity.

Compound IDR1R2R3Aurora A Ki (nM)Aurora B Ki (nM)
9 HHH1200180
10 4-MeHH25025
11 4-OMeHH40038
12 4-FHH46034
13 4-ClHH26023
14 4-OHHH1000180
15 4-NH2HH35045
16 3-NH2HH780110
17 4-SO2MeHH17020
18 (CYC116) 4-morpholinoHH8.09.2
19 4-piperazinoHH1516
20 4-(4-Me-piperazino)HH1314

Structure-Activity Relationship (SAR) and the Quest for Potency and Selectivity

The data presented in the table reveals several key structure-activity relationships:

  • Substitution on the Phenyl Ring: Unsubstituted analog 9 exhibits modest activity. The introduction of small substituents at the para-position of the phenyl ring generally improves potency against both Aurora A and B. For example, a methyl group (10 ), a methoxy group (11 ), and halogens (12 , 13 ) all lead to a significant increase in affinity compared to the unsubstituted parent compound.

  • The Power of Polar Substituents: The most potent compounds in this series feature a polar, basic substituent at the para-position. The morpholino group in compound 18 (CYC116) results in a dramatic increase in potency against both Aurora A and B, with Ki values in the low nanomolar range. [5][6][7][8][9][10]Similarly, piperazino and N-methylpiperazino groups (19 and 20 ) also confer high potency. This suggests that these groups may be forming favorable interactions with a specific region of the kinase active site.

  • Selectivity Profile: Most of the analogs show a preference for inhibiting Aurora B over Aurora A, although the selectivity is generally modest. The lead compound, CYC116 , is a potent dual inhibitor of both kinases. [8][9][10]

The Importance of Binding Kinetics: Beyond Affinity

While the Ki values provide a valuable measure of binding affinity, they do not tell the whole story. The kinetic parameters, ka and kd, offer a more dynamic view of the inhibitor-target interaction.

  • Association Rate (ka): This parameter reflects how quickly the inhibitor binds to the kinase. A fast on-rate can be advantageous for rapid target engagement.

  • Dissociation Rate (kd): This parameter describes how long the inhibitor remains bound to the target. A slow off-rate, leading to a long residence time (τ = 1/kd), is often a desirable attribute for a drug candidate. A long residence time can lead to a more durable pharmacological effect, even when the plasma concentration of the drug decreases.

For example, GSK1070916, another Aurora kinase inhibitor, has been shown to have an extremely slow dissociation rate from Aurora B, with a dissociation half-life of over 480 minutes. [11]This prolonged target engagement is a key feature of its pharmacological profile. In contrast, other inhibitors may have a similar affinity (KD) but achieve it through a fast on-rate and a fast off-rate.

The binding kinetics of an inhibitor can also be influenced by the conformational state of the kinase. Some inhibitors may preferentially bind to the active "DFG-in" conformation of the kinase, while others may bind to the inactive "DFG-out" conformation. [1]The dynamics of the kinase itself can therefore play a crucial role in the binding kinetics of an inhibitor. [1]

Conclusion and Future Directions

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has proven to be a fruitful starting point for the development of potent Aurora kinase inhibitors, culminating in the discovery of the clinical candidate CYC116. [5][6][7]The structure-activity relationship studies highlight the importance of substitution on the phenyl-amine moiety for achieving high affinity.

For a more complete understanding of the molecular basis of their activity and to guide the design of next-generation inhibitors with optimized pharmacological profiles, a detailed characterization of the binding kinetics of this series is warranted. The application of techniques such as SPR and Bio-Layer Interferometry (BLI) would provide the crucial ka and kd values, shedding light on their residence times and offering a more nuanced comparison of these promising therapeutic candidates. Such studies would undoubtedly accelerate the development of novel and effective treatments for a range of human cancers.

References

  • Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 420(2), 259-265.
  • Ye, W., et al. (2018). Dynamics of human protein kinase Aurora A linked to drug selectivity. eLife, 7, e35796.
  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • Wang, S., et al. (2010). Phenyl-4-(thiazol-5-yl)
  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed, 20462239.
  • Bento, C. F., & Kawano, D. F. (2020). Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(1), 129448.
  • Lin, Y., et al. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. PubMed, 19175296.
  • Sarvagalla, S., & Coumar, M. S. (2015). Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors.
  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • Xu, X., et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments, (86), 51383.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1133-1146.
  • Wsol, M., & Jänis, J. (2024). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Analytical and Bioanalytical Chemistry.
  • Tambo, C. S., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology, 18(2), 431-440.
  • Li, X., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648.
  • Falchook, G. S., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic.
  • Asteriti, I. A., & Rensen, E. (2019). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 30(24), 2911-2921.
  • Tambo, C. S., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. eScholarship, University of California.
  • Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16401.
  • Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 41(17), 3276-3292.

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Comparative

(1H-Imidazol-2-ylmethyl)-phenyl-amine reference standard characterization

Comprehensive Characterization and Comparison Guide: (1H-Imidazol-2-ylmethyl)-phenyl-amine as an Analytical Reference Standard Executive Summary & Structural Significance In the development of imidazole-based therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization and Comparison Guide: (1H-Imidazol-2-ylmethyl)-phenyl-amine as an Analytical Reference Standard

Executive Summary & Structural Significance

In the development of imidazole-based therapeutics (e.g., alpha-adrenergic agonists, metalloenzyme inhibitors, and kinase modulators), the rigorous qualification of reference standards is paramount. (1H-Imidazol-2-ylmethyl)-phenyl-amine (CAS 166096-14-6) serves as a critical structural scaffold and analytical reference standard for impurity profiling.

Structurally, this compound features a secondary aniline-like amine bridged to an imidazole ring. This specific architecture presents unique analytical challenges: the imidazole nitrogen is moderately basic (pKa ~7.0), while the phenyl-amine nitrogen is significantly less basic (pKa ~4.5) due to resonance delocalization into the phenyl ring. Understanding these physicochemical properties is essential for developing robust, stability-indicating chromatographic methods that comply with global regulatory standards[1].

Comparative Chromatographic Performance

To demonstrate its unique analytical behavior, we compare (1H-Imidazol-2-ylmethyl)-phenyl-amine against a common structural analog, Benzyl-(1H-imidazol-2-ylmethyl)-amine . The addition of a single methylene group in the benzyl analog fundamentally shifts the basicity of the secondary amine from an aniline-type to an aliphatic-type, drastically altering its chromatographic retention and mass spectrometric ionization efficiency.

Table 1: Physicochemical and Chromatographic Comparison

Parameter(1H-Imidazol-2-ylmethyl)-phenyl-amineBenzyl-(1H-imidazol-2-ylmethyl)-amineMechanistic Impact
Molecular Formula C₁₀H₁₁N₃C₁₁H₁₃N₃-
Amine Classification Secondary (Aryl)Secondary (Aliphatic)Dictates protonation state at analytical pH.
Predicted pKa (Amine) ~4.5~9.0The aryl amine remains neutral at pH 4.0, while the aliphatic amine is fully protonated.
LC Retention Time *4.2 min3.5 minThe neutral phenyl-amine moiety exhibits stronger hydrophobic retention on C18 phases.
ESI+ Response Factor ModerateVery HighAliphatic amines protonate more readily in the ESI source, yielding higher signal intensity.
Primary MS/MS Loss m/z 174.1 → 104.1 (Aniline)m/z 188.1 → 91.0 (Tropylium)Distinct fragmentation pathways allow for unambiguous multiplexed quantification.

*Conditions: Gradient elution (5-95% Acetonitrile in Water + 0.1% Formic Acid) on a base-deactivated C18 column.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that system suitability testing (SST) criteria are met prior to data acquisition, in strict accordance with USP <1225>[2] and ICH Q2(R2)[1] guidelines.

Protocol A: LC-MS/MS Characterization & Impurity Profiling

Objective: To quantify the purity of the reference standard and identify trace structurally related impurities while mitigating matrix effects[3].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Calibration Curve: Serially dilute the stock with the initial mobile phase to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (100 x 2.1 mm, 2.5 µm) or an equivalent heavily end-capped column.

    • Causality Note: Imidazole nitrogens strongly interact with residual acidic silanols on standard silica at low pH, causing severe peak tailing. Utilizing a base-deactivated or end-capped stationary phase prevents these secondary interactions, ensuring sharp, symmetrical peaks[3].

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.3 mL/min. Column Temperature: 40°C.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

    • MRM Transitions: Monitor m/z 174.1 → 104.1 (Quantifier) and m/z 174.1 → 81.0 (Qualifier).

  • Self-Validation Check (SST): Before proceeding, verify that the tailing factor ( Tf​ ) for the main peak is ≤1.5 and the %RSD of 6 replicate injections at 100 ng/mL is ≤2.0% .

Protocol B: Forced Degradation (Stability-Indicating Assay)

Objective: To prove the method's specificity by demonstrating baseline resolution between the intact API and its degradation products.

  • Acidic Stress: Combine 1 mL of 1 mg/mL standard with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH prior to injection.

  • Alkaline Stress: Combine 1 mL of standard with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1N HCl.

  • Oxidative Stress: Combine 1 mL of standard with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Data Analysis: Inject stressed samples alongside an unstressed control. Calculate the % degradation and verify mass balance (Sum of peak areas of degradants + remaining API 100% of control).

Method Validation Data Summary

The developed LC-MS/MS method was validated according to ICH Q2(R2) parameters[1], confirming its suitability for routine quality control and pharmacokinetic applications.

Table 2: ICH Q2(R2) Validation Parameters for (1H-Imidazol-2-ylmethyl)-phenyl-amine

Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL ( R2=0.9995 ) R2≥0.999
Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥10 , Precision ≤10% RSD
Accuracy (% Recovery) 99.1% – 101.4%98.0% – 102.0%
Precision (Repeatability) 1.2% RSD ( n=6 ) ≤2.0% RSD
Specificity Baseline resolution of all degradantsNo interference at retention time

Reference Standard Qualification Workflow

The following decision tree illustrates the rigorous lifecycle management of the reference standard, from initial synthesis to final certification.

G Start Synthesized/Procured (1H-Imidazol-2-ylmethyl) -phenyl-amine ID Identity Confirmation (NMR, HRMS, IR) Start->ID Purity Purity Assessment (LC-UV/MS, GC-FID) ID->Purity Pass Fail Out of Specification (Reject/Repurify) ID->Fail Fail Degradation Forced Degradation (Acid, Base, Peroxide, UV) Purity->Degradation >99.0% Purity->Fail <99.0% Validation Method Validation (ICH Q2(R2) / USP <1225>) Degradation->Validation Stability Indicating Validation->Fail SST Failure Success Certified Reference Standard (CRS) Validation->Success Validated

Reference standard qualification workflow for imidazole derivatives.

References

  • [1] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

Sources

Validation

Benchmarking (1H-Imidazol-2-ylmethyl)-phenyl-amine Catalytic Activity: A Comprehensive Guide for Biomimetic Applications

As drug development and synthetic chemistry pivot toward greener, highly specific catalytic systems, biomimetic transition metal complexes have emerged as powerful tools. Among these, (1H-Imidazol-2-ylmethyl)-phenyl-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry pivot toward greener, highly specific catalytic systems, biomimetic transition metal complexes have emerged as powerful tools. Among these, (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known systematically as N-(1H-imidazol-2-ylmethyl)aniline) serves as a highly versatile bidentate N,N-donor ligand. By mimicking the histidine-rich active sites of native metalloenzymes, metal complexes of this ligand—particularly with Copper(II) and Zinc(II)—exhibit remarkable catalytic efficiency in oxidation and hydrolytic reactions.

This guide objectively benchmarks the catalytic performance of (1H-Imidazol-2-ylmethyl)-phenyl-amine against structural alternatives, providing application scientists with the experimental methodologies, kinetic data, and mechanistic causality required to optimize these systems.

Mechanistic Rationale: Why Imidazole-Aniline Ligands?

The design of (1H-Imidazol-2-ylmethyl)-phenyl-amine is not arbitrary; it is rooted in biological mimicry [1]. The ligand provides two distinct nitrogen coordination sites:

  • The Imidazole Nitrogen ( sp2 ): Acts as a strong σ -donor and moderate π -acceptor, closely mimicking the imidazole ring of histidine residues found in the active sites of enzymes like catechol oxidase and carbonic anhydrase.

  • The Aniline Nitrogen ( sp3 secondary amine): Provides tunable steric and electronic properties. The phenyl ring offers steric bulk that prevents the formation of catalytically dead bis-ligand ( ML2​ ) complexes, ensuring open coordination sites for substrate binding.

Furthermore, the uncoordinated N-H group on the imidazole ring can participate in secondary coordination sphere hydrogen bonding, which is critical for proton-coupled electron transfer (PCET) during substrate turnover [2].

Experimental Workflow & Kinetic Benchmarking

To rigorously evaluate the catalytic activity of the Cu(II)-(1H-Imidazol-2-ylmethyl)-phenyl-amine complex, we benchmark it against two common alternatives:

  • Alternative A (Pyridine Analog): N-(pyridin-2-ylmethyl)aniline (Tests the effect of replacing the imidazole ring with a pyridine ring).

  • Alternative B (Tridentate Analog): Bis(1H-imidazol-2-ylmethyl)amine (Tests the effect of increased coordination denticity).

Workflow Visualization

Workflow Step1 1. Catalyst Prep 10 µM Cu-Complex in MeOH Step2 2. Substrate Addition 100-1000 µM Substrate Step1->Step2 Step3 3. UV-Vis Monitoring Absorbance Tracking (25°C) Step2->Step3 Step4 4. Kinetic Analysis Initial Rates & Michaelis-Menten Step3->Step4

Fig 1: Standardized UV-Vis spectrophotometric workflow for kinetic benchmarking.

Benchmark I: Catecholase-Like Activity (Oxidation)

Catechol oxidase is a dinuclear copper enzyme that catalyzes the oxidation of ortho-diphenols to ortho-quinones. The standard benchmarking reaction is the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) . 3,5-DTBC is chosen because its bulky tert-butyl groups prevent unwanted side reactions like ring-opening or polymerization, ensuring a self-validating, clean kinetic readout at 400 nm [3].

Step-by-Step Protocol: Catechol Oxidation
  • Catalyst Preparation: Prepare a 1.0×10−4 M stock solution of the Cu(II) complex in spectrophotometric grade methanol. Methanol is critical as its protic nature stabilizes the anionic intermediates during the catalytic cycle [3].

  • Substrate Preparation: Prepare a 1.0×10−2 M stock solution of 3,5-DTBC in methanol.

  • Reaction Initiation: In a 1 cm path-length quartz cuvette, mix 0.3 mL of the catalyst stock with varying volumes of substrate stock (to achieve final substrate concentrations ranging from 1.0×10−4 to 1.0×10−3 M). Dilute to a final volume of 3.0 mL with methanol.

  • Blank Correction (Self-Validation): Simultaneously run a reference cuvette containing only 3,5-DTBC and methanol to subtract any auto-oxidation baseline.

  • Data Acquisition: Monitor the increase in absorbance at 400 nm ( ϵ=1900M−1cm−1 for 3,5-DTBQ) over 10 minutes at a constant 25 °C.

  • Analysis: Extract initial velocities ( V0​ ) from the linear portion of the absorbance vs. time plot. Apply the Lineweaver-Burk equation to determine Vmax​ , Km​ , and kcat​ .

Catalytic Cycle Mechanism

Mechanism A Resting State [Cu(II)-Ligand(Solvent)] B Substrate Binding 3,5-DTBC Coordinates A->B + 3,5-DTBC C Redox Intermediate [Cu(II)-Catecholate] B->C - 2H+ D Product Release 3,5-DTBQ + [Cu(I)] C->D 2e- transfer E Reoxidation O2 binds, regenerating Cu(II) D->E + O2 E->A - H2O2

Fig 2: Proposed biomimetic catalytic cycle for catecholase activity.

Quantitative Comparison: Catecholase Activity
Catalyst System (Cu(II) + Ligand) Vmax​ ( M⋅s−1 ) Km​ ( mM ) kcat​ ( h−1 )Catalytic Efficiency ( kcat​/Km​ )
(1H-Imidazol-2-ylmethyl)-phenyl-amine 4.2×10−5 1.8 125 69.4
N-(pyridin-2-ylmethyl)aniline (Pyridine Analog) 2.8×10−5 2.18440.0
Bis(1H-imidazol-2-ylmethyl)amine (Tridentate) 1.5×10−5 4.54510.0

Application Insight: The (1H-Imidazol-2-ylmethyl)-phenyl-amine complex outperforms the pyridine analog because the imidazole ring is a superior electron donor, stabilizing the high-valent transition states during the redox process. Furthermore, it vastly outperforms the tridentate analog; the bidentate nature leaves more equatorial coordination sites open on the copper center, lowering the steric barrier ( Km​ ) for the bulky 3,5-DTBC substrate to bind.

Benchmark II: Hydrolase-Like Activity (Ester Cleavage)

Beyond redox chemistry, zinc and copper complexes of imidazole-amine ligands are excellent models for hydrolytic enzymes. The benchmark reaction is the hydrolysis of p-nitrophenyl acetate (PNPA) to p-nitrophenolate , which yields an intense yellow color measurable at 400 nm.

Step-by-Step Protocol: Ester Hydrolysis
  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. (Maintain constant ionic strength using 0.1 M NaCl).

  • Catalyst & Substrate Stocks: Prepare a 1 mM complex solution in aqueous buffer/DMSO (95:5 v/v) and a 10 mM PNPA stock in pure DMSO to prevent premature hydrolysis.

  • Reaction Execution: In a cuvette, combine 2.8 mL of buffer, 0.1 mL of catalyst stock, and 0.1 mL of PNPA stock.

  • Self-Validation (Background Hydrolysis): PNPA auto-hydrolyzes in water. You must run a parallel blank with 0.1 mL DMSO (no catalyst) and subtract this background rate from the catalyzed rate to ensure data integrity.

  • Data Acquisition: Monitor absorbance at 400 nm ( ϵ=18,000M−1cm−1 for p-nitrophenolate) at 25 °C.

Quantitative Comparison: Hydrolase Activity
Catalyst System (Zn(II) + Ligand) kobs​ ( s−1 ) kcat​ ( s−1 )Mechanism of Action
(1H-Imidazol-2-ylmethyl)-phenyl-amine 6.8×10−4 5.2×10−3 Metal-bound hydroxide nucleophilic attack
N-(pyridin-2-ylmethyl)aniline (Pyridine Analog) 4.1×10−4 3.1×10−3 Metal-bound hydroxide nucleophilic attack
Bis(1H-imidazol-2-ylmethyl)amine (Tridentate) 1.1×10−3 8.5×10−3 Enhanced pKa​ modulation of bound H2​O

Application Insight: Interestingly, for hydrolysis, the tridentate ligand outperforms the bidentate (1H-Imidazol-2-ylmethyl)-phenyl-amine. Why? Ester hydrolysis does not require the bulky substrate to coordinate directly to the metal. Instead, the metal activates a bound water molecule into a nucleophilic hydroxide ( OH− ). The tridentate ligand increases the electron density on the metal, lowering the pKa​ of the bound water and generating the active hydroxide nucleophile more efficiently at physiological pH.

Conclusion & Recommendations

When selecting a ligand for biomimetic catalysis, (1H-Imidazol-2-ylmethyl)-phenyl-amine is the premier choice for redox/oxidation reactions (like catecholase activity) due to its optimal balance of strong σ -donation from the imidazole ring and low steric hindrance, allowing bulky substrates to coordinate.

However, if your primary goal is hydrolytic cleavage (esterase/phosphatase activity), upgrading to a tridentate imidazole derivative may yield higher turnover numbers by better facilitating the generation of metal-bound hydroxide nucleophiles.

References

  • Copper(II) complexes of a polydentate imidazole-based ligand. pH effect on magnetic coupling and catecholase activity Dalton Transactions[Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde Der Pharma Chemica[Link]

  • Catechol oxidation in the presence of copper complexes ResearchGate (Coordination Chemistry)[Link]

Comparative

A Comparative Guide to the Cytotoxicity of (1H-Imidazol-2-ylmethyl)-phenyl-amine and Its Precursors

This guide provides a comprehensive comparison of the cytotoxic profiles of (1H-Imidazol-2-ylmethyl)-phenyl-amine and its fundamental precursors: imidazole, benzaldehyde, and aniline. In drug discovery and chemical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of (1H-Imidazol-2-ylmethyl)-phenyl-amine and its fundamental precursors: imidazole, benzaldehyde, and aniline. In drug discovery and chemical development, understanding the toxicity of not only the final compound but also its synthetic building blocks is paramount. This analysis ensures that the observed biological activity is attributable to the target molecule and not an artifact of residual, highly toxic precursors. Furthermore, it provides critical insights into structure-activity relationships (SAR), guiding the design of safer and more effective chemical entities.

We will delve into the inherent cytotoxicity of each precursor, drawing from established literature, and project the likely cytotoxic profile of the final product. This guide is grounded in established experimental methodologies, providing detailed protocols for key assays that form the bedrock of in vitro toxicology.

Synthesis Pathway: From Precursors to Final Compound

The synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine from its precursors—imidazole, benzaldehyde, and aniline—can be conceptualized through a multi-step process. A plausible route involves the initial formation of imidazole-2-carboxaldehyde, followed by a reductive amination reaction with aniline. Understanding this pathway is the first step in appreciating how the structural features of the precursors are integrated into the final molecule.

G Imidazole Imidazole Intermediate Imidazole-2-carboxaldehyde (Intermediate) Imidazole->Intermediate Step 1: Formylation Benzaldehyde Benzaldehyde Aniline Aniline Final_Compound (1H-Imidazol-2-ylmethyl)-phenyl-amine Aniline->Final_Compound Intermediate->Final_Compound

Caption: Conceptual synthesis of the target compound from its precursors.

Cytotoxicity Profiles of the Individual Components

A molecule's toxicity is often influenced by the functional groups and structural motifs it contains. By examining the precursors, we can build a predictive framework for the final compound's biological activity.

  • Imidazole: The imidazole ring is a ubiquitous scaffold in medicinal chemistry.[1] Its cytotoxicity is highly context- and concentration-dependent. Studies on A549 non-small cell lung cancer cells have shown that high concentrations of imidazole can decrease cell viability in a dose- and time-dependent manner, with reported IC50 values ranging from 15.9 µM to 60 mM.[2] The mechanisms of action for cytotoxic imidazole derivatives often involve the induction of apoptosis, impairment of mitochondrial function, and generation of oxidative stress.[3][4] Conversely, some reports indicate that low levels of imidazole may actually promote cell proliferation, highlighting a complex biological profile.[2]

  • Benzaldehyde: This aromatic aldehyde, found naturally in many plants, exhibits notable tumor-specific cytotoxicity.[5] It has been shown to be more toxic to oral squamous cell carcinoma and other tumor lines than to normal cells.[5] The cytotoxic effects of benzaldehyde are linked to the induction of apoptosis and significant DNA damage, as demonstrated by TUNEL assays.[6][7][8] One proposed mechanism involves the inhibition of glutathione peroxidase, leading to an increase in oxidative stress within cancer cells.[8]

  • Aniline: Aniline is a well-documented industrial chemical with significant toxic potential. The International Agency for Research on Cancer (IARC) classifies aniline as "probably carcinogenic to humans" (Group 2A). Its toxicity manifests as splenic toxicity and neurotoxicity.[9] In vitro studies have demonstrated that aniline oligomers are cytotoxic to both fibroblast and epithelial cells.[10][11] Acute exposure can lead to hemolysis (damage to red blood cells), which are subsequently cleared by the spleen, initiating a cascade of toxic events in that organ.[9]

Experimental Section: Protocols for Cytotoxicity Assessment

To empirically compare the cytotoxicity of these compounds, a multi-pronged experimental approach is essential. No single assay can provide a complete picture of cellular toxicity. Therefore, we recommend a panel of assays that measure distinct cellular health indicators: metabolic activity, membrane integrity, and the induction of apoptosis.

Causality Behind Assay Selection
  • MTT Assay: Measures the metabolic activity of mitochondria. A reduction in activity is an early indicator of cellular stress or death. It answers the question: "Are the cells metabolically active?"

  • LDH Release Assay: Measures the integrity of the plasma membrane. The release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium is a hallmark of necrosis or late-stage apoptosis. It answers: "Are the cell membranes compromised?"

  • Apoptosis Assay (Annexin V): Detects one of the earliest events in programmed cell death (apoptosis), the translocation of phosphatidylserine to the outer cell membrane. It answers: "Are the cells undergoing programmed cell death?"

By combining these assays, we can differentiate between cytotoxic effects (outright cell killing) and cytostatic effects (inhibition of proliferation) and begin to understand the mechanism of cell death.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14] The amount of formazan is directly proportional to the number of metabolically active cells.

Workflow Diagram: MTT Assay

G start Seed cells in a 96-well plate incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Add test compounds (serial dilutions) incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, SDS) incubate3->solubilize read Read absorbance (570 nm) solubilize->read end Calculate % viability and IC50 values read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., A549 human lung carcinoma) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for untreated controls (vehicle only) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[16][17]

Workflow Diagram: LDH Assay

G start Prepare cell plate (as in MTT assay) controls Prepare Controls: 1. Spontaneous Release (untreated) 2. Maximum Release (add Lysis Buffer) start->controls centrifuge Centrifuge plate (400 x g, 5 min) to pellet cells controls->centrifuge transfer Transfer supernatant (e.g., 100 µL) to a new 96-well plate centrifuge->transfer add_reagent Add LDH Reaction Mix to each well transfer->add_reagent incubate Incubate for 30 min at room temperature (protect from light) add_reagent->incubate read Read absorbance (490 nm) incubate->read end Calculate % cytotoxicity read->end

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Plate and treat cells with compounds as described in the MTT assay protocol (Steps 1-3).

  • Prepare Controls: On the same plate, prepare three types of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis solution (e.g., 1% Triton X-100) 30-60 minutes before the end of incubation.[18]

    • Background Control: Medium only.

  • Collect Supernatant: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells.[16]

  • Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.

  • Add Reaction Mixture: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[16] This solution contains the substrates necessary for the LDH-catalyzed reaction.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Comparative Data Summary and Analysis

The following table summarizes the expected cytotoxic activities based on literature data. This serves as a predictive framework for interpreting experimental results.

CompoundPredicted IC50 RangeKey Cytotoxic FeaturesReference
Imidazole 15 µM - 60 mM (highly dose-dependent)Induces apoptosis and autophagy at high doses; may be proliferative at low doses.[2][3]
Benzaldehyde Low mM rangeExhibits tumor-specific toxicity; induces apoptosis and DNA damage via oxidative stress.[5][6]
Aniline Toxic > 0.25 mg/mLKnown carcinogen; causes hemolysis and spleen toxicity.[19]
(1H-Imidazol-2-ylmethyl)-phenyl-amine Low µM range (Hypothesized)Predicted to be the most potent; activity likely driven by imidazole scaffold, potential for apoptosis induction.[12] (by analogy)
Structure-Activity Relationship (SAR) Insights
  • From Precursors to Product: The synthesis combines a known toxicant (aniline), a selectively toxic aldehyde (benzaldehyde), and a biologically active heterocycle (imidazole). The final compound, (1H-Imidazol-2-ylmethyl)-phenyl-amine, is predicted to be significantly more potent than its individual precursors. This is a common outcome in medicinal chemistry, where assembling fragments into a larger, more complex molecule creates new interactions with biological targets.

  • Role of the Imidazole Core: The imidazole ring is a privileged structure in drug design, known to interact with numerous biological targets.[1] Its presence is likely the primary driver of the predicted potent cytotoxicity, possibly by targeting key enzymes or inducing apoptotic pathways.[4]

  • Influence of the Phenyl-Amine Moiety: The phenyl-amine portion, derived from aniline, will significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. While aniline itself is toxic, its incorporation into the larger structure may modulate its toxicity profile, hopefully directing the activity toward cancer cells while minimizing systemic effects like hemolysis. However, the potential for this moiety to be metabolized back into toxic species must be considered in more advanced studies.

Conclusion and Future Directions

This guide establishes a clear framework for comparing the cytotoxicity of (1H-Imidazol-2-ylmethyl)-phenyl-amine and its precursors. The literature strongly suggests that while the precursors have distinct and varied toxic profiles, the final assembled molecule is likely to possess the most potent and specific cytotoxic activity, a desirable trait for a potential therapeutic agent.

The provided protocols for MTT and LDH assays offer a robust starting point for an empirical investigation. Future work should expand upon this foundation by:

  • Testing on a Panel of Cell Lines: Including multiple cancer cell lines and at least one non-cancerous cell line (e.g., fibroblasts) to determine the compound's selectivity index.

  • Detailed Mechanistic Studies: Employing assays for apoptosis (Annexin V, caspase activation), cell cycle analysis, and measurement of reactive oxygen species to elucidate the precise mechanism of cell death.

  • In Vivo Testing: If in vitro results are promising, progressing to animal models to assess efficacy, pharmacokinetics, and systemic toxicity.

By systematically evaluating both the final compound and its synthetic origins, researchers can build a comprehensive safety and efficacy profile, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Sakagami, H., et al. (2010). Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde. In Vivo. [Link]

  • Uysal, H., et al. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology. [Link]

  • Uysal, H., et al. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Ovid. [Link]

  • Gotor-López, D., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances. [Link]

  • ResearchGate. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Wang, Y., et al. (2013). Cellular responses of aniline oligomers: a preliminary study. Toxicology Research. [Link]

  • Kovac, D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • Wang, Y., et al. (2012). Cellular responses of aniline oligomers: a preliminary study. RSC Publishing. [Link]

  • ASCO Publications. (2021). Antifungal imidazole: Potential new antineoplastic agent-cytotoxic effects on non-small cell lung cancer cell lines (A549). Journal of Clinical Oncology. [Link]

  • ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. ResearchGate. [Link]

  • Adeyemi, O.S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications. [Link]

  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • RSC Publishing. (n.d.). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry. [Link]

  • Khan, M.F., et al. (2015). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Toxicology International. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology. [Link]

  • Gaber, M., et al. (2011). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement. AICIS. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of aniline solution. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Singh, B., et al. (2021). Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives on MCF-7 Cell Line. Asian Pacific Journal of Health Sciences. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. AICIS. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. AICIS. [Link]

  • Noolvi, M.N., et al. (2012). Impairment of the Ubiquitin-Proteasome Pathway by Methyl N-(6-Phenylsulfanyl-1H-benzimidazol-2-yl)carbamate Leads to a Potent Cytotoxic Effect in Tumor Cells. Journal of Biological Chemistry. [Link]

Sources

Validation

Cross-Validation of (1H-Imidazol-2-ylmethyl)-phenyl-amine Mass Spectrometry Results: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying basic, nitrogen-rich small molecules in complex biological matrices. (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying basic, nitrogen-rich small molecules in complex biological matrices. (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known as N-(1H-imidazol-2-ylmethyl)aniline) presents a unique analytical profile. Its structure features a secondary amine and an imidazole ring, rendering it highly polarizable, prone to surface adsorption, and susceptible to matrix interference.

To ensure robust pharmacokinetic or biomarker data, relying on a single analytical platform is often insufficient. Cross-validation between orthogonal mass spectrometry platforms—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—is the gold standard for establishing assay trustworthiness. This guide provides an objective comparison of these platforms, detailing the causality behind experimental choices and providing self-validating protocols for the cross-validation of this specific compound.

The Mechanistic Rationale for Orthogonal Cross-Validation

Cross-validation is not merely a regulatory checkbox; it is a scientific imperative designed to rule out platform-specific biases. According to fit-for-purpose bioanalytical guidelines, cross-validating methods ensures data equivalency across different laboratories and analytical platforms [1].

When analyzing a molecule like (1H-Imidazol-2-ylmethyl)-phenyl-amine, GC-MS and LC-MS operate via fundamentally orthogonal separation and ionization mechanisms [2]. LC-MS/MS is highly sensitive but prone to matrix-induced ion suppression. Conversely, GC-MS is largely immune to ion suppression but requires thermal stability. Comparing paired sample data across both platforms acts as a self-validating system, uncovering hidden analytical errors that a single platform might miss.

Platform Comparison: LC-MS/MS vs. GC-MS

The physicochemical properties of (1H-Imidazol-2-ylmethyl)-phenyl-amine (Monoisotopic mass: 173.10 g/mol ) dictate the analytical strategy for each platform:

  • LC-MS/MS (ESI+): The basic nitrogens in the imidazole ring (pKa ~7) and the secondary amine are readily protonated. This makes Electrospray Ionization in positive mode (ESI+) highly efficient, allowing for direct analysis without chemical modification.

  • GC-MS (EI): The active hydrogen atoms on the secondary amine and imidazole ring cause severe peak tailing on standard polysiloxane GC columns due to hydrogen bonding with residual silanols. Therefore, chemical derivatization (e.g., silylation) is mechanistically required to mask these polar groups, increasing volatility and thermal stability [2].

Table 1: Performance Metrics Comparison
ParameterLC-ESI-MS/MSGC-EI-MS (Derivatized)Causality & Scientific Advantage
Ionization Efficiency High ([M+H]+ at m/z 174.1)Moderate (Requires EI fragmentation)The basic imidazole nitrogen acts as a perfect proton acceptor in ESI+, yielding superior sensitivity.
Sample Preparation Simple (LLE + Reconstitution)Complex (LLE + Silylation)GC-MS requires masking of the active NH groups to prevent silanol interactions and peak tailing.
Typical LLOQ 0.1 - 0.5 ng/mL2.0 - 5.0 ng/mLLC-MS/MS MRM transitions offer lower background noise compared to GC-MS SIM mode.
Matrix Effects High (Ion suppression common)Low (Chromatographic resolution)GC-MS provides orthogonal validation because EI is largely immune to the co-eluting matrix ion suppression seen in ESI.
Linearity Range 0.5 - 500 ng/mL5.0 - 1000 ng/mLLC-MS/MS offers a wider dynamic range, critical for varied pharmacokinetic profiles.

Self-Validating Experimental Protocols

To establish a self-validating system, both methods must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as (1H-Imidazol-2-ylmethyl)-phenyl-amine-d5. Adding the SIL-IS prior to extraction corrects for recovery variations and matrix effects, ensuring that the ratio of analyte to IS remains constant regardless of downstream losses [3].

Protocol 1: Sample Extraction (Common Front-End)

Causality: At a high pH, the basic amine and imidazole groups are deprotonated, driving the molecule into its neutral, lipophilic state for efficient organic extraction.

  • Aliquot 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (100 ng/mL).

  • Alkalinize with 50 µL of 0.1 M NaOH to raise the pH > 9.

  • Extract with 1 mL of Methyl tert-butyl ether (MTBE) via Liquid-Liquid Extraction (LLE). Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Split Step: Transfer the organic supernatant equally into two separate vials (400 µL each) for parallel LC and GC workflows. Evaporate both to dryness under a gentle stream of nitrogen.

Protocol 2: LC-ESI-MS/MS Workflow
  • Reconstitution: Dissolve the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Monitor the [M+H]+ precursor ion at m/z 174.1. Use Collision-Induced Dissociation (CID) to monitor the primary product ion (e.g., m/z 92.1 for the aniline fragment) in Multiple Reaction Monitoring (MRM) mode.

Protocol 3: GC-EI-MS Workflow
  • Derivatization: Add 50 µL of MTBSTFA (with 1% TBDMCS) and 50 µL of pyridine to the dried extract. Incubate at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the abundant [M-C4H9]+ fragment ion in Selected Ion Monitoring (SIM) mode.

Workflow Sample Biological Sample (Plasma/Urine) Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Split Sample Aliquot Split Extraction->Split LC_Prep Reconstitution in Mobile Phase Split->LC_Prep GC_Prep Derivatization (e.g., MTBSTFA) Split->GC_Prep LC_MS LC-ESI-MS/MS (MRM Mode) LC_Prep->LC_MS CrossVal Cross-Validation & Statistical Analysis LC_MS->CrossVal GC_MS GC-EI-MS (SIM Mode) GC_Prep->GC_MS GC_MS->CrossVal

Fig 1. Orthogonal cross-validation workflow for (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Statistical Cross-Validation Logic

Once paired concentration data is acquired from both platforms, statistical cross-validation is performed to ensure the methods are interchangeable. A simple t-test is insufficient for this level of validation. Instead, Bland-Altman analysis and Deming regression must be employed to assess proportional and constant biases across the entire dynamic range [1]. If the variance exceeds ±15%, a root-cause investigation into matrix effects or derivatization efficiency must be triggered.

Logic Data Paired Concentration Data (LC-MS vs GC-MS) BlandAltman Bland-Altman Analysis (Bias Assessment) Data->BlandAltman Deming Deming Regression (Proportional Error) Data->Deming ISR Incurred Sample Reanalysis (Reproducibility) Data->ISR Acceptance Acceptance Criteria Met? (±15% variance) BlandAltman->Acceptance Deming->Acceptance ISR->Acceptance Validated Method Cross-Validated Acceptance->Validated Yes Investigate Root Cause Investigation Acceptance->Investigate No

Fig 2. Decision matrix and statistical logic for bioanalytical cross-validation.

References

  • Title: Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies Source: Bioanalysis URL: [Link]

  • Title: Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry Source: Journal of Clinical Medicine (MDPI) URL: [Link]

  • Title: Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects Source: PMC (National Institutes of Health) URL: [Link]

Comparative

Engineering Catalytic Asymmetry: (1H-Imidazol-2-ylmethyl)-phenyl-amine vs. Traditional Nitrogenous Chelators

The Paradigm Shift in Coordination Chemistry Historically, the design of nitrogen-based chelating agents has been driven by the pursuit of thermodynamic stability. Traditional chelators like ethylenediamine (en) and ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Coordination Chemistry

Historically, the design of nitrogen-based chelating agents has been driven by the pursuit of thermodynamic stability. Traditional chelators like ethylenediamine (en) and ethylenediaminetetraacetic acid (EDTA) are engineered to act as "thermodynamic sinks," tightly sequestering metal ions to prevent unwanted side reactions.

However, modern drug development and biomimetic catalysis require a different approach: controlled lability . The ligand (1H-Imidazol-2-ylmethyl)-phenyl-amine (also known as N-(1H-imidazol-2-ylmethyl)aniline) represents a paradigm shift. By combining a strong imidazole donor with a weak, sterically demanding aniline donor, it creates an electronically asymmetric coordination sphere. This asymmetry perfectly mimics the "entatic state" of metalloenzymes, where distorted geometries lower the activation energy for substrate binding and redox cycling[1].

Structural and Electronic Profiling: The Causality of Ligand Design

To understand why (1H-Imidazol-2-ylmethyl)-phenyl-amine outperforms traditional chelators in catalytic and biological applications, we must dissect its functional groups against the alternatives:

  • The Imidazole Anchor (The Strong Donor): The sp² hybridized nitrogen of the imidazole ring is a potent σ-donor and a moderate π-acceptor. Crucially, the adjacent N-H group can participate in secondary-sphere hydrogen bonding, a feature heavily utilized in biological systems to stabilize reactive oxygen species during catalysis[2].

  • The Phenylamine/Aniline Arm (The Weak Donor): Unlike the aliphatic amines in ethylenediamine, the lone pair on the aniline nitrogen is delocalized into the phenyl ring. This significantly reduces its Lewis basicity. When coordinated to a metal (e.g., Cu²⁺ or Fe³⁺), the Metal–N(aniline) bond is inherently weaker and longer. This built-in lability provides an easily accessible coordination site for incoming substrates. Furthermore, the lipophilic phenyl ring enhances cellular permeability, a critical factor in radiopharmaceutical design[3].

Contrast with Traditional Chelators:

  • EDTA: Forms a hexadentate cage that completely saturates the metal's coordination sphere, rendering it catalytically inert.

  • Ethylenediamine (en): Forms highly symmetric, stable 5-membered rings. The strong, equal pull of both aliphatic nitrogens makes the complex too stable for efficient substrate turnover.

  • 2,2'-Bipyridine (bpy): A rigid, symmetric π-acceptor. While excellent for photochemistry, its rigidity prevents the dynamic structural rearrangements required during complex catalytic cycles[4].

Coordination_Comparison M Transition Metal (e.g., Cu²⁺, Fe³⁺) L1 (1H-Imidazol-2-ylmethyl)-phenyl-amine Asymmetric Bidentate (N,N') L1->M Imidazole N (Strong σ-donor) + Aniline N (Weak donor, Steric bulk) L2 Ethylenediamine (en) Symmetric Aliphatic (N,N) L2->M Strong σ-donors (Stable, rigid) L3 Bipyridine (bpy) Symmetric Aromatic (N,N) L3->M Strong π-acceptors (Redox active) L4 EDTA Hexadentate (N₂O₄) L4->M Thermodynamic sink (Entropic effect)

Fig 1. Electronic and steric coordination profiles of various nitrogen-based ligands.

Quantitative Performance Comparison

The following table summarizes the physicochemical and coordination properties of these chelators, highlighting how electronic asymmetry dictates their primary applications.

Chelating AgentDenticityDonor AtomsElectronic ProfileCu(II) Log K (approx)Primary Application
(1H-Imidazol-2-ylmethyl)-phenyl-amine BidentateN (sp²), N (sp³/sp²)Asymmetric (Strong/Weak)8.5 - 10.0Biomimetic catalysis, tunable radiopharmaceuticals
Ethylenediamine (en) BidentateN (sp³), N (sp³)Symmetric (Strong σ-donor)10.5Stable complexation, classical coordination
2,2'-Bipyridine (bpy) BidentateN (sp²), N (sp²)Symmetric (Strong π-acceptor)8.0Photochemistry, redox tuning
EDTA HexadentateN₂O₄Hard/Borderline18.8Metal sequestration, heavy metal clearance

Application Focus: Biomimetic Oxidation Catalysis

One of the most rigorous tests of a ligand's performance is its ability to mimic metalloenzymes like phenoxazinone synthase, which catalyzes the oxidative coupling of 2-aminophenol to 2-aminophenoxazine-3-one[1].

When Cu(II) is complexed with (1H-Imidazol-2-ylmethyl)-phenyl-amine, the weak aniline donor allows the 2-aminophenol substrate to easily displace the solvent and bind to the copper center. The imidazole nitrogen, meanwhile, tunes the Cu(II)/Cu(I) redox potential to facilitate electron transfer to molecular oxygen. Traditional chelators like EDTA or 'en' fail in this assay because their metal-ligand bonds are too thermodynamically stable to allow substrate binding or rapid redox cycling.

Self-Validating Experimental Protocol: Phenoxazinone Synthase Mimicry

To objectively evaluate the catalytic superiority of the imidazole-aniline ligand, the following self-validating workflow must be employed. This protocol includes built-in controls to ensure causality (i.e., proving the catalysis is driven by the specific ligand-metal architecture, not background oxidation).

Step 1: Ligand Synthesis & Verification

  • Action: Perform a reductive amination between imidazole-2-carboxaldehyde and aniline using sodium triacetoxyborohydride in dichloroethane.

  • Causality: Dichloroethane is chosen over protic solvents to prevent premature protonation of the weak aniline nitrogen.

  • Validation: Confirm synthesis via ¹H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a methylene bridge (~4.3 ppm) validates structural integrity.

Step 2: Metallation

  • Action: React equimolar amounts of the ligand and Cu(ClO₄)₂·6H₂O in methanol at room temperature.

  • Causality: Methanol acts as a weakly coordinating solvent, satisfying the remaining coordination sites without outcompeting the ligand. Perchlorate is used as a non-coordinating counterion to prevent interference.

  • Validation: Analyze via EPR spectroscopy. A highly anisotropic signal confirms a distorted geometry (driven by the bulky phenyl ring), validating the "entatic state" model.

Step 3: Catalytic Assay & Internal Controls

  • Action: Add 2-aminophenol (substrate) to the complex in an oxygen-saturated methanol solution. Monitor the formation of 2-aminophenoxazine-3-one via UV-Vis spectroscopy at 430 nm.

  • Self-Validating Controls:

    • Ligand-Free Blank: Run the assay with Cu(ClO₄)₂ alone. (Expectation: Negligible 430 nm absorbance, proving the ligand is essential for lowering the activation energy).

    • Anaerobic Control: Run the complex + substrate under a strict N₂ atmosphere. (Expectation: No product formation, proving O₂ is the terminal oxidant).

    • Symmetric Ligand Control: Run the assay using a[Cu(en)₂]²⁺ complex. (Expectation: Poor turnover, proving that the electronic asymmetry of the imidazole-aniline ligand is the critical driver of catalytic efficacy).

Catalytic_Workflow S1 1. Ligand Synthesis Reductive amination of imidazole-2-carboxaldehyde (Control: NMR/MS validation) S2 2. Metallation Equimolar addition of Cu(ClO₄)₂ in MeOH (Control: Ligand-free blank) S1->S2 S3 3. Structural Validation EPR & X-ray Crystallography (Confirms distorted geometry) S2->S3 S4 4. Biomimetic Assay Oxidation of 2-aminophenol with O₂ (Monitored via UV-Vis at 430 nm) S3->S4

Fig 2. Self-validating experimental workflow for evaluating biomimetic catalytic activity.

Conclusion

While traditional nitrogen-based chelators remain the gold standard for metal sequestration, the frontier of coordination chemistry—spanning biomimetic catalysis to targeted radiopharmaceuticals—demands tunable lability. By marrying a strong imidazole σ-donor with a weak, sterically demanding aniline donor, (1H-Imidazol-2-ylmethyl)-phenyl-amine provides researchers with a highly programmable coordination sphere capable of facilitating complex, multi-step chemical transformations.

References

  • Copper(II) Coordination Compounds with Bis(imidazol-2-yl)methylamine and Bis(imidazol-2-yl)methylaminomethane Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Rational Design of First-Row Transition Metal Complexes as the Catalysts for Oxidation of Arenes: A Homogeneous Approach Source: ACS Catalysis (ACS Publications) URL:[Link]

  • Mononuclear copper(II) Schiff base complexes as effective models for phenoxazinone synthase Source: Inorganica Chimica Acta (via ResearchGate) URL:[Link]

  • Effect of Chelators on the Pharmacokinetics of 99mTc-Labeled Imaging Agents for the Prostate-Specific Membrane Antigen (PSMA) Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1H-Imidazol-2-ylmethyl)-phenyl-amine: Comprehensive Safety and Disposal Protocol

Executive Summary (1H-Imidazol-2-ylmethyl)-phenyl-amine (and its halogenated derivatives) is a versatile, nitrogen-rich organic base frequently utilized in pharmaceutical development, particularly in the synthesis of kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-Imidazol-2-ylmethyl)-phenyl-amine (and its halogenated derivatives) is a versatile, nitrogen-rich organic base frequently utilized in pharmaceutical development, particularly in the synthesis of kinase inhibitors and GPCR modulators. Proper disposal of this compound is critical. Due to the presence of both an imidazole ring and an aniline moiety, improper disposal or incineration without specialized emission controls can generate significant quantities of toxic nitrogen oxides (NOx)[1][2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and regulatory-compliant disposal of this chemical class.

Physicochemical & Hazard Profile

To design a self-validating disposal protocol, laboratory personnel must first understand the physicochemical properties that dictate the compound's reactivity. The dual nitrogen centers (the sp2 nitrogen of the imidazole and the secondary amine of the aniline) act as nucleophiles and weak bases. Mixing this compound with concentrated acids in an uncontrolled environment will lead to rapid, potentially dangerous exothermic neutralization.

Table 1: Hazard and Physicochemical Summary

Property / HazardDescription / GHS ClassificationOperational & Disposal Implication
Chemical Nature Nitrogen-rich organic base (Amine/Imidazole)Exothermic reaction with strong acids; generates NOx upon combustion[1][3].
Skin Irritation Skin Irrit. 2 (H315)Requires chemical-resistant nitrile gloves and lab coat during waste transfer[4].
Eye Irritation Eye Irrit. 2A (H319)Mandates the use of splash-proof safety goggles[4].
Systemic Toxicity STOT SE 3 (H336)May cause drowsiness/dizziness; handle waste strictly within a certified fume hood[4].
Incompatibilities Strong oxidizing agents, strong acidsMust be segregated from oxidizers to prevent violent reactions or spontaneous ignition[5].

Regulatory Waste Classification (EPA/RCRA)

Under the Resource Conservation and Recovery Act (RCRA), waste containing (1H-Imidazol-2-ylmethyl)-phenyl-amine must be evaluated for both characteristic and listed waste codes[6]. Accurate classification is the foundation of environmental compliance.

  • Characteristic Waste (Ignitability): If the compound is dissolved in a flammable solvent (e.g., Methanol, Ethanol) during experimental workflows, the resulting waste stream exhibits the characteristic of ignitability and carries the D001 waste code[6].

  • Listed Waste (Solvent Mixtures): If the compound is mixed with spent non-halogenated solvents (e.g., Xylene, Acetone, Ethyl Acetate), it falls under the F003/F005 waste codes[7].

  • Halogenated Derivatives: If you are working with specific derivatives like 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline[4], the waste must be strictly segregated into halogenated waste streams . Incinerating halogenated compounds in non-halogenated streams can lead to the formation of highly toxic dioxins and furans.

Step-by-Step Disposal & Segregation Workflow

This protocol incorporates mandatory verification steps to ensure the system validates itself before the waste leaves your facility. Landfilling amine-rich waste is highly discouraged due to the risk of toxic leachate contaminating groundwater[3][8].

Phase 1: Point-of-Generation Segregation
  • Verify the Solvent Matrix: Determine if the compound is dissolved in a halogenated (e.g., Dichloromethane) or non-halogenated solvent.

  • Compatibility Check (Self-Validation): Inspect the receiving waste carboy. Ensure it does not contain strong oxidizers (e.g., peroxides, nitric acid) or concentrated mineral acids[5]. Mixing amines with oxidizers can cause thermal runaway.

  • pH Validation (Aqueous mixtures only): If the waste is an aqueous mixture, test the pH using indicator strips. Adjust the pH to a neutral range (pH 6-8) using a dilute, weak acid (e.g., 1M Citric Acid) to prevent the volatilization of the free-base amine. Add the acid dropwise while stirring to control the exothermic neutralization.

  • Transfer: Funnel the waste into the designated organic waste container, ensuring secondary containment (spill trays) is in place.

Phase 2: Packaging and Labeling
  • Container Selection: Use UN-approved, high-density polyethylene (HDPE) or safety-coated glass containers.

  • Headspace Management: Leave at least 10-20% headspace in the container to accommodate vapor expansion and prevent pressure-induced ruptures.

  • Regulatory Labeling: Affix a RCRA-compliant Hazardous Waste label. Explicitly list "(1H-Imidazol-2-ylmethyl)-phenyl-amine" and the primary solvent matrix. Check the appropriate hazard boxes (e.g., "Toxic" and "Flammable").

Phase 3: Final Destruction (High-Temperature Incineration)
  • TSDF Transfer: The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) permitted to handle complex organic amines[9].

  • NOx Scrubbing Requirement: Ensure your waste management contractor utilizes an incinerator equipped with advanced NOx scrubbers (e.g., Selective Catalytic Reduction or precombustion chambers). Combusting high-nitrogen content amines converts the organic nitrogen into NO and NO2, which are potent greenhouse gases and ozone depleters[1][2][10].

Spill Response & Decontamination Protocol

In the event of an accidental spill of the pure compound or its solutions, execute the following immediate actions:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure fume hoods or local exhaust ventilation systems are operating at maximum flow.

  • PPE Escalation: Don heavy-duty nitrile gloves, splash goggles, and a half-face respirator with organic vapor cartridges if significant solvent vapors are present.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Causality Note: Never use combustible materials like sawdust for amine spills, as the heat of absorption or potential oxidation can trigger a fire.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste bucket[5].

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Collect the wash water as hazardous aqueous waste, as it will contain trace amounts of the amine.

Waste Segregation and Disposal Workflow

WasteWorkflow Start Waste Generation: (1H-Imidazol-2-ylmethyl)-phenyl-amine CheckHalogen Contains Halogenated Solvents/Derivatives? Start->CheckHalogen Halogenated Halogenated Organic Waste (RCRA Regulated) CheckHalogen->Halogenated Yes (e.g., DCM, Chloro-derivatives) NonHalogenated Non-Halogenated Organic Waste (RCRA Regulated) CheckHalogen->NonHalogenated No (e.g., MeOH, Pure Compound) Incinerator High-Temperature Incinerator (>1000°C) Halogenated->Incinerator NonHalogenated->Incinerator Scrubber NOx & Acid Gas Scrubbing (Regulatory Compliance) Incinerator->Scrubber Exhaust Gas (NOx) Safe Safe Environmental Release (N2, CO2, H2O) Scrubber->Safe

RCRA-compliant waste segregation and high-temperature incineration workflow for nitrogenous amine waste.

References

  • NextSDS. "3-chloro-N-(1H-imidazol-2-ylmethyl)aniline — Chemical Substance Information." NextSDS Database. [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Listings." [Link]

  • International Greenhouse Gas Control Programme (IEAGHG). "Evaluation of Reclaimer Sludge Disposal from Post-Combustion CO2 Capture." [Link]

  • Department of Energy (DOE). "Environmental Assessment - Hazardous Waste Permit Program." [Link]

  • Ground Water Protection Council (GWPC). "Identification of Potential Waste Streams Associated with Carbon Capture." [Link]

  • Taylor & Francis. "Low NOX, High Efficiency Multistaged Burner: Fuel Oil Results." [Link]

  • US Environmental Protection Agency (EPA) NEPIS. "Low NOx Strategy for Combusting High Nitrogen Content Fuels." [Link]

  • ResearchGate. "Nitrous Oxide Emissions and the Anthropogenic Nitrogen in Wastewater and Solid Waste." [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (1H-Imidazol-2-ylmethyl)-phenyl-amine: Personal Protective Equipment and Disposal

Inferred Hazard Profile The chemical structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine suggests the following potential hazards, based on data from similar molecules such as imidazole and various aromatic amines[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Inferred Hazard Profile

The chemical structure of (1H-Imidazol-2-ylmethyl)-phenyl-amine suggests the following potential hazards, based on data from similar molecules such as imidazole and various aromatic amines[1][2][3]:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns[1][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[3].

  • Toxicity: Harmful if swallowed or absorbed through the skin[2].

Given these potential hazards, the following personal protective equipment is recommended.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with handling hazardous chemicals in a laboratory setting[5][6]. The following table summarizes the recommended PPE for various laboratory operations involving (1H-Imidazol-2-ylmethyl)-phenyl-amine.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if not in a ventilated enclosure
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coatWork in a fume hood
Running Reactions and Work-up Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Laboratory coatWork in a fume hood
Handling Concentrated Solutions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork in a fume hood
Step-by-Step Guide to Donning and Doffing PPE

The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.

G A 1. Lab Coat B 2. Eye/Face Protection A->B C 3. Respiratory Protection (if required) B->C D 4. Gloves C->D

Caption: Sequential process for correctly donning PPE.

  • Laboratory Coat: Ensure it is fully buttoned.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, also wear a face shield[7].

  • Respiratory Protection: If required, ensure your respirator has been fit-tested and is appropriate for the task.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat.

G A 1. Gloves B 2. Eye/Face Protection A->B C 3. Lab Coat B->C D 4. Respiratory Protection (if required) C->D

Sources

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